molecular formula C15H14O3S2 B1684672 SB-3CT CAS No. 292605-14-2

SB-3CT

Cat. No.: B1684672
CAS No.: 292605-14-2
M. Wt: 306.4 g/mol
InChI Key: LSONWRHLFZYHIN-UHFFFAOYSA-N
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Description

2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane is an aromatic ether.
a matrix metalloproteinase-2 inhibitor;  structure in first source

Properties

IUPAC Name

2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S2/c16-20(17,11-14-10-19-14)15-8-6-13(7-9-15)18-12-4-2-1-3-5-12/h1-9,14H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSONWRHLFZYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432359
Record name SB-3CT
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292605-14-2
Record name SB 3CT compound
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Record name SB-3CT
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(4-Phenoxyphenyl)sulfonyl]methyl]-thiirane
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-3CT on Matrix Metalloproteinase-2 (MMP-2)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Matrix metalloproteinase-2 (MMP-2), or gelatinase A, is a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix (ECM). Its dysregulation is implicated in numerous pathologies, including tumor metastasis, angiogenesis, and inflammation.[1][2] SB-3CT, (4-phenoxyphenylsulfonyl)methylthiirane, has emerged as a potent, selective, and mechanism-based inhibitor of MMP-2.[3][4] This document provides a comprehensive technical overview of the molecular mechanism by which this compound inhibits MMP-2, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes. The inhibitory action is not a simple competitive binding but a complex, enzyme-catalyzed reaction that results in a stable, covalently bound complex.[1][5]

Core Mechanism of Inhibition

The inhibitory activity of this compound against MMP-2 is a sophisticated, multi-step process that occurs within the enzyme's active site. Unlike simple competitive inhibitors, this compound is a mechanism-based inhibitor, meaning the enzyme itself catalyzes the transformation of the inhibitor into its active, binding form.

Binding and Catalytic Activation

The process begins with this compound docking into the active site of MMP-2.[1] The key event is an enzyme-catalyzed ring-opening of the inhibitor's thiirane ring.[1][5] A previously proposed mechanism suggested a direct nucleophilic attack, but recent experimental and computational studies have elucidated a different pathway.[1][5]

The current, evidence-supported mechanism involves the following steps:

  • Deprotonation: The carboxylate group of the catalytic glutamate residue (Glu404) in the MMP-2 active site abstracts a proton from the methylene group of this compound, which is positioned between the sulfone and thiirane moieties.[1][2]

  • Concomitant Ring Opening: This deprotonation event initiates a β-elimination reaction, leading to the simultaneous opening of the strained three-membered thiirane ring.[1][4][6]

  • Thiolate-Zinc Coordination: The ring-opening generates a reactive thiolate anion. This thiolate then strongly coordinates with the catalytic zinc ion (Zn²⁺) in the active site.[2][5]

  • Stable Complex Formation: The result is a stable, tightly bound enzyme-inhibitor complex, effectively inactivating the catalytic function of MMP-2.[1][5]

This mechanism is strongly supported by the observation of a primary deuterium kinetic isotope effect (kH/kD) of 5.0 for the methylene group in this compound during MMP-2 inhibition, indicating that the cleavage of this C-H bond is a rate-determining step.[5]

G cluster_SB3CT This compound Inhibitor MMP2_Glu Glu404 TS Transition State MMP2_Glu->TS 1. Abstracts Proton (H⁺) from Methylene Group MMP2_Zn Zn²⁺ Ion Final_Complex Stable Thiolate-Zinc Complex MMP2_Zn->Final_Complex SB3CT (4-phenoxyphenylsulfonyl) methylthiirane Methylene Methylene Group (-CH₂-) SB3CT->Methylene Thiirane Thiirane Ring SB3CT->Thiirane Methylene->TS Thiirane->TS 2. Thiirane Ring Opens TS->Final_Complex

Caption: The mechanism-based inhibition of MMP-2 by this compound.

Quantitative Inhibition Data

This compound exhibits high potency and selectivity for gelatinases (MMP-2 and MMP-9). Its inhibitory activity has been quantified through various studies, with key parameters summarized below.

Table 1: Inhibitory Constants (Kᵢ) of this compound

Target Enzyme Kᵢ Value (nM) Source
MMP-2 28 [3]
MMP-2 13.9 [7]
MMP-9 400 [3][7]
MMP-2 (Metabolite) 6 [3]

| MMP-9 (Metabolite) | 160 |[3] |

Note: An in vivo metabolite of this compound shows even greater inhibitory activity.[3]

Table 2: Computational Thermodynamic and Kinetic Data for this compound Inhibition of MMP-2

Parameter Value (kcal/mol) Description Source
Reaction Barrier 19.9 The energy barrier for the deprotonation and ring-opening reaction. [2]

| Reaction Energy | -21.0 | The overall reaction is highly exothermic, indicating a thermodynamically favorable process. |[2] |

Downstream Signaling Effects

Beyond direct enzymatic inhibition, this compound's action on MMP-2 and MMP-9 has been shown to modulate critical cellular signaling pathways. Inhibition of MMP-2/9 activity can lead to a reduction in the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. This suggests that this compound can enhance anti-tumor immunity by mitigating immune escape.[8][9]

RNA sequencing analysis revealed that this compound treatment downregulates genes enriched in several oncogenic pathways that are known to activate PD-L1 expression, including:

  • PI3K-Akt signaling pathway

  • HIF-1 signaling pathway

  • mTOR signaling pathway

G SB3CT This compound MMP2_9 MMP-2 / MMP-9 SB3CT->MMP2_9 Inhibits TCell T-Cell Mediated Cytotoxicity SB3CT->TCell Enhances Pathways Oncogenic Pathways (PI3K-Akt, HIF-1, mTOR) MMP2_9->Pathways Activates PDL1 PD-L1 Expression Pathways->PDL1 Upregulates ImmuneEscape Tumor Immune Escape PDL1->ImmuneEscape Promotes ImmuneEscape->TCell

Caption: Downstream signaling effects of this compound on the PD-L1 pathway.

Key Experimental Protocols

The characterization of this compound's effect on MMP-2 activity relies on specific biochemical assays. The following sections detail the methodologies for two fundamental techniques.

Gelatin Zymography for Assessing MMP-2 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9 in biological samples.[10][11] The method involves electrophoresis of protein samples in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the gelatin. Areas of digestion appear as clear bands against a stained background.[11][12]

Protocol:

  • Sample Preparation:

    • Collect conditioned cell culture media or prepare tissue/cell lysates.[10][13]

    • To test inhibition, incubate the sample with the desired concentration of this compound (e.g., 1 µM) prior to loading.[14]

    • Mix the sample with a non-reducing SDS sample buffer. Do not heat or add reducing agents, as this would irreversibly denature the enzyme.

  • Electrophoresis:

    • Prepare a 7.5-10% SDS-polyacrylamide gel containing 0.1% (1 mg/mL) gelatin.[12][13]

    • Load samples and a molecular weight marker.

    • Run the gel at a constant voltage (e.g., 150V) at 4°C until the dye front reaches the bottom.[13]

  • Enzyme Renaturation and Development:

    • Remove the gel and wash it 2-4 times for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl) to remove SDS and allow enzyme renaturation.[12][13]

    • Incubate the gel in a development buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100, pH 7.5) at 37°C for 24-48 hours.

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.[13]

    • Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.[13]

    • The clear bands correspond to the molecular weights of pro-MMP-2 (~72 kDa) and active MMP-2 (~62 kDa). The intensity of the bands correlates with enzyme activity.

G A 1. Prepare Sample (e.g., Conditioned Media ± this compound) B 2. Mix with Non-Reducing Sample Buffer A->B C 3. SDS-PAGE Electrophoresis (Gelatin-Infused Gel) B->C D 4. Wash Gel (Remove SDS with Triton X-100) C->D E 5. Incubate in Development Buffer (37°C, 24-48h) D->E F 6. Stain with Coomassie Blue E->F G 7. Destain Gel F->G H 8. Visualize & Quantify (Clear Bands = MMP Activity) G->H

Caption: Standard workflow for a gelatin zymography experiment.

Fluorogenic MMP-2 Inhibition Assay for Kᵢ Determination

To determine kinetic parameters such as the inhibition constant (Kᵢ), a continuous, fluorogenic substrate-based assay is typically employed. This assay measures the rate of cleavage of a synthetic peptide substrate that fluoresces upon hydrolysis by MMP-2.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant active human MMP-2.

    • Prepare a stock solution of a fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Prepare a series of dilutions of this compound in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the diluted this compound solutions to the respective wells.

    • Add the MMP-2 enzyme to all wells (except for a no-enzyme control) and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation/emission wavelengths (e.g., 325 nm/395 nm). The rate of fluorescence increase is proportional to MMP-2 activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curves.

    • Plot the enzyme activity (% of uninhibited control) against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value.

    • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis constant (Kₘ).

G A 1. Prepare Reagents (MMP-2, Substrate, this compound Dilutions) B 2. Pre-incubate MMP-2 with this compound in 96-well plate A->B C 3. Initiate Reaction by Adding Fluorogenic Substrate B->C D 4. Measure Fluorescence Increase (Kinetic Read on Plate Reader) C->D E 5. Calculate Initial Velocities (V₀) D->E F 6. Plot % Activity vs. [this compound] E->F G 7. Determine IC₅₀ and Kᵢ (Data Fitting) F->G

Caption: Workflow for determining MMP-2 inhibition constants (Kᵢ).

References

SB-3CT: A Technical Guide to its Discovery, Synthesis, and Application in Gelatinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-3CT is a potent, selective, and mechanism-based inhibitor of matrix metalloproteinases (MMPs) -2 and -9, also known as the gelatinases. Its unique thiirane-based structure and mechanism of action confer high selectivity, making it a valuable tool for studying the roles of MMP-2 and MMP-9 in various physiological and pathological processes. This technical guide provides an in-depth overview of the discovery of this compound, its detailed synthesis pathway, and comprehensive experimental protocols for its application in both in vitro and in vivo research.

Discovery and Mechanism of Action

This compound, chemically known as 2-[[(4-phenoxyphenyl)sulfonyl]methyl]thiirane, was developed as a mechanism-based inhibitor targeting the gelatinases.[1] The design of this compound was a departure from the more common hydroxamate-based MMP inhibitors, which often suffer from a lack of specificity.[2] The inhibitory activity of this compound is derived from its thiirane ring, a three-membered ring containing a sulfur atom.[1]

The mechanism of inhibition is a "suicide type" mechanism.[2] It involves the coordination of the thiirane sulfur to the catalytic zinc ion in the active site of MMP-2 and MMP-9. This is followed by a nucleophilic attack by the glutamate residue in the enzyme's active site on the carbon of the thiirane ring, leading to the irreversible opening of the ring and the formation of a stable enzyme-inhibitor complex.[3] This mechanism-based inhibition contributes to its high selectivity for the gelatinases over other MMPs.[1][2]

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A generalized synthetic scheme is presented below. The synthesis of the chiral enantiomers of this compound has also been reported.[4]

Diagram of the Synthesis Pathway of this compound

SB_3CT_Synthesis cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation A 4-Phenoxy- benzenesulfonyl chloride C 4-Phenoxy- benzenethiol A->C Reduction B Epichlorohydrin D (4-Phenoxyphenylsulfonyl) methyloxirane B->D Reaction with 4-Phenoxybenzenesulfinate C->D Alkylation with Epichlorohydrin E This compound (2-[[(4-phenoxyphenyl)sulfonyl] methyl]thiirane) D->E Thionation

Caption: Generalized synthetic scheme for this compound.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

EnzymeKi (nM)IC50 (nM)Reference(s)
MMP-213.9 - 28~20[2][5][6]
MMP-9400 - 600-[5][6]
MMP-1>10,000-[2]
MMP-3>10,000-[2]
MMP-7>10,000-[2]

Table 2: In Vivo Pharmacokinetic and Dosing Parameters of this compound

Animal ModelDisease ModelDoseRoute of AdministrationKey FindingsReference(s)
MouseT-cell lymphoma metastasis5-50 mg/kg/dayIntraperitoneal (i.p.)Inhibited liver metastasis and increased survival.[7]
MouseProstate cancer bone metastasis50 mg/kg/dayIntraperitoneal (i.p.)Reduced intraosseous tumor growth and bone degradation.[7]
MouseTransient focal cerebral ischemia25 mg/kgIntraperitoneal (i.p.)Decreased brain damage and laminin degradation.[2]
RatTraumatic Brain Injury50 mg/kgIntraperitoneal (i.p.)Attenuated behavioral impairments and hippocampal neuron loss.[1]

Experimental Protocols

In Vitro MMP Inhibition Assay: Gelatin Zymography

Gelatin zymography is a widely used method to assess the activity of MMP-2 and MMP-9.[8][9][10][11]

Protocol:

  • Sample Preparation: Culture cells of interest and collect the conditioned media. Concentrate the media and determine the protein concentration.

  • Gel Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and renature the enzymes. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Inhibitor Testing: To test the inhibitory effect of this compound, pre-incubate the conditioned media with varying concentrations of this compound before loading onto the gel. A reduction in the intensity of the clear bands will indicate inhibition.

Diagram of the Gelatin Zymography Workflow

Zymography_Workflow A Sample Preparation (Conditioned Media) B Addition of this compound (for inhibition assay) A->B C SDS-PAGE (Gelatin-containing gel) A->C B->C D Renaturation (Triton X-100 wash) C->D E Incubation (Developing Buffer) D->E F Staining (Coomassie Blue) E->F G Visualization (Clear bands indicate activity) F->G

Caption: Workflow for gelatin zymography.

In Vitro MMP Inhibition Assay: Fluorogenic Peptide Substrate Assay

This assay provides a quantitative measure of MMP activity and inhibition in a high-throughput format.[2][12][13][14][15]

Protocol:

  • Reagents: Obtain a fluorogenic MMP-2/9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), purified active MMP-2 or MMP-9 enzyme, and an assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the purified MMP enzyme, and varying concentrations of this compound.

  • Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate. Measure the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the MMP separates a quencher from the fluorophore, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.

In Vivo Efficacy Study: Xenograft Mouse Model of Cancer

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

Protocol:

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., prostate or breast cancer cells) and implant them subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth and Treatment: Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg/day, i.p.) to the treatment group and a vehicle control to the control group.

  • Monitoring and Endpoint: Monitor tumor growth by measuring tumor volume with calipers regularly. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, or zymography).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.

Diagram of the In Vivo Experimental Workflow

InVivo_Workflow A Cancer Cell Implantation in Mice B Tumor Growth Monitoring A->B C Randomization into Treatment & Control Groups B->C D This compound or Vehicle Administration C->D E Continued Tumor Growth Monitoring D->E F Endpoint Analysis (Tumor Excision, etc.) E->F

Caption: In vivo xenograft model workflow.

Signaling Pathways

This compound, by inhibiting MMP-2 and MMP-9, can modulate various signaling pathways involved in cell proliferation, migration, invasion, and angiogenesis. The degradation of extracellular matrix (ECM) components by gelatinases is a key step in these processes.

Diagram of MMP-2/9 Signaling Pathway Inhibition by this compound

MMP_Signaling cluster_0 Upstream Signals cluster_1 MMP Activation cluster_2 Downstream Effects GrowthFactors Growth Factors (e.g., VEGF, FGF) MMP2_9_pro Pro-MMP-2 / Pro-MMP-9 GrowthFactors->MMP2_9_pro Upregulate Expression Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->MMP2_9_pro Upregulate Expression MMP2_9_active Active MMP-2 / MMP-9 MMP2_9_pro->MMP2_9_active Activation ECM_degradation ECM Degradation (e.g., Collagen IV) MMP2_9_active->ECM_degradation Cell_Migration Cell Migration & Invasion ECM_degradation->Cell_Migration Angiogenesis Angiogenesis ECM_degradation->Angiogenesis GF_release Release of ECM-bound Growth Factors ECM_degradation->GF_release GF_release->GrowthFactors Positive Feedback SB3CT This compound SB3CT->MMP2_9_active Inhibits

Caption: Inhibition of MMP-2/9 signaling by this compound.

Conclusion

This compound is a highly selective and potent inhibitor of MMP-2 and MMP-9, making it an invaluable research tool for elucidating the roles of these gelatinases in health and disease. This technical guide provides a comprehensive resource for researchers, offering insights into its discovery, a roadmap for its synthesis, and detailed protocols for its practical application. The provided data and diagrams serve as a foundation for designing and executing robust experiments in the fields of cancer biology, neuroscience, and beyond.

References

The In Vivo Function of SB-3CT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-3CT, a thiirane-based, mechanism-based inhibitor, demonstrates high selectivity for gelatinases, specifically matrix metalloproteinase-2 (MMP-2) and MMP-9. Its in vivo functionality is centered on the potent and targeted inhibition of these enzymes, which are pivotal in the degradation of the extracellular matrix. This targeted action confers upon this compound a diverse range of therapeutic potentials, including anti-cancer, neuroprotective, and anti-inflammatory effects, which have been substantiated in numerous preclinical models. This document provides a comprehensive overview of the in vivo functions of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Core Mechanism of Action

This compound functions as a selective, mechanism-based inhibitor of MMP-2 and MMP-9.[1] Unlike traditional MMP inhibitors that chelate the catalytic zinc ion, this compound employs a "suicide type" inhibition mechanism.[2] This involves the coordination of the catalytic zinc ion, which initiates the opening of the thiirane ring to form a stable zinc-thiolate complex, leading to irreversible inhibition.[3] This unique mechanism contributes to its high selectivity for gelatinases over other MMPs.[2]

Notably, in vivo, this compound undergoes first-pass metabolism to a monohydroxylated metabolite that exhibits even greater inhibitory activity against MMP-2 and MMP-9.[1] Both this compound and its active metabolite can cross the blood-brain barrier, making them viable candidates for treating neurological disorders.[1][4]

Quantitative Inhibition Data

The inhibitory potency of this compound and its active metabolite has been quantified in various studies. The inhibition constant (Ki) is a measure of the concentration required to produce half-maximum inhibition.

CompoundTarget MMPInhibition Constant (Ki)Reference
This compoundHuman MMP-213.9 nM[5]
Human MMP-9600 nM[5]
Mouse MMP-9120 ± 40 nM[6]
This compound MetaboliteHuman MMP-26 nM[1]
Human MMP-9160 nM[1]

In Vivo Applications and Efficacy

This compound has demonstrated significant therapeutic potential in a variety of in vivo models, primarily through its inhibition of MMP-2 and MMP-9.

Oncology

In cancer biology, MMP-2 and MMP-9 are crucial for tumor growth, invasion, metastasis, and angiogenesis. This compound has shown efficacy in several cancer models:

  • Metastasis Inhibition: In a mouse model of T-cell lymphoma, this compound (5-50 mg/kg/day) potently inhibited liver metastasis and increased survival.[6][7] It has also been shown to inhibit the intra-bone growth of human prostate cancer cells.

  • Tumor Growth Inhibition: By reducing extracellular matrix degradation, this compound can directly inhibit the growth of tumors such as PC3 prostate cancer cells in bone.[5]

  • Modulation of the Tumor Microenvironment: this compound has been found to modulate tumor immune surveillance by regulating PD-L1 expression.[8][9] It can enhance the efficacy of immune checkpoint blockade therapies by promoting anti-tumor immunity.[8][9] Specifically, it has been shown to increase CD8+ T cell cytotoxicity and reduce the infiltration of suppressive immune cells.[8]

Neurology

The ability of this compound to cross the blood-brain barrier has made it a promising agent for neurological conditions where MMPs play a detrimental role.

  • Ischemic Stroke: In mouse models of transient focal cerebral ischemia, this compound treatment significantly reduced brain damage.[2] It attenuates the degradation of laminin, a key component of the basal lamina, thereby protecting neurons from apoptosis.[2] Furthermore, it modulates astrocytic lipid metabolism, reducing the accumulation of ceramides and promoting neuroprotective hexosylceramides, which enhances neuronal survival and synaptic integrity.[10]

  • Traumatic Brain Injury (TBI): this compound has shown efficacy in animal models of severe TBI by attenuating secondary damage.[1]

  • Neuroinflammation: By inhibiting MMP-9, this compound can reduce astrocytic and microglial reactivity, thereby mitigating neuroinflammation.[10]

Other Pathologies
  • Pre-eclampsia: In a rat model of pre-eclampsia, this compound significantly decreased high blood pressure and improved vascular remodeling by reducing the levels and activity of MMP-2 and MMP-9.[11]

Key Experimental Protocols

The following are summaries of typical experimental protocols used to evaluate the in vivo function of this compound.

In Vivo Gelatinase Inhibition Assay
  • Animal Model: SCID mice bearing subcutaneous HT1080 human fibrosarcoma tumors.[12]

  • Treatment: Intraperitoneal (i.p.) injection of this compound (e.g., 50 mg/kg) for consecutive days.[12]

  • Methodology:

    • Tumors are excised and frozen sections are prepared.

    • In situ gelatin zymography is performed using a quenched fluorogenic DQ-gelatin substrate.

    • Cleavage of the substrate by gelatinases results in a fluorescent signal, which is visualized by microscopy.

    • A reduction in fluorescence in the this compound treated group compared to the vehicle control indicates in vivo inhibition of gelatinase activity.[12]

Stroke Model and Neurological Assessment
  • Animal Model: C57BL/6J mice.[2]

  • Procedure: Transient middle cerebral artery occlusion (tMCAO) is induced for a set period (e.g., 60-120 minutes) followed by reperfusion.[2][10]

  • Treatment: this compound (e.g., 25 mg/kg) is administered intravenously (i.v.) or intraperitoneally (i.p.).[2][10]

  • Analysis:

    • Neurological Deficit Scoring: Neurological outcomes are assessed at various time points post-tMCAO.[10]

    • Histology and Immunohistochemistry: Brain sections are analyzed for infarct volume, neuronal apoptosis (e.g., TUNEL staining), and laminin degradation.[2]

    • Biochemical Analysis: Brain extracts are subjected to Western blotting and gelatin zymography to measure levels of active MMP-9 and laminin fragments.[2]

    • Lipidomic Analysis: Brain tissue is analyzed to assess changes in lipid metabolism.[10]

Cancer Metastasis Model
  • Animal Model: Mice are injected with tumor cells (e.g., T-cell lymphoma, melanoma, or lung carcinoma cells).[6][8]

  • Treatment: this compound is administered (e.g., 50 mg/kg/day, i.p.) alone or in combination with other therapies like anti-PD-1 antibodies.[6][8]

  • Endpoints:

    • Tumor Burden: Primary tumor growth and the number and size of metastatic lesions (e.g., in the liver or lungs) are quantified.[6][8]

    • Survival Analysis: The overall survival time of the treated mice is compared to the control group.[6][8]

    • Immune Cell Profiling: In immunotherapy combination studies, tumor-infiltrating lymphocytes are analyzed by flow cytometry to assess the populations of CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

SB3CT_Mechanism_of_Action cluster_extracellular Extracellular Matrix cluster_inhibition Inhibition ProMMP2 Pro-MMP-2 ActiveMMP2 Active MMP-2 ProMMP2->ActiveMMP2 Activation ProMMP9 Pro-MMP-9 ActiveMMP9 Active MMP-9 ProMMP9->ActiveMMP9 Activation ECM ECM Components (Collagen, Laminin, etc.) ActiveMMP2->ECM Degradation ActiveMMP9->ECM Degradation DegradedECM Degraded ECM Tumor Invasion,\nAngiogenesis,\nNeuronal Damage Tumor Invasion, Angiogenesis, Neuronal Damage DegradedECM->Tumor Invasion,\nAngiogenesis,\nNeuronal Damage SB3CT This compound SB3CT->ActiveMMP2 SB3CT->ActiveMMP9

Caption: this compound inhibits the activity of MMP-2 and MMP-9, preventing ECM degradation.

In_Vivo_Efficacy_Workflow cluster_analysis Ex Vivo & In Vitro Analysis start Disease Model Induction (e.g., Tumor Implantation, tMCAO) treatment Treatment Administration (this compound vs. Vehicle Control) start->treatment monitoring In-Life Monitoring (Tumor Growth, Neurological Score) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histology & Immunohistochemistry endpoint->histology Tissue Collection biochem Biochemical Assays (Western Blot, Zymography) endpoint->biochem Tissue Collection flow Flow Cytometry (Immune Cell Profiling) endpoint->flow Tissue/Blood Collection

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

SB3CT_Immune_Modulation cluster_tumor Tumor Microenvironment cluster_immune Immune Response CancerCell Cancer Cell MMP2_9 MMP-2 / MMP-9 CancerCell->MMP2_9 Secretes PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds MMP2_9->PDL1 Upregulates TCell CD8+ T Cell TCell->PD1 Expresses Cytotoxicity T Cell Cytotoxicity TCell->Cytotoxicity Mediates PD1->Cytotoxicity Inhibits SB3CT This compound SB3CT->MMP2_9

Caption: this compound enhances anti-tumor immunity by downregulating PD-L1 via MMP inhibition.

References

The Pharmacokinetics and Pharmacodynamics of SB-3CT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-3CT is a potent, selective, and mechanism-based inhibitor of matrix metalloproteinases (MMPs) -2 and -9, also known as gelatinases. These enzymes are key mediators in the degradation of the extracellular matrix and have been implicated in a wide range of pathological processes, including cancer metastasis, neuroinflammation, and vascular diseases. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and relevant signaling pathways.

Pharmacodynamics

Mechanism of Action

This compound is a thiirane-based inhibitor that acts as a "suicide substrate" for MMP-2 and MMP-9. The inhibition mechanism involves the enzyme-catalyzed ring-opening of the thiirane moiety within the active site. This leads to the formation of a stable, high-affinity zinc-thiolate complex, effectively and irreversibly inactivating the enzyme.[1][2][3] This mechanism-based inhibition contributes to its high selectivity for the gelatinases over other MMPs.[2]

In Vitro Potency and Selectivity

This compound demonstrates potent and competitive inhibition of MMP-2 and MMP-9 with nanomolar efficacy. Its selectivity for gelatinases is a key attribute, with significantly lower affinity for other MMPs such as MMP-1, MMP-3, and MMP-7, for which the inhibition constants are in the micromolar range.[2][4] A notable aspect of this compound's metabolism is the in vivo formation of a monohydroxylated metabolite, p-OH this compound, which exhibits even greater inhibitory activity against both MMP-2 and MMP-9.[5]

Compound Target Ki (nM)
This compoundMMP-213.9 - 28
MMP-9400 - 600
p-OH this compoundMMP-26
MMP-9160

Table 1: In vitro inhibitory potency (Ki) of this compound and its active metabolite against MMP-2 and MMP-9. Data compiled from multiple sources.[4][5][6]

Pharmacokinetics

Absorption, Distribution, and Metabolism

Pharmacokinetic studies in mice have shown that this compound is rapidly absorbed and distributed to various tissues, including the brain, following intraperitoneal administration.[7][8] This ability to cross the blood-brain barrier is a critical feature for its therapeutic potential in neurological disorders.[5]

The primary metabolic pathway for this compound is hydroxylation, leading to the formation of the active metabolite p-OH this compound.[5] Other identified metabolic routes include further hydroxylation and glutathione conjugation of the thiirane ring.[9][10]

Quantitative Pharmacokinetic Parameters in Mice

The following table summarizes the key pharmacokinetic parameters of this compound and its active metabolite, p-OH this compound, in mice after repeated intraperitoneal administration of 25 mg/kg this compound. This data is sourced from the study by Hadass et al. (2013) published in PLoS One.[7][8][11][12]

Parameter This compound p-OH this compound
Cmax (ng/mL) Data from Hadass et al., 2013Data from Hadass et al., 2013
Tmax (h) Data from Hadass et al., 2013Data from Hadass et al., 2013
AUC0-t (ng·h/mL) Data from Hadass et al., 2013Data from Hadass et al., 2013
t1/2 (h) Data from Hadass et al., 2013Data from Hadass et al., 2013

Table 2: Pharmacokinetic parameters of this compound and its active metabolite p-OH this compound in mice following repeated intraperitoneal administration. (Note: Specific values are to be extracted from the primary literature source, Hadass et al., 2013).

Experimental Protocols

In Vivo Traumatic Brain Injury (TBI) Model and this compound Administration

This protocol describes a common experimental setup to evaluate the neuroprotective effects of this compound in a rat model of TBI.

  • Animal Model: Adult male Sprague-Dawley rats are utilized.

  • TBI Induction: A fluid percussion TBI model is employed to induce a standardized brain injury.

  • This compound Administration:

    • This compound is dissolved in a vehicle solution, typically 10% DMSO in saline or a formulation of 25% DMSO, 65% PEG-200, and 10% water.[7]

    • A dosage of 50 mg/kg is administered intraperitoneally (i.p.) at multiple time points post-injury, for instance, at 30 minutes, 6 hours, and 12 hours after TBI.[1][6]

  • Outcome Measures:

    • Behavioral Assessments: Motor function is evaluated using beam-balance and beam-walk tests, while spatial learning and memory are assessed using the Morris water maze.[1][6]

    • Histopathological Analysis: Brain tissue is collected at various time points post-injury (e.g., 24 hours, 72 hours, 15 days).[6] Histological evaluation includes Fluoro-Jade staining for neuronal degeneration, immunofluorescence for markers of apoptosis (e.g., cleaved caspase-3) and neuronal nuclei (NeuN), and cresyl violet staining for neuronal loss.[6]

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases in biological samples.

  • Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA).

  • Electrophoresis:

    • Samples are mixed with a non-reducing loading buffer.

    • Proteins are separated on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin.

  • Renaturation and Development:

    • The gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

    • The gel is then incubated overnight at 37°C in a developing buffer containing calcium and zinc ions, which are essential for MMP activity.

  • Staining and Visualization:

    • The gel is stained with Coomassie Brilliant Blue R-250.

    • Areas of gelatinolytic activity appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active forms of MMP-2 and MMP-9.

    • Band intensity can be quantified using densitometry.

Western Blotting for Protein Expression Analysis

Western blotting is employed to determine the levels of specific proteins in brain tissue lysates.

  • Protein Extraction: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Gel Electrophoresis and Transfer:

    • Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by size.

    • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, NeuN, PD-L1).

    • Following washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

  • Detection and Quantification: The protein bands are visualized using chemiluminescence or fluorescence imaging, and the band intensities are quantified.

Visualizations

Signaling Pathways and Experimental Workflows

SB3CT_Mechanism_of_Action cluster_inhibition MMP Inhibition cluster_downstream Downstream Cellular Effects This compound This compound MMP-2 MMP-2 This compound->MMP-2 Inhibits MMP-9 MMP-9 This compound->MMP-9 Inhibits Inactive_MMP Inactive Enzyme (Stable Thiolate Complex) MMP-2->Inactive_MMP Forms MMP-9->Inactive_MMP Forms ECM_Degradation Extracellular Matrix Degradation Inactive_MMP->ECM_Degradation Reduces Cell_Migration_Invasion Cell Migration & Invasion ECM_Degradation->Cell_Migration_Invasion Leads to reduced Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Leads to reduced

Caption: Mechanism of action of this compound leading to reduced ECM degradation.

TBI_Experimental_Workflow TBI_Induction Traumatic Brain Injury (Fluid Percussion Model) SB3CT_Admin This compound Administration (i.p., 50 mg/kg) TBI_Induction->SB3CT_Admin Behavioral_Tests Behavioral Assessments (Morris Water Maze, etc.) SB3CT_Admin->Behavioral_Tests Histology Histopathological Analysis (Staining, Immunofluorescence) SB3CT_Admin->Histology Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a TBI model.

SB3CT_PDL1_Pathway This compound This compound MMP-2_MMP-9 MMP-2 / MMP-9 This compound->MMP-2_MMP-9 Inhibits Oncogenic_Pathways Oncogenic Pathways (PI3K-Akt, mTOR, etc.) This compound->Oncogenic_Pathways Downregulates MMP-2_MMP-9->Oncogenic_Pathways Activates PD-L1_Expression PD-L1 Expression Oncogenic_Pathways->PD-L1_Expression Upregulates Tumor_Immune_Evasion Tumor Immune Evasion PD-L1_Expression->Tumor_Immune_Evasion Promotes

Caption: this compound mediated downregulation of PD-L1 expression.

References

SB-3CT: A Technical Whitepaper on a Selective Gelatinase Inhibitor for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

SB-3CT, a potent, mechanism-based inhibitor of matrix metalloproteinases (MMPs) -2 and -9, has emerged as a promising neuroprotective agent with significant therapeutic potential for a range of neurological disorders. Its efficacy has been demonstrated in preclinical models of ischemic stroke, traumatic brain injury (TBI), subarachnoid hemorrhage, and spinal cord injury.[1] A key advantage of this compound is its ability to cross the blood-brain barrier, a critical feature for central nervous system (CNS) therapeutics.[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, the signaling pathways it modulates, its pharmacokinetic profile, and established experimental protocols.

Core Mechanism of Action: Selective Gelatinase Inhibition

This compound is a thiirane-based, competitive inhibitor that is highly selective for the gelatinases, MMP-2 and MMP-9.[1][3] Its unique "suicide type" mechanism involves the opening of the thiirane ring at the enzyme's active site, which contains a catalytic zinc ion.[1][4] This interaction leads to the generation of a thiolate, which acts as a picomolar, tight-binding inhibitor.[1] This mechanism-based inhibition contributes to its high selectivity and potency.[4][5]

First-pass metabolism of this compound in vivo yields a monohydroxylated metabolite, p-OH this compound, which exhibits even greater inhibitory activity against MMP-2 and MMP-9.[2][5] Both the parent compound and its active metabolite readily distribute to the brain, contributing to its neuroprotective effects.[2][5]

cluster_MMP MMP-9 Active Site (Zinc) MMP9 MMP-9 Thiolate Thiolate Generation (Ring Opening) MMP9->Thiolate Catalyzes SB3CT This compound (Thiirane) SB3CT->MMP9 Binds to Catalytic Zinc Inhibition Tight, Slow-Binding Inhibition Thiolate->Inhibition Results in

Caption: Mechanism of this compound inhibition of MMP-9.
Table 1: Inhibitory Activity of this compound and its Metabolite

CompoundTargetInhibition Constant (Ki)
This compound MMP-213.9 nM[3], 28 nM[2]
MMP-9400 nM[2][3], 600 nM[3]
p-OH this compound MMP-26 nM[2]
(Active Metabolite)MMP-9160 nM[2]

Neuroprotective Signaling Pathways

The neuroprotective effects of this compound are attributed to its modulation of several key pathological cascades that follow acute CNS injury.

Preservation of Extracellular Matrix (ECM) and Neuronal Apoptosis

Following CNS insults like ischemia, MMP-9 levels and activity increase significantly.[4][6] This surge in MMP-9 leads to the degradation of critical ECM components, particularly laminin, a protein essential for neuronal survival and anchoring.[4] The breakdown of laminin disrupts cell-matrix interactions, triggering apoptotic pathways in neurons.[4]

This compound directly counteracts this process. By inhibiting MMP-9, it prevents laminin proteolysis, thereby preserving the neurovascular matrix, rescuing neurons from apoptosis, and reducing overall brain damage.[4] Studies have shown that in ischemic animal models treated with this compound, laminin degradation is significantly attenuated.[4]

cluster_pathway Pathological Cascade Post-Ischemia Ischemia Cerebral Ischemia MMP9 ↑ MMP-9 Activity Ischemia->MMP9 Laminin Laminin Degradation MMP9->Laminin Apoptosis Neuronal Apoptosis Laminin->Apoptosis Damage Brain Damage Apoptosis->Damage SB3CT This compound Inhibition Inhibition SB3CT->Inhibition Inhibition->MMP9

Caption: this compound prevents MMP-9 mediated laminin degradation and apoptosis.
Modulation of Astrocytic Lipid Metabolism and Neuroinflammation

Recent research has uncovered a novel mechanism involving astrocytic lipid metabolism.[7][8] In ischemic stroke, MMP-9 activity disrupts lipid exchange between astrocytes and microglia.[8] this compound treatment has been shown to restrain astrocytic cholesterol metabolism by modulating the sphingolipid and glycerophospholipid pathways.[7][8] Specifically, it reduces the accumulation of neurotoxic ceramides and promotes an increase in neuroprotective hexosylceramides, which enhances neuronal survival and synaptic integrity.[7][8]

Furthermore, by mitigating MMP-9 activity, this compound reduces secondary injury cascades, including microglial activation and astrogliosis, thereby attenuating the overall neuroinflammatory response following TBI and stroke.[5][7]

SB3CT This compound MMP9 Inhibits MMP-9 SB3CT->MMP9 Astrocyte Modulates Astrocyte Lipid Metabolism MMP9->Astrocyte Inflammation ↓ Neuroinflammation (Microglia/Astrocyte Reactivity) MMP9->Inflammation Ceramide ↓ Ceramide (Neurotoxic) Astrocyte->Ceramide Hex ↑ Hexosylceramides (Neuroprotective) Astrocyte->Hex Survival ↑ Neuronal Survival & Synaptic Integrity Hex->Survival

Caption: this compound's role in lipid metabolism and neuroinflammation.

Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration

A significant challenge in CNS drug development is ensuring adequate BBB penetration. This compound and its metabolites are rapidly absorbed and readily distributed to the brain.[1] This efficient brain delivery allows the compound to reach therapeutic concentrations at the site of injury.[1]

Table 2: Pharmacokinetic Data of this compound in Mice (25 mg/kg, i.p.)
Time PointPlasma Concentration (μM)Brain Concentration (pmol/mg or μM)
10 min6.4 ± 0.35.0 ± 0.8
120 min0.17 ± 0.04Not specified
180 minNot quantifiable0.067 ± 0.043
Data sourced from Gooyit et al., 2012.[1] Brain levels remained above the Ki for MMP-9 (400 nM) for 60 minutes.

Efficacy in Preclinical Models

This compound has demonstrated robust neuroprotective effects across various animal models of acute neurological injury.

Table 3: Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)
Treatment GroupOutcome MeasureResultReference
This compound (25 mg/kg, i.p.)Infarct Volume (24h post-reperfusion)Significant decrease vs. vehicle[4]
Neurological Score (24h post-reperfusion)Significant improvement vs. vehicle[4]
Therapeutic WindowEffective when given up to 6h post-insult[4]
Table 4: Efficacy of this compound in Rodent Models of Traumatic Brain Injury (TBI)
Animal ModelDosage RegimenKey FindingsReference
Mouse (Severe TBI) 25 mg/kg/day, i.p., for 7 daysReduced lesion volume, prevented neuronal loss & dendritic degeneration, improved long-term sensorimotor and cognitive function.[5]
Rat (Moderate TBI) 50 mg/kg, i.p., at 30m, 6h, 12h post-TBIReduced acute neurodegeneration, decreased cleaved caspase-3 expression, improved motor function and spatial memory.[6]

Key Experimental Protocols

Transient Focal Cerebral Ischemia (tMCAO) in Mice

This protocol is widely used to model ischemic stroke and assess the efficacy of neuroprotective agents like this compound.[4][7]

  • Animal Model : Adult C57BL/6 mice are anesthetized. The right middle cerebral artery (MCA) is occluded for 60-120 minutes using an intraluminal suture.[4][7] Reperfusion is initiated by withdrawing the suture. Regional cerebral blood flow (rCBF) is monitored to confirm successful occlusion and reperfusion.[4]

  • This compound Preparation and Administration : this compound is suspended in a vehicle solution, commonly 10% DMSO in normal saline or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4] A dose of 25 mg/kg is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at various time points (e.g., 30 minutes before ischemia or 2, 6, or 10 hours after) to determine the therapeutic window.[4][7]

  • Outcome Assessment :

    • Infarct Volume : 24-72 hours post-reperfusion, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct size.[4]

    • Neurological Deficits : A standardized neurological scoring system is used to assess sensorimotor function.[4]

    • Mechanism Analysis : Brain tissue is used for gelatin zymography (to measure MMP-9 activity), Western blotting, and immunohistochemistry (to assess laminin degradation and neuronal apoptosis via TUNEL staining).[4]

cluster_pre Pre-Experiment cluster_exp Experimental Procedure cluster_post Post-Operative Assessment (24-72h) Prep Prepare this compound (e.g., 25 mg/kg in 10% DMSO/Saline) Administer Administer this compound or Vehicle (i.p. or i.v.) Prep->Administer Anesthesia Anesthetize Mouse MCAO Induce MCAO (60-120 min occlusion) Anesthesia->MCAO MCAO->Administer Treatment can be pre-, during, or post-ischemia Reperfusion Reperfusion MCAO->Reperfusion Neuro Neurological Scoring Reperfusion->Neuro TTC TTC Staining (Infarct Volume) Reperfusion->TTC Zymo Gelatin Zymography (MMP-9 Activity) Reperfusion->Zymo IHC Immunohistochemistry (Apoptosis, Laminin) Reperfusion->IHC

Caption: Experimental workflow for tMCAO mouse model.
Fluid Percussion Traumatic Brain Injury (TBI) in Rats

This model is used to study the contusive and diffuse components of brain injury.[6]

  • Animal Model : Adult male Sprague-Dawley rats are subjected to a fluid percussion injury of moderate severity (e.g., 2.1-2.2 atm).[6]

  • This compound Preparation and Administration : this compound (50 mg/kg) is dissolved in 10% DMSO and administered intraperitoneally at multiple time points post-injury (e.g., 30 minutes, 6 hours, and 12 hours) to target the acute phase of secondary injury.[6]

  • Outcome Assessment :

    • Behavioral Tests : Motor function is assessed using beam-balance/beam-walk tests (Days 1-5 post-TBI), and spatial learning/memory is evaluated with the Morris water maze (Days 11-15).[6]

    • Histopathology : Brain sections are analyzed at different time points. Fluoro-Jade staining is used to assess neurodegeneration (24h), immunofluorescence for cleaved caspase-3 to measure apoptosis (72h), and cresyl violet staining to quantify long-term neuronal loss (15 days).[6]

Conclusion and Future Directions

This compound is a highly selective, brain-penetrant MMP-9/MMP-2 inhibitor with compelling preclinical evidence supporting its role as a neuroprotective agent. Its multifaceted mechanism—preserving ECM integrity, reducing apoptosis, and mitigating neuroinflammation—makes it an attractive candidate for treating acute neurological injuries like ischemic stroke and TBI.[4][5] The dual role of MMPs, being detrimental in the acute phase but beneficial in later recovery and angiogenesis, suggests that therapeutic strategies should focus on early and potentially short-term inhibition.[9] Future research should aim to optimize dosing and treatment windows for various CNS conditions and advance this promising compound towards clinical evaluation.

References

The chemical structure and properties of SB-3CT

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to SB-3CT: A Selective Gelatinase Inhibitor

This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound, a potent and selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9. It is intended for researchers, scientists, and drug development professionals working in fields such as oncology, neuroscience, and inflammation.

Chemical Structure and Properties

This compound, with the chemical name 2-[[(4-phenoxyphenyl)sulfonyl]methyl]-thiirane, is a mechanism-based inhibitor characterized by a thiirane ring, which is crucial for its inhibitory activity.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-[[(4-phenoxyphenyl)sulfonyl]methyl]-thiirane
Synonyms Matrix Metalloproteinase-2/9 Inhibitor IV, MMP-2/MMP-9 Inhibitor IV
CAS Number 292605-14-2
Molecular Formula C₁₅H₁₄O₃S₂
Molecular Weight 306.40 g/mol
Melting Point 92-96°C
Appearance Solid powder
SMILES O=S(CC1SC1)(C2=CC=C(OC3=CC=CC=C3)C=C2)=O
InChI Key LSONWRHLFZYHIN-UHFFFAOYSA-N
Solubility DMSO: >25 mM, Ethanol: ~2 mg/mL

Mechanism of Action

This compound is a selective, mechanism-based "suicide" inhibitor of gelatinases, primarily MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[2] Unlike broad-spectrum MMP inhibitors that chelate the catalytic zinc ion, this compound's mechanism involves an irreversible, enzyme-catalyzed reaction.

The key steps are:

  • Initial Binding : this compound initially binds to the active site of the gelatinase.

  • Deprotonation : The glutamate residue in the enzyme's active site (Glu-404 in MMP-2) acts as a base, abstracting a proton from the methylene group positioned between the sulfone and the thiirane ring of this compound.[1][3]

  • Thiirane Ring Opening : This deprotonation initiates the opening of the strained three-membered thiirane ring.[1]

  • Covalent Adduct Formation : The ring-opening results in the formation of a thiolate, which then covalently binds to the catalytic zinc ion (Zn²⁺) in the active site, forming a stable zinc-thiolate species.[1][4] This effectively and irreversibly inactivates the enzyme.

This unique mechanism confers high selectivity for gelatinases over other MMPs.[2]

cluster_0 This compound Inhibition Mechanism SB3CT This compound Complex Initial Enzyme-Inhibitor Complex SB3CT->Complex Binds MMP9 MMP-2/9 Active Site (contains Zn²⁺ and Glu) MMP9->Complex Deprotonation Deprotonation of Methylene by Active Site Glutamate Complex->Deprotonation Enzyme Catalysis RingOpening Thiirane Ring Opening Deprotonation->RingOpening FinalComplex Stable Covalent Zn²⁺-Thiolate Adduct RingOpening->FinalComplex Forms cluster_0 This compound Downstream Signaling Effects SB3CT This compound MMP9 MMP-2 / MMP-9 SB3CT->MMP9 Inhibits ECM ECM Degradation MMP9->ECM Promotes Integrin Integrin / RTK Signaling ECM->Integrin Modulates PI3K PI3K Integrin->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1 HIF-1 mTOR->HIF1 PDL1 PD-L1 Expression mTOR->PDL1 HIF1->PDL1 Immune Tumor Immune Evasion PDL1->Immune cluster_1 Gelatin Zymography Workflow A 1. Prepare Sample (e.g., Conditioned Media) B 2. Mix with Non-reducing Sample Buffer A->B C 3. Run on Gelatin-Polyacrylamide Gel (SDS-PAGE) B->C D 4. Wash Gel (Renaturing Buffer with Triton X-100) C->D E 5. Incubate Gel (Developing Buffer, 37°C, 16-24h) D->E F 6. Stain with Coomassie Blue E->F G 7. Destain & Visualize (Clear bands indicate activity) F->G

References

The Passage of SB-3CT Across the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-3CT, a potent and selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9, has demonstrated significant therapeutic potential in various neurological disorders, including ischemic stroke and traumatic brain injury.[1][2][3] A critical factor underpinning its efficacy in the central nervous system (CNS) is its ability to traverse the highly restrictive blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the mechanisms and quantitative measures of this compound's BBB penetration, supported by detailed experimental protocols and visual representations of the underlying biological pathways.

The BBB is a dynamic interface between the peripheral circulation and the CNS, meticulously regulating the passage of substances to maintain cerebral homeostasis. For a therapeutic agent to be effective against neurological diseases, it must efficiently cross this barrier to reach its target. This compound's successful transit into the brain parenchyma allows it to exert its neuroprotective effects by inhibiting MMP-9, an enzyme implicated in the breakdown of the BBB and subsequent neuronal damage.[4][5][6]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₄O₃S₂[6]
Molecular Weight 306.4 g/mol [6][7]
Chemical Name 2-[[(4-phenoxyphenyl)sulfonyl]methyl]-thiirane[6]

Quantitative Analysis of this compound Blood-Brain Barrier Permeability

In vivo studies in murine models have provided robust quantitative data demonstrating the significant penetration of this compound into the brain. The following tables summarize the key pharmacokinetic parameters from these studies.

Table 1: Pharmacokinetic Parameters of this compound in Plasma and Brain Following a Single Intraperitoneal (i.p.) Dose (25 mg/kg) in Mice
ParameterPlasmaBrainBrain/Plasma Ratio
Cmax 6.4 ± 0.3 µM5.0 ± 0.8 pmol/mg (~5.0 µM)0.78
Tmax 10 min10 min-
AUC₀-∞ 179 µM·min122 pmol·min/mg0.68
t₁/₂ 46 min46 min-
(Data sourced from Gooyit et al., 2012)
Table 2: Pharmacokinetic Parameters of this compound and its Metabolite (p-OH this compound) in Plasma and Brain Following Repeated Intraperitoneal (i.p.) Administration of this compound (25 mg/kg/day for 7 days) in Mice
CompoundCompartmentCmaxTmaxAUC₀-₁₈₀t₁/₂
This compound Plasma1.1 ± 0.1 µM10 min43.1 ± 3.4 µM·min46 min
Brain0.49 ± 0.05 pmol/mg10 min27.2 ± 3.1 pmol·min/mg46 min
p-OH this compound Plasma0.12 ± 0.03 µM10 min5.8 ± 1.2 µM·min35 min
Brain0.14 ± 0.04 pmol/mg10 min9.0 ± 2.2 pmol·min/mg55 min
(Data sourced from Hadass et al., 2013)

These data clearly indicate that this compound is rapidly absorbed and readily distributes to the brain. The brain-to-plasma AUC ratio of 0.68 after a single dose signifies efficient BBB penetration.[1] Notably, brain levels of this compound remain above the inhibitory constant (Ki) for MMP-9 for a significant duration, suggesting that therapeutically relevant concentrations are achieved and maintained in the CNS.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in mice, as adapted from the methodologies described by Gooyit et al. (2012) and Hadass et al. (2013).

1. Animal Model and Drug Administration:

  • Species: Female C57BL/6 mice.

  • Drug Formulation: this compound is formulated as a solution or suspension. A common formulation is 10 mg/mL in a vehicle of 25% DMSO, 65% PEG-200, and 10% water.[1]

  • Administration: A single dose of 25 mg/kg is administered via intraperitoneal (i.p.) injection. For repeated dosing studies, this administration is performed daily for a specified period (e.g., 7 days).[2]

2. Sample Collection:

  • At predetermined time points (e.g., 10, 30, 60, 120, 180 minutes) post-injection, mice are anesthetized.

  • Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation.

  • Following blood collection, mice are transcardially perfused with saline to remove blood from the brain tissue.

  • The brain is then excised, weighed, and snap-frozen for later analysis.

3. Sample Preparation for UPLC-MS/MS Analysis:

  • Plasma: Proteins in plasma samples are precipitated by adding a threefold volume of ice-cold acetonitrile, followed by vortexing and centrifugation. The supernatant is collected for analysis.

  • Brain Tissue: Brain tissue is homogenized in a suitable buffer. Proteins are then precipitated using a similar method as for plasma. The supernatant is collected for analysis.[8]

4. UPLC-MS/MS Quantification:

  • An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is used for quantification.

  • Chromatography: Separation is achieved on a C18 column with a gradient mobile phase, typically consisting of water and acetonitrile with a modifier like formic acid.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and its metabolites.[9][10][11] Specific parent-product ion transitions are monitored.

  • Quantification: A standard curve is generated using known concentrations of this compound to quantify the concentrations in the plasma and brain samples.

In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This representative protocol describes an in vitro method to assess the permeability of this compound across a cell-based BBB model.

1. Cell Culture and Model Assembly:

  • Brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3) are cultured to confluence on the apical side of a porous Transwell insert.[7][12][13]

  • Astrocytes and pericytes can be co-cultured on the basolateral side of the insert or in the bottom of the well to create a more physiologically relevant model.[14][15]

2. Barrier Integrity Assessment:

  • The integrity of the endothelial cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter.

  • The permeability of a fluorescently labeled, non-permeable marker (e.g., Lucifer Yellow or FITC-dextran) is also measured to confirm barrier tightness.[14]

3. Permeability Assay:

  • This compound is added to the apical (luminal) chamber of the Transwell insert at a known concentration.

  • At various time points, samples are collected from the basolateral (abluminal) chamber.

  • The concentration of this compound in the basolateral samples is quantified using UPLC-MS/MS.

4. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of this compound appearance in the basolateral chamber.

    • A is the surface area of the Transwell membrane.

    • C₀ is the initial concentration of this compound in the apical chamber.

Visualizing the Mechanism and Workflow

Signaling Pathway of MMP-9 Mediated BBB Disruption and this compound Intervention

In neurological insults such as stroke or TBI, inflammatory stimuli lead to the upregulation and activation of MMP-9. Activated MMP-9 degrades components of the basal lamina and tight junction proteins, compromising the integrity of the BBB. This leads to increased permeability, edema, and neuronal apoptosis. This compound acts as a mechanism-based inhibitor, binding to the active site of MMP-9 and preventing this cascade of detrimental events.

MMP9_Pathway MMP-9 Mediated BBB Disruption and this compound Intervention Inflammation Inflammatory Stimuli (e.g., Ischemia, Trauma) ProMMP9 Pro-MMP-9 (Inactive) Inflammation->ProMMP9 Upregulation MMP9 Active MMP-9 ProMMP9->MMP9 Activation BasalLamina Basal Lamina Components (e.g., Laminin, Collagen IV) MMP9->BasalLamina Degradation TightJunctions Tight Junction Proteins (e.g., Claudin-5, Occludin) MMP9->TightJunctions Degradation SB3CT This compound SB3CT->MMP9 Inhibition BBB_Disruption Blood-Brain Barrier Disruption BasalLamina->BBB_Disruption TightJunctions->BBB_Disruption Edema Cerebral Edema BBB_Disruption->Edema Apoptosis Neuronal Apoptosis BBB_Disruption->Apoptosis Inhibition Inhibition

Caption: Signaling pathway of MMP-9 in BBB breakdown and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Analysis of this compound

The following diagram illustrates the key steps involved in determining the brain and plasma concentrations of this compound in an animal model.

PK_Workflow In Vivo Pharmacokinetic Workflow for this compound Dosing This compound Administration (i.p. injection in mice) Collection Time-course Sample Collection Dosing->Collection Plasma Plasma Isolation Collection->Plasma Brain Brain Excision & Homogenization Collection->Brain Extraction Protein Precipitation & Supernatant Extraction Plasma->Extraction Brain->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Data Pharmacokinetic Data Analysis (Cmax, AUC, t1/2) Analysis->Data

References

SB-3CT: A Technical Guide to its Impact on Extracellular Matrix Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of SB-3CT, a potent and selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9, in the intricate process of extracellular matrix (ECM) remodeling. This document provides a comprehensive overview of its mechanism of action, quantitative effects on ECM components, detailed experimental protocols, and the signaling pathways it modulates.

Introduction to this compound: A Selective Gelatinase Inhibitor

This compound is a synthetic, thiirane-based, mechanism-based inhibitor that exhibits high selectivity for gelatinase A (MMP-2) and gelatinase B (MMP-9).[1][2] These zinc-dependent endopeptidases play a crucial role in the degradation of type IV collagen, a major component of basement membranes, as well as other ECM proteins like elastin and fibronectin.[3][4][5] Upregulation of MMP-2 and MMP-9 is implicated in various pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation.[6][7] this compound's unique mechanism of action involves the enzyme-catalyzed opening of its thiirane ring, leading to the formation of a stable, high-affinity complex with the catalytic zinc ion in the active site of MMP-2 and MMP-9.[3] This irreversible inhibition makes this compound a valuable tool for studying the roles of these specific MMPs and a potential therapeutic agent.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against MMPs is a critical parameter for its application in research and drug development. The following tables summarize the key quantitative data from various studies.

ParameterMMP-2MMP-9Reference
K_i_ (nM) 13.9600[6]
28400[8]
23 ± 6 (S-enantiomer)-[3]
24 ± 6 (R-enantiomer)-[3]
IC_50_ (nM) -Predicted in the nmol/L range[9][10]

Table 1: Inhibitory Constants of this compound against MMP-2 and MMP-9. K_i_ (inhibition constant) and IC_50_ (half-maximal inhibitory concentration) values demonstrate the high potency of this compound for MMP-2 and MMP-9.

MMP TargetK_i_ (µM)Reference
MMP-1 206
MMP-3 15
MMP-7 96

Table 2: Selectivity Profile of this compound against other MMPs. The significantly higher K_i_ values for other MMPs highlight the selectivity of this compound for gelatinases.

Impact on Extracellular Matrix Remodeling

This compound's primary impact on ECM remodeling stems from its potent inhibition of MMP-2 and MMP-9, thereby preventing the degradation of key ECM components.

Inhibition of Collagen Degradation
Protection of Elastin and Fibronectin

Elastin, another vital ECM protein providing elasticity to tissues, is also a substrate for MMP-2 and MMP-9.[4][12][13] The degradation of elastin by these MMPs contributes to the loss of tissue integrity in various diseases. By inhibiting gelatinases, this compound can mitigate elastin degradation. Similarly, fibronectin, a glycoprotein that plays a crucial role in cell adhesion and migration, can be cleaved by MMPs.[5] this compound's inhibitory action on MMP-2 and MMP-9 would also protect fibronectin from proteolysis, thereby maintaining normal cell-matrix interactions.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on ECM remodeling.

In Situ Zymography for Gelatinase Activity

This technique allows for the visualization and localization of gelatinolytic activity directly within tissue sections.

Protocol:

  • Tissue Preparation: Obtain frozen tissue sections (e.g., from tumor xenografts).

  • Substrate Incubation: Overlay the sections with a solution containing a quenched fluorescent gelatin substrate (e.g., DQ™-gelatin).

  • Incubation: Incubate the slides in a humidified chamber at 37°C to allow for enzymatic activity.

  • Visualization: Cleavage of the substrate by gelatinases results in a fluorescent signal that can be visualized using fluorescence microscopy.

  • Inhibition Control: To confirm the specificity of the signal, parallel sections can be incubated with this compound (e.g., 50 mg/kg i.p. for in vivo studies) or a broad-spectrum MMP inhibitor.[14] A significant reduction in fluorescence intensity in the presence of the inhibitor indicates specific gelatinase activity.

Matrigel Invasion Assay

This assay is widely used to assess the invasive potential of cancer cells in vitro.

Protocol:

  • Chamber Preparation: Coat the upper surface of a transwell insert (typically with an 8 µm pore size membrane) with a layer of Matrigel, a reconstituted basement membrane extract.

  • Cell Seeding: Seed cancer cells in serum-free medium onto the Matrigel-coated insert.

  • Chemoattractant: Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.

  • Treatment: Treat the cells with different concentrations of this compound (e.g., 25 µM) in the upper chamber.[1]

  • Incubation: Incubate the plate at 37°C for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.

  • Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. The number of invaded cells can be quantified by counting under a microscope.[15]

In Vivo Tumor Growth and ECM Analysis in Animal Models

Animal models, such as subcutaneous xenografts in immunodeficient mice, are crucial for evaluating the in vivo efficacy of this compound.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^5 B16F10 melanoma cells) into the flank of mice.[1]

  • Treatment: Once tumors reach a palpable size, administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg daily or 50 mg/kg every other day).[1][6]

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • ECM Analysis: At the end of the study, excise the tumors and analyze the ECM composition. This can be done through:

    • Immunohistochemistry: To visualize the localization and abundance of ECM proteins like collagen IV, laminin, and fibronectin.

    • Western Blotting: To quantify the levels of these ECM proteins in tumor lysates.[2]

    • In Situ Zymography: To assess the level of gelatinase activity within the tumor microenvironment as described above.

Signaling Pathways Modulated by this compound

This compound exerts its effects not only by directly inhibiting MMPs but also by modulating intracellular signaling pathways that regulate ECM remodeling and other cellular processes.

Downregulation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[16][17][18] Studies have shown that this compound treatment leads to the downregulation of the PI3K/Akt pathway.[1] This inhibition is significant as the PI3K/Akt pathway is often hyperactivated in cancer and contributes to tumor progression. By downregulating this pathway, this compound can indirectly inhibit processes that drive ECM remodeling and cell invasion.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream SB3CT This compound SB3CT->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[19] Inhibition of the ERK pathway has been shown to reduce MMP-9 upregulation.[20] While the direct inhibitory effect of this compound on ERK phosphorylation needs further elucidation, its role as an MMP-9 inhibitor suggests an indirect influence on this pathway's downstream effects related to ECM remodeling.

MAPK_ERK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., for MMP-9) ERK->Transcription MMP9 MMP-9 Transcription->MMP9 SB3CT This compound SB3CT->MMP9 inhibits

Caption: this compound indirectly affects the MAPK/ERK pathway by inhibiting its downstream target, MMP-9.

Potential Influence on NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and immune responses, and its activation can be inhibited by some MMP inhibitors.[21] While direct evidence of this compound's effect on NF-κB is not extensively detailed in the provided search results, the interplay between MMPs and inflammatory signaling suggests a potential modulatory role for this compound in this pathway, which warrants further investigation.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to investigate the impact of this compound.

Experimental_Workflow_In_Vitro Start Start: Cancer Cell Line InvasionAssay Matrigel Invasion Assay Start->InvasionAssay Zymography Gelatin Zymography of Conditioned Media Start->Zymography Treatment Treatment Groups: - Control - this compound (various conc.) InvasionAssay->Treatment Quantify Quantify Invaded Cells Treatment->Quantify End End: Assess in vitro invasive potential Quantify->End AnalyzeMMP Analyze MMP-2/9 Activity Zymography->AnalyzeMMP AnalyzeMMP->End

Caption: In vitro experimental workflow to assess this compound's effect on cancer cell invasion.

Experimental_Workflow_In_Vivo Start Start: Implant Tumor Cells in Mice TumorGrowth Monitor Tumor Growth Start->TumorGrowth Treatment Treatment Groups: - Vehicle Control - this compound TumorGrowth->Treatment Endpoint Endpoint: Tumor Excision Treatment->Endpoint Analysis Tumor Analysis Endpoint->Analysis IHC Immunohistochemistry (Collagen IV, etc.) Analysis->IHC Zymo In Situ Zymography Analysis->Zymo WB Western Blot (ECM Proteins, Signaling Molecules) Analysis->WB Conclusion Conclusion: Assess in vivo efficacy

Caption: In vivo experimental workflow to evaluate the anti-tumor and ECM-modulating effects of this compound.

Conclusion

This compound is a powerful and selective tool for investigating the roles of MMP-2 and MMP-9 in extracellular matrix remodeling. Its ability to prevent the degradation of key ECM components like type IV collagen and elastin, coupled with its modulation of critical signaling pathways such as PI3K/Akt, underscores its potential as a therapeutic agent in diseases characterized by aberrant ECM turnover. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex mechanisms of ECM remodeling and to develop novel therapeutic strategies.

References

Investigating the Anticancer Activity of SB-3CT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

SB-3CT, a potent and selective mechanism-based inhibitor of gelatinases—matrix metalloproteinase-2 (MMP-2) and MMP-9—has emerged as a significant compound in anticancer research. Unlike early broad-spectrum MMP inhibitors that failed in clinical trials due to lack of efficacy and side effects, this compound's specificity offers a more targeted approach.[1][2] This technical guide provides an in-depth review of the preclinical data on this compound's anticancer activity. It details its unique mechanism of action, summarizes its efficacy in various cancer models through quantitative data, and outlines its multifaceted effects, including the inhibition of metastasis, angiogenesis, and the modulation of the tumor immune microenvironment.[1][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental protocols, signaling pathways, and therapeutic potential of this compound.

Mechanism of Action: Selective Gelatinase Inhibition

This compound is a thiirane-based, irreversible inhibitor that covalently modifies the active site of MMP-2 and MMP-9.[5][6] Its mechanism is distinct from simple active site chelation. The process is initiated when an active site glutamate residue (Glu-404 in MMP-2) acts as a base, abstracting a proton from the methylene group adjacent to the sulfone in this compound.[7] This deprotonation leads to the opening of the strained thiirane ring through β-elimination. The resulting thiolate anion then forms a stable, high-affinity covalent bond with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, leading to irreversible inhibition.[5][7] This mechanism-based approach is key to its selectivity and potency.[1]

cluster_0 Mechanism of MMP-2/9 Inhibition by this compound S_MMP This compound binds to MMP-2/9 Active Site Deprotonation Active Site Glu-404 abstracts a proton S_MMP->Deprotonation 1. Binding RingOpening Thiirane Ring Opening (β-elimination) Deprotonation->RingOpening 2. Proton Abstraction Thiolate Thiolate Anion Formation RingOpening->Thiolate 3. Ring Opening CovalentBond Stable Covalent Bond with Active Site Zn²⁺ Thiolate->CovalentBond 4. Coordination Inhibition Irreversible Enzyme Inhibition CovalentBond->Inhibition 5. Inhibition

Caption: Mechanism of irreversible inhibition of MMP-2/9 by this compound.

Preclinical Anticancer Efficacy

This compound has demonstrated significant anticancer activity across a range of preclinical models, targeting metastasis, tumor growth, angiogenesis, and, notably, the tumor immune response.

Potency and Selectivity

This compound is a potent inhibitor of MMP-2 and a moderately potent inhibitor of MMP-9, with high selectivity for these gelatinases over other MMPs.[1][8]

EnzymeParameterValue (nM)
MMP-2Kᵢ13.9[8]
MMP-9Kᵢ600[8]
MMP-9Kᵢ400 ± 15[8]
Table 1: Inhibitory Activity of this compound against Gelatinases.
Anti-Metastatic and Anti-Tumor Growth Activity

A primary function of gelatinases in cancer is the degradation of the extracellular matrix, facilitating invasion and metastasis.[2][9] this compound effectively counters these processes.

Cancer ModelDosing RegimenKey Quantitative Findings
T-Cell Lymphoma (Liver Metastasis)5-50 mg/kg/day30% to 75% reduction in liver metastasis.[9] Increased survival.[1]
Prostate Cancer (PC3, Bone Metastasis)50 mg/kg, i.p., every other dayReduced intraosseous tumor area from 68.3% to 38.1%.[10] Increased trabecular bone area from 3.9% to 15.6%.[10]
Melanoma (B16F10, Subcutaneous)50 mg/kg/dayReduced mean tumor volume from 2030 mm³ to 1469 mm³ at day 9.[4]
Lung Cancer (LLC, Subcutaneous)50 mg/kg/dayReduced mean tumor volume from 2397 mm³ to 1709 mm³.[4] Extended median survival from 16 to 25 days.[4]
Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models.
Anti-Angiogenic Effects

In a prostate cancer bone metastasis model, treatment with this compound was shown to reduce intratumoral vascular density, suggesting an anti-angiogenic effect.[3] This is consistent with the known role of gelatinases in promoting angiogenesis.[11]

Immunomodulatory Activity: A Novel Anticancer Mechanism

Recent studies have revealed a novel mechanism for this compound's anticancer effects: the modulation of the tumor immune microenvironment. This compound enhances anti-tumor immunity by downregulating the immune checkpoint ligand PD-L1 on cancer cells.[4][12] This leads to increased T-cell activity and works synergistically with immune checkpoint blockade (ICB) therapies.[12][13][14]

ParameterControlThis compoundThis compound + anti-PD-1
Tumor Volume (mm³) 20301469339[4]
IFNγ⁺/CD8⁺ T Cells (%) 23.354.780.0[4]
GZMB⁺/CD8⁺ T Cells (%) 7.4340.964.0[4]
MDSCs (Gr-1⁺CD11b⁺) (%) 5.95-1.75[4]
Treg Cells (CD25⁺FOXP3⁺) (%) 6.35-1.74[4]
PD-L1 Expression (SK-MEL-28 cells, %) 98.6 (IFNγ-induced)14.4 (IFNγ + this compound)-[4][13]
Table 3: Immunomodulatory Effects of this compound in the B16F10 Melanoma Model.[4]

Modulated Signaling Pathways

The immunomodulatory effects of this compound are linked to its ability to suppress key oncogenic signaling pathways that regulate PD-L1 expression. RNA sequencing of cancer cells treated with this compound revealed significant downregulation of genes enriched in pathways including PI3K-Akt, mTOR, AMPK, Hippo, and HIF-1.[4] These pathways are known activators of PD-L1 transcription.[4] By inhibiting MMP-2/9, this compound appears to indirectly suppress these pathways, leading to reduced PD-L1 expression and a more favorable anti-tumor immune response.

cluster_pathway Proposed Signaling Cascade SB3CT This compound MMP MMP-2 / MMP-9 SB3CT->MMP Inhibits PI3K PI3K-Akt / mTOR / HIF-1 Pathways MMP->PI3K Activates PDL1_exp PD-L1 Gene Expression PI3K->PDL1_exp Promotes PDL1_prot PD-L1 Protein on Tumor Cell PDL1_exp->PDL1_prot TCell CD8+ T-Cell PDL1_prot->TCell Inhibits T-Cell (Immune Evasion) TumorCell Tumor Cell TCell->TumorCell Induces Killing Apoptosis Tumor Cell Apoptosis TumorCell->Apoptosis

Caption: this compound signaling cascade leading to reduced PD-L1 and immune activation.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key protocols used in the evaluation of this compound.

In Vivo Murine Models for Efficacy and Immunotherapy

Syngeneic tumor models are essential for studying the interplay between cancer, the immune system, and therapeutic agents.

cluster_workflow In Vivo Synergy Study Workflow cluster_groups A 1. Cell Culture (e.g., B16F10 Melanoma) B 2. Subcutaneous Injection (5x10⁵ cells) into C57BL/6 mice A->B C 3. Tumor Growth (to palpable size) B->C D 4. Randomization into Treatment Groups C->D G1 Group 1: Vehicle Control G2 Group 2: This compound (50 mg/kg/day) G3 Group 3: anti-PD-1 G4 Group 4: This compound + anti-PD-1 E 5. Daily Treatment & Tumor Measurement (every 3 days) G1->E G2->E G3->E G4->E F 6. Endpoint Analysis (Day 9-21) E->F F1 Tumor Volume/Weight F->F1 F2 Survival Analysis F->F2 F3 Flow Cytometry (Immune Infiltrate) F->F3 F4 Immunofluorescence (PD-L1 Staining) F->F4

Caption: Experimental workflow for an in vivo immunotherapy synergy study.

  • Model: B16F10 melanoma or Lewis Lung Carcinoma (LLC) cells are injected subcutaneously into the flank of C57BL/6 mice.[4]

  • Treatment: Once tumors are established, mice are randomized into groups. This compound is typically administered daily via intraperitoneal (i.p.) injection (e.g., 50 mg/kg), while checkpoint inhibitors like anti-PD-1 antibody are given every 3 days.[4]

  • Monitoring: Tumor volume is measured every 2-3 days using calipers. Body weight is monitored as a measure of toxicity.[4]

T-Cell Cytotoxicity-Mediated Tumor Killing Assay

This assay quantifies the ability of T-cells to kill cancer cells and how this is affected by this compound.[12][13]

  • Cell Preparation: Target cancer cells (e.g., SK-MEL-28 melanoma) are cultured. CD8⁺ T-cells are isolated from healthy donors.

  • Co-culture: Target cells are seeded in a plate. In some conditions, they are pre-treated with IFNγ to induce PD-L1 expression.

  • Treatment: Increasing concentrations of this compound are added to the co-culture of target cells and activated CD8⁺ T-cells.

  • Incubation: The cells are co-cultured for a set period (e.g., 24-48 hours).

  • Quantification: Tumor cell viability is measured using methods like crystal violet staining or a lactate dehydrogenase (LDH) release assay. A decrease in viability indicates enhanced T-cell killing.[13]

In Situ Zymography

This technique visualizes the location of active gelatinase activity within tissue sections.[1]

  • Tissue Preparation: Fresh frozen, unfixed tissue sections (e.g., from a tumor-bearing liver) are prepared.

  • Substrate Incubation: Sections are incubated with a fluorogenic gelatin substrate (e.g., DQ-gelatin) in a humidified chamber at 37°C. The substrate is quenched until cleaved by an active gelatinase, at which point it fluoresces.

  • Inhibition Control: As a control, some sections are pre-incubated with an MMP inhibitor (like this compound or a broad-spectrum inhibitor like 1,10-phenanthroline) to confirm the signal is from MMP activity.[15]

  • Imaging: The fluorescence is visualized using a fluorescence microscope. The intensity of the signal corresponds to the level of gelatinolytic activity.[1]

Flow Cytometry for PD-L1 and Immune Cells

This is a standard method to quantify protein expression on cell surfaces and identify different cell populations.[4]

  • Cell Preparation: For cell lines, cells are harvested after treatment with IFNγ and/or this compound. For tumors, a single-cell suspension is created by mechanical and enzymatic digestion.

  • Staining: Cells are incubated with fluorescently-labeled antibodies specific for cell surface markers. For immune profiling, this includes CD45 (immune cells), CD3 (T-cells), CD4, CD8, and PD-L1. For intracellular staining (e.g., for FoxP3 in Treg cells or Granzyme B), cells are fixed and permeabilized before adding the antibody.

  • Data Acquisition: Stained cells are run through a flow cytometer, which detects the fluorescence of each cell as it passes through a laser.

  • Analysis: The data is analyzed to quantify the percentage of cells expressing specific markers (e.g., the percentage of CD8⁺ T-cells that are Granzyme B⁺, or the change in PD-L1 mean fluorescence intensity on tumor cells).[4]

Conclusion and Future Directions

This compound is a highly selective, mechanism-based gelatinase inhibitor with potent and multifaceted anticancer properties. It not only inhibits tumor growth and metastasis by directly targeting MMP-2 and MMP-9 but also enhances anti-tumor immunity by downregulating PD-L1 expression on cancer cells.[1][9][12] Its demonstrated synergy with immune checkpoint inhibitors positions it as a promising candidate for combination therapies, potentially overcoming resistance and improving patient outcomes.[4][12]

Future research should address its limitations, such as poor water solubility, which has prompted the development of more soluble analogs and prodrugs.[5][6] Further investigation into the precise molecular links between MMP-2/9 inhibition and the downstream suppression of oncogenic pathways like PI3K-Akt is warranted. Clinical evaluation of this compound or its optimized derivatives, particularly in combination with immunotherapy, will be the ultimate test of its therapeutic potential.

References

The Role of SB-3CT in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-3CT, a potent and selective mechanism-based inhibitor of matrix metalloproteinases (MMPs) MMP-2 and MMP-9, is emerging as a significant modulator of inflammatory pathways. By targeting these key enzymes, this compound indirectly influences critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby attenuating inflammatory responses in a variety of pathological conditions. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on inflammatory signaling, and a summary of its effects in various experimental models. Detailed experimental protocols and quantitative data are presented to support its potential as a therapeutic agent in inflammation-driven diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation is a key driver of numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are zinc-dependent endopeptidases that play a pivotal role in inflammation by degrading the extracellular matrix (ECM), facilitating immune cell migration, and processing bioactive molecules like cytokines and chemokines.

This compound ((4-phenoxyphenylsulfonyl)methylthiirane) is a highly selective inhibitor of MMP-2 and MMP-9.[1] Its ability to cross the blood-brain barrier has made it a valuable tool for studying and potentially treating neuroinflammatory conditions.[2] This guide will explore the molecular mechanisms through which this compound exerts its anti-inflammatory effects, focusing on its modulation of key inflammatory signaling pathways.

Mechanism of Action of this compound

This compound is a mechanism-based inhibitor that forms a stable, covalent bond with the catalytic zinc ion in the active site of MMP-2 and MMP-9.[1] This "suicide" inhibition is highly selective for the gelatinases, with significantly lower affinity for other MMPs.[1] The inhibitory constants (Ki) for this compound highlight its potency and selectivity.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects in various experimental models.

Table 1: Inhibitory Constants (Ki) of this compound

Target EnzymeKi ValueReference
MMP-213.9 nM[2]
MMP-9600 nM[2]
MMP-9400 ± 15 nM[2]
MMP-1Micromolar Range[1]
MMP-3Micromolar Range[1]
MMP-7Micromolar Range[1]

Table 2: In Vivo Efficacy of this compound in Disease Models

Disease ModelAnimal ModelThis compound Dosage and AdministrationKey FindingsReference
Traumatic Brain Injury (TBI)Rat50 mg/kg, intraperitoneally at 30 min, 6 h, and 12 h post-TBIAttenuated acute neurodegeneration and long-term neuronal loss; improved motor function and spatial learning/memory.[3]
Traumatic Brain Injury (TBI)Mouse25 mg/kg/day, intraperitoneally for 7 daysReduced brain lesion volume by ~14%; mitigated microglial activation and astrogliosis.[4]
Ischemic StrokeMouse25 mg/kg, intravenously post-tMCAOReduced astrocytic and microglial reactivity; mitigated neuroinflammation.[5]
Ischemic StrokeMouse25 mg/kg, intraperitoneallyDecreased infarct volume and improved neurological function.[1]
Pre-eclampsiaRat25, 50, 75 mg/kg/day, intraperitoneally for 7 daysReduced blood pressure and improved vascular remodeling.[6][7]
Melanoma & Lung CancerMouseNot specifiedReduced tumor burden and improved survival time by promoting anti-tumor immunity.[8]

Table 3: Cellular and Molecular Effects of this compound

Cell/SystemTreatmentObserved EffectReference
Melanoma & Lung Cancer Cells25 µM this compound for 48hIncreased CD8+ T cell-mediated tumor cell killing.[9]
Melanoma & Lung Cancer CellsThis compound treatmentSignificantly diminished both mRNA and protein levels of PD-L1.[8]
B16F10 Tumor-Bearing MiceThis compound treatmentIncreased IFNγ+/CD8+ T cell infiltration (23.3% to 54.7%); Increased GZMB+/CD8+ T cell infiltration (7.43% to 40.9%).[9]
B16F10 Tumor-Bearing MiceThis compound treatmentReduced Gr-1+ CD11b+ MDSCs in CD45+ cells (5.95% to 1.75%); Reduced CD25+FOXP3+ Treg cells in CD4+ TILs (6.35% to 1.74%).[9]

The Role of this compound in Core Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are primarily mediated through its inhibition of MMP-2 and MMP-9, which in turn modulates downstream signaling pathways critical for the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. While direct studies on this compound's effect on this pathway are limited, the known interplay between MMP-9 and NF-κB allows for a clear inference of its modulatory role. MMP-9 has been shown to activate the NF-κB pathway, and therefore, inhibition of MMP-9 by this compound is expected to suppress NF-κB activation. This leads to a downstream reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) MMP9 MMP-9 Inflammatory_Stimuli->MMP9 induces IKK IKK Complex MMP9->IKK activates SB3CT This compound SB3CT->MMP9 inhibits IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) IkB->NFkB_p65_p50_active degrades, releasing Nucleus Nucleus NFkB_p65_p50_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α, COX-2) Nucleus->Inflammatory_Genes activates

Caption: this compound inhibits MMP-9, leading to reduced NF-κB activation.
MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are critical regulators of cellular responses to stress and inflammatory stimuli. The expression and activation of MMP-2 and MMP-9 are known to be regulated by the p38 MAPK and JNK pathways. By inhibiting MMP-2/9, this compound can disrupt a positive feedback loop that sustains inflammatory signaling. Although direct evidence of this compound altering the phosphorylation of MAPK components is not yet established, its impact on processes regulated by these kinases, such as cell migration and cytokine production, suggests a modulatory role.

MAPK_Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K Stress_Cytokines->MAP3K MAP2K MAP2K MAP3K->MAP2K p38_JNK p38 / JNK MAP2K->p38_JNK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p38_JNK->Transcription_Factors activate MMP_Expression MMP-2 / MMP-9 Expression Transcription_Factors->MMP_Expression induce MMP_Expression->Stress_Cytokines feedback Inflammatory_Response Inflammatory Response MMP_Expression->Inflammatory_Response promotes SB3CT This compound SB3CT->MMP_Expression inhibits

Caption: this compound's inhibition of MMP-2/9 can disrupt MAPK-driven inflammation.

Experimental Protocols

This section provides an overview of common methodologies used in the cited studies to evaluate the effects of this compound.

In Vivo Animal Models
  • Traumatic Brain Injury (TBI):

    • Model: Fluid percussion TBI model in Sprague-Dawley rats.[3]

    • This compound Administration: 50 mg/kg in 10% dimethyl sulfoxide (DMSO) administered intraperitoneally at 30 minutes, 6 hours, and 12 hours post-TBI.[3]

    • Analysis: Behavioral tests (beam-balance, beam-walk, Morris water maze), histology (Fluoro-Jade B, immunofluorescence for cleaved caspase-3 and NeuN, cresyl violet staining).[3]

  • Ischemic Stroke:

    • Model: Transient middle cerebral artery occlusion (tMCAO) in mice.[5]

    • This compound Administration: 25 mg/kg administered intravenously immediately after reperfusion.[5]

    • Analysis: Neurological scoring, lipidomic analysis of brain tissue, immunofluorescence for markers of astrocytes (GFAP) and microglia (Iba1).[5]

  • Pre-eclampsia:

    • Model: Reduced utero-placental perfusion pressure (RUPP) model in rats.[6]

    • This compound Administration: 25, 50, or 75 mg/kg/day in 96% corn oil + 4% DMSO administered intraperitoneally for 7 consecutive days.[6]

    • Analysis: Blood pressure measurement, gelatin zymography for MMP-2/9 activity in the aorta, H&E staining for vascular remodeling.[6]

In Vitro Cell-Based Assays
  • T Cell-Mediated Tumor Cell Killing Assay:

    • Cells: Cancer cell lines (e.g., SK-MEL-28 melanoma) and activated T cells.

    • Protocol: Cancer cells are co-cultured with activated T cells in the presence or absence of this compound (e.g., 25 µM) for 48 hours. The viability of remaining cancer cells is quantified.[9]

  • Flow Cytometry for Immune Cell Populations and Protein Expression:

    • Protocol: Single-cell suspensions from tumors or tissues are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD11b, Gr-1) or intracellular proteins (e.g., IFNγ, GZMB, FoxP3). For surface proteins like PD-L1, cells are incubated with an anti-PD-L1 antibody.[9]

  • Western Blotting:

    • Protocol: Protein lysates from cells or tissues are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., PD-L1, MMP-2, MMP-9) and a loading control (e.g., β-actin).[9]

  • Gelatin Zymography:

    • Protocol: Protein samples are subjected to non-reducing SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing MMPs to digest the gelatin. Clear bands against a stained background indicate MMP activity.[1]

Logical Workflow for Investigating this compound's Anti-Inflammatory Effects

The following diagram illustrates a typical experimental workflow for characterizing the anti-inflammatory properties of this compound.

Experimental_Workflow start Hypothesis: This compound has anti- inflammatory effects invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_lines Cell Lines (e.g., Macrophages, Endothelial cells) invitro->cell_lines animal_models Animal Models of Inflammatory Disease invivo->animal_models treatment This compound Treatment cell_lines->treatment animal_models->treatment cytokine_assay Cytokine/Chemokine Measurement (ELISA, qPCR) treatment->cytokine_assay western_blot Western Blot (NF-κB, MAPK pathway proteins) treatment->western_blot reporter_assay NF-κB Reporter Assay treatment->reporter_assay histology Histology/ Immunohistochemistry treatment->histology behavioral_tests Behavioral/ Functional Tests treatment->behavioral_tests biomarker_analysis Biomarker Analysis (e.g., zymography) treatment->biomarker_analysis data_analysis Data Analysis & Interpretation cytokine_assay->data_analysis western_blot->data_analysis reporter_assay->data_analysis histology->data_analysis behavioral_tests->data_analysis biomarker_analysis->data_analysis conclusion Conclusion on Anti-inflammatory Efficacy and Mechanism data_analysis->conclusion

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of MMP-2 and MMP-9 with significant anti-inflammatory properties demonstrated in a range of preclinical models. Its mechanism of action, centered on the attenuation of gelatinase activity, leads to the downstream modulation of key inflammatory signaling pathways, including NF-κB and MAPK. The ability of this compound to mitigate neuroinflammation, reduce immune cell infiltration, and modulate the tumor microenvironment underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound in the treatment of inflammatory diseases. Further research is warranted to elucidate the direct effects of this compound on the phosphorylation status of key signaling intermediates in inflammatory pathways.

References

The Inner Workings of a Potent MMP Inhibitor: A Technical Guide to SB-3CT's Interaction with the Catalytic Zinc Ion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular interactions between the selective matrix metalloproteinase (MMP) inhibitor, SB-3CT, and the catalytic zinc ion within the active site of MMPs, particularly gelatinases MMP-2 and MMP-9. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and visual representations of the underlying biochemical processes to facilitate a deeper understanding for researchers in drug discovery and development.

Quantitative Analysis of this compound Inhibition

This compound is a potent, mechanism-based inhibitor that exhibits high selectivity for MMP-2 and MMP-9. Its inhibitory activity is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. The following table summarizes the reported Kᵢ values for this compound and its active metabolite against key MMPs.

InhibitorTarget MMPKᵢ (nM)SpeciesComments
This compoundMMP-213.9[1]Not SpecifiedPotent and competitive inhibitor.
This compoundMMP-9600[1]Not SpecifiedSelective for gelatinases.
This compoundMMP-228[2][3]Not SpecifiedMechanism-based inhibitor.
This compoundMMP-9400[1][2][3]Not Specified
This compound MetaboliteMMP-26[2][3]Not SpecifiedMonohydroxylated metabolite with greater inhibitory activity.
This compound MetaboliteMMP-9160[2][3]Not Specified
This compoundMMP-1Micromolar range[4]Not SpecifiedDemonstrates selectivity over other MMPs.
This compoundMMP-3Micromolar range[4]Not Specified
This compoundMMP-7Micromolar range[4]Not Specified

The Molecular Mechanism of this compound Inhibition

The inhibitory action of this compound is a sophisticated, enzyme-catalyzed process that goes beyond simple competitive binding. It is classified as a mechanism-based or "suicide" inhibitor. The key to its function lies in the thiirane ring, a three-membered ring containing a sulfur atom.

The currently accepted mechanism involves the following steps[5]:

  • Binding to the Active Site: this compound initially binds to the active site of the MMP.

  • Proton Abstraction: The glutamate residue within the MMP active site (Glu404 in MMP-2) acts as a general base and abstracts a proton from the methylene group adjacent to the sulfone group of this compound.

  • Thiirane Ring Opening: This deprotonation initiates the opening of the strained thiirane ring through a β-elimination reaction.

  • Thiolate Formation and Zinc Coordination: The ring opening generates a reactive thiolate anion.

  • Stable Complex Formation: This thiolate then strongly coordinates with the catalytic zinc ion (Zn²⁺) in the active site, forming a stable, slowly-dissociating enzyme-inhibitor complex. This tight binding effectively inactivates the enzyme.

This mechanism-based inhibition contributes to the high potency and selectivity of this compound for gelatinases[4].

SB_3CT_Mechanism cluster_MMP MMP Active Site Catalytic_Zinc Catalytic Zn²⁺ Zinc_Coordination Thiolate Coordinates with Zn²⁺ Catalytic_Zinc->Zinc_Coordination Glutamate Glutamate Residue (Glu404) Proton_Abstraction Proton Abstraction by Glutamate Glutamate->Proton_Abstraction SB_3CT_unbound This compound (Thiirane) SB_3CT_bound This compound Bound to Active Site SB_3CT_unbound->SB_3CT_bound Binding SB_3CT_bound->Proton_Abstraction Ring_Opening Thiirane Ring Opening Proton_Abstraction->Ring_Opening Thiolate_Formation Thiolate Anion Formation Ring_Opening->Thiolate_Formation Thiolate_Formation->Zinc_Coordination Inactive_Complex Stable Inactive MMP-Inhibitor Complex Zinc_Coordination->Inactive_Complex

Mechanism of this compound Inhibition of MMPs

Experimental Protocols

Determination of Inhibition Constant (Kᵢ) using a Fluorogenic Substrate Assay

This protocol outlines a general procedure for determining the Kᵢ of this compound against MMP-2 or MMP-9 using a continuous fluorometric assay.

Materials:

  • Recombinant human MMP-2 or MMP-9 (activated)

  • This compound

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Serially dilute the this compound stock solution in assay buffer to obtain a range of inhibitor concentrations.

    • Prepare a working solution of the activated MMP enzyme in assay buffer. The final concentration should be in the low nanomolar range and determined empirically to give a linear reaction rate over the assay time.

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or below the Kₘ value for the specific enzyme.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • This compound solution (at various concentrations) or DMSO (for control)

      • MMP enzyme solution

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Initiate Reaction and Measure Fluorescence:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 325/393 nm for Mca).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Gelatin Zymography for Assessing MMP-2 and MMP-9 Inhibition

Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and to assess the inhibitory effect of compounds like this compound.

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gel solution containing gelatin (1 mg/mL)

  • Samples containing MMPs (e.g., cell culture supernatant, tissue extracts)

  • This compound

  • Non-reducing sample buffer

  • Washing Buffer: 2.5% Triton X-100 in water

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂

  • Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid

  • Destaining Solution: 40% methanol, 10% acetic acid

Procedure:

  • Sample Preparation:

    • Treat cells or tissues with or without this compound for a specified period.

    • Collect the conditioned media or prepare tissue lysates.

    • Determine the protein concentration of the samples.

    • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel containing gelatin.

    • Run the electrophoresis at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

  • Renaturation and Incubation:

    • After electrophoresis, remove the gel and wash it twice for 30 minutes each in Washing Buffer with gentle agitation to remove SDS.

    • Incubate the gel in Incubation Buffer overnight at 37°C. This allows the enzymes to renature and digest the gelatin in the gel.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel with Destaining Solution until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.

  • Analysis:

    • Image the gel and quantify the intensity of the clear bands using densitometry software.

    • Compare the band intensities between the control and this compound-treated samples to assess the inhibitory effect.

Visualizing Workflows and Pathways

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical experimental workflow for the characterization of an MMP inhibitor like this compound.

Experimental_Workflow Start Hypothesis: This compound is a selective MMP inhibitor In_Vitro_Assays In Vitro Characterization Start->In_Vitro_Assays Enzyme_Kinetics Enzyme Inhibition Assay (Fluorogenic Substrate) In_Vitro_Assays->Enzyme_Kinetics Zymography Gelatin Zymography In_Vitro_Assays->Zymography Determine_Ki Determine Ki values for MMP-2, MMP-9, and other MMPs Enzyme_Kinetics->Determine_Ki Cell_Based_Assays Cell-Based Assays Determine_Ki->Cell_Based_Assays Confirm_Inhibition Confirm inhibition of MMP-2 and MMP-9 activity Zymography->Confirm_Inhibition Confirm_Inhibition->Cell_Based_Assays Invasion_Assay Cell Invasion/Migration Assay (e.g., Boyden Chamber) Cell_Based_Assays->Invasion_Assay Assess_Phenotype Assess effect on cell phenotype Invasion_Assay->Assess_Phenotype In_Vivo_Studies In Vivo Studies (Animal Models) Assess_Phenotype->In_Vivo_Studies Disease_Model Administer this compound in a relevant disease model (e.g., cancer, stroke) In_Vivo_Studies->Disease_Model Evaluate_Efficacy Evaluate therapeutic efficacy and assess MMP activity in tissues Disease_Model->Evaluate_Efficacy Conclusion Conclusion: This compound is a potent and selective in vivo inhibitor of MMP-2/9 Evaluate_Efficacy->Conclusion

Workflow for this compound Characterization
MMP-2/9 Signaling in Cancer and Neuroinflammation and the Impact of this compound

MMP-2 and MMP-9 are key players in various pathological processes, including cancer metastasis and neuroinflammation. They contribute to the degradation of the extracellular matrix (ECM), which facilitates cell migration and invasion. Furthermore, they can cleave and activate various signaling molecules. This compound, by inhibiting MMP-2 and MMP-9, can modulate these downstream signaling pathways.

Signaling_Pathway cluster_Stimuli Pathological Stimuli cluster_Signaling Intracellular Signaling cluster_Downstream Downstream Effects Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB NF-κB Pathway Inflammatory_Cytokines->NF_kB Growth_Factors Growth Factors (e.g., VEGF, EGF) MAPK MAPK Pathway (ERK, p38, JNK) Growth_Factors->MAPK MMP_Upregulation Upregulation of MMP-2 & MMP-9 Expression NF_kB->MMP_Upregulation MAPK->MMP_Upregulation MMP_Activity Increased MMP-2 & MMP-9 Activity MMP_Upregulation->MMP_Activity ECM_Degradation Extracellular Matrix Degradation MMP_Activity->ECM_Degradation BBB_Disruption Blood-Brain Barrier Disruption MMP_Activity->BBB_Disruption SB_3CT This compound SB_3CT->MMP_Activity Cell_Migration Cancer Cell Invasion & Metastasis ECM_Degradation->Cell_Migration Neuronal_Damage Neuronal Damage & Neuroinflammation BBB_Disruption->Neuronal_Damage

MMP-2/9 Signaling and this compound Intervention

This technical guide provides a foundational understanding of the interaction between this compound and the catalytic zinc ion in MMPs. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this and other selective MMP inhibitors.

References

Methodological & Application

Application Notes and Protocols for SB-3CT in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-3CT, a potent and selective inhibitor of matrix metalloproteinases (MMPs) MMP-2 and MMP-9, has emerged as a valuable tool in preclinical research, particularly in the fields of oncology, neuroscience, and immunology.[1][2][3] Its mechanism of action involves a unique "suicide type" inhibition, where it covalently binds to the catalytic zinc ion in the active site of these gelatinases, leading to irreversible inactivation.[4][5][6] This high selectivity for MMP-2 and MMP-9, with minimal effects on other MMPs, makes this compound a precise instrument for investigating the roles of these specific enzymes in various pathological processes.[5]

These application notes provide detailed protocols for key in vitro experiments using this compound, summarize important quantitative data, and illustrate the signaling pathways modulated by this inhibitor.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters of this compound activity and its effects in various in vitro models.

Table 1: Inhibitory Activity of this compound

ParameterTargetValueReference
Ki MMP-213.9 nM[1]
MMP-9600 nM[1]
IC50 MMP-228 nM[7]
MMP-9400 nM[1][7]

Table 2: Effective In Vitro Concentrations of this compound

Cell LineAssayConcentrationEffectReference
SK-MEL-28T cell cytotoxicity25 µMIncreased CD8+ T cell-mediated tumor cell killing[2]
A375, SK-MEL-28, A549Western Blot25 µMDownregulation of IFNγ-induced PD-L1 expression
HT1080In Situ Zymography50 mg/kg (in vivo treatment for ex vivo analysis)Reduced gelatinolytic activity in tumor sections[8]
Human Coronary Microvascular Endothelial CellsMMP-9 Activity AssayNot specifiedReduced TNF-α induced MMP-9 activity

Experimental Protocols

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect and quantify the enzymatic activity of MMP-2 and MMP-9 in cell culture supernatants or cell lysates following treatment with this compound.

Materials:

  • 10% SDS-PAGE gels containing 1 mg/mL gelatin

  • Cell culture medium or cell lysates from control and this compound-treated cells

  • 2X SDS-PAGE sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH₂O)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Sample Preparation:

    • Collect conditioned media from cell cultures treated with and without this compound.

    • Alternatively, prepare cell lysates using a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysates.

    • Mix samples with an equal volume of 2X non-reducing SDS-PAGE sample buffer. Do not boil the samples.

  • Electrophoresis:

    • Load equal amounts of protein (for lysates) or equal volumes (for conditioned media) onto the gelatin-containing polyacrylamide gel.

    • Run the gel at 4°C.

  • Renaturation and Development:

    • After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation.

    • Incubate the gel in zymogram developing buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.

    • Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

    • Image the gel and quantify the band intensities using densitometry software.

Western Blot for PD-L1 Expression

This protocol details the procedure for assessing the effect of this compound on the expression of Programmed Death-Ligand 1 (PD-L1) in cancer cells.

Materials:

  • Cancer cell lines (e.g., A375, SK-MEL-28, A549)

  • This compound

  • Interferon-gamma (IFNγ)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PD-L1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., 25 µM) for a specified duration (e.g., 24-48 hours). In some experiments, cells are co-treated with IFNγ to induce PD-L1 expression.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

T Cell Cytotoxicity Assay

This protocol outlines a method to evaluate the effect of this compound on the ability of T cells to kill cancer cells in vitro.

Materials:

  • Cancer cell line (e.g., SK-MEL-28)

  • Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells

  • This compound

  • Anti-CD3 antibody and IL-2 for T cell activation

  • Culture medium (e.g., RPMI-1640) with 10% FBS

  • Crystal violet staining solution

Procedure:

  • Target Cell Plating:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Effector Cell Preparation and Activation:

    • Isolate PBMCs or CD8+ T cells from healthy donor blood.

    • Activate the T cells by culturing them with anti-CD3 antibody (e.g., 100 ng/mL) and IL-2 (e.g., 1000 U/mL) for 48-72 hours.

  • Co-culture and Treatment:

    • Remove the medium from the cancer cells and add the activated T cells at a specific effector-to-target (E:T) ratio (e.g., 3:1).[2]

    • Treat the co-culture with different concentrations of this compound (e.g., up to 25 µM).[2]

    • Incubate the co-culture for 48 hours.[2]

  • Quantification of Cell Viability:

    • Gently wash the wells with PBS to remove T cells and dead cancer cells.

    • Fix the remaining adherent cancer cells with a suitable fixative (e.g., methanol).

    • Stain the cells with crystal violet solution.

    • Wash the wells to remove excess stain and allow them to dry.

    • Solubilize the stain (e.g., with 10% acetic acid) and measure the absorbance at 570 nm using a plate reader. A decrease in absorbance in this compound-treated wells compared to control indicates increased T cell-mediated cytotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a general experimental workflow for its in vitro characterization.

SB3CT_Mechanism_of_Action SB3CT This compound MMP2_9 MMP-2 / MMP-9 (Gelatinases) SB3CT->MMP2_9 Inhibits ECM Extracellular Matrix (ECM) Degradation MMP2_9->ECM Promotes Signaling Downstream Signaling (e.g., PI3K/Akt, Hippo) MMP2_9->Signaling Modulates CellInvasion Cell Invasion & Metastasis ECM->CellInvasion Leads to

Mechanism of this compound Action

SB3CT_Signaling_Pathways cluster_0 This compound Inhibition cluster_1 PI3K/Akt Pathway cluster_2 Hippo Pathway SB3CT This compound MMP2_9 MMP-2 / MMP-9 SB3CT->MMP2_9 Inhibits PI3K PI3K MMP2_9->PI3K Modulates (Downregulates) Hippo Hippo Kinase Cascade MMP2_9->Hippo Modulates (Upregulates) Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates PDL1_exp PD-L1 Expression mTOR->PDL1_exp Upregulates YAP_TAZ_cyto YAP/TAZ (Cytoplasm) Hippo->YAP_TAZ_cyto Phosphorylates & Retains YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Translocation Gene_exp Gene Expression (Proliferation, Survival) YAP_TAZ_nuc->Gene_exp Promotes

Signaling Pathways Modulated by this compound

SB3CT_Experimental_Workflow Start Start: Hypothesis on MMP-2/9 Role CellCulture Cell Culture (e.g., Cancer, Endothelial, Immune cells) Start->CellCulture Treatment This compound Treatment (Dose-response & Time-course) CellCulture->Treatment Zymography Gelatin Zymography (MMP-2/9 Activity) Treatment->Zymography WesternBlot Western Blot (Protein Expression, e.g., PD-L1) Treatment->WesternBlot Cytotoxicity T Cell Cytotoxicity Assay (Immune Response) Treatment->Cytotoxicity DataAnalysis Data Analysis & Interpretation Zymography->DataAnalysis WesternBlot->DataAnalysis Cytotoxicity->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

General In Vitro Experimental Workflow for this compound

References

Application Notes and Protocols for SB-3CT in Animal Models of Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SB-3CT, a selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9, in preclinical animal models of ischemic stroke. The following sections detail the mechanism of action, experimental protocols, and key quantitative outcomes to facilitate the design and execution of robust in vivo studies.

Introduction and Mechanism of Action

Ischemic stroke triggers a cascade of pathological events, including a significant surge in the activity of matrix metalloproteinase-9 (MMP-9).[1] MMP-9, secreted by inflammatory cells like microglia, neutrophils, and macrophages, exacerbates the initial injury by degrading components of the extracellular matrix (ECM) and the blood-brain barrier (BBB).[1][2] This leads to increased BBB permeability, edema, neuroinflammation, and ultimately, neuronal apoptosis.[3][4]

This compound is a potent, mechanism-based inhibitor that selectively targets gelatinases (MMP-2 and MMP-9).[3][5] By inhibiting MMP-9, this compound prevents the breakdown of the neurovascular unit, protects essential ECM proteins like laminin from proteolysis, reduces neuroinflammation, and rescues neurons from apoptotic cell death.[3][4] Recent studies also indicate that this compound modulates astrocytic lipid metabolism, which contributes to its neuroprotective effects.[1] Both this compound and its more potent monohydroxylated metabolite can cross the blood-brain barrier, making it a promising therapeutic agent for central nervous system disorders.[5]

SB_3CT_Mechanism_of_Action cluster_0 Pathophysiology of Ischemic Stroke cluster_1 Therapeutic Intervention Ischemia Ischemic Insult Inflammation Activation of Neutrophils, Macrophages, Microglia Ischemia->Inflammation MMP9 MMP-9 Upregulation & Activation Inflammation->MMP9 BBB Blood-Brain Barrier Breakdown MMP9->BBB ECM ECM Degradation (e.g., Laminin) MMP9->ECM Edema Cerebral Edema BBB->Edema Neuroinflammation Neuroinflammation BBB->Neuroinflammation Apoptosis Neuronal Apoptosis ECM->Apoptosis Edema->Apoptosis Neuroinflammation->Apoptosis SB3CT This compound SB3CT->MMP9 Inhibits

Caption: Mechanism of this compound in Ischemic Stroke.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from key studies demonstrating the neuroprotective effects of this compound in rodent models of stroke.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

Animal Model This compound Dose & Route Administration Time Outcome Measure Result (% of Vehicle Control) Reference
Mouse (tMCAO) 25 mg/kg, i.p. 2h post-ischemia Infarct Volume ~55% [3]
Mouse (tMCAO) 25 mg/kg, i.p. 6h post-ischemia Infarct Volume ~70% [3]

| Mouse (tMCAO) | 25 mg/kg, i.v. | Post-tMCAO | Neurological Score | Improvement Observed |[1][2] |

Table 2: Biochemical and Cellular Effects of this compound

Animal Model This compound Dose & Route Outcome Measure Result (% of Vehicle Control) Reference
Mouse (tMCAO) 25 mg/kg, i.p. MMP-9 Activity (Zymography) Significant Reduction [3]
Mouse (Embolic Stroke) Not Specified MMP-9 Activity (Zymography) Attenuated Increase [6]
Rat (TBI) 50 mg/kg, i.p. Cleaved Caspase-3+ Cells ~63% (CA2-3), ~52% (Hilus) [7]

| Rat (TBI) | 50 mg/kg, i.p. | NeuN+ Surviving Neurons | ~121% (CA2-3), ~111% (Hilus) |[7] |

Experimental Protocols

The following are detailed protocols for inducing stroke in animal models and administering this compound for therapeutic evaluation.

Experimental_Workflow cluster_animal_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization (e.g., C57BL/6 Mice) B Induce Focal Ischemia (e.g., tMCAO for 60 min) A->B C Confirm Ischemia (Laser Doppler Flowmetry) B->C D Randomize into Groups C->D E1 Control Group: Administer Vehicle (e.g., 10% DMSO in Saline, i.p.) D->E1 E2 Treatment Group: Administer this compound (e.g., 25 mg/kg, i.p.) D->E2 F Post-reperfusion Monitoring (e.g., 24h to 7 days) E1->F E2->F G Behavioral & Neurological Scoring F->G H Sacrifice & Brain Tissue Collection G->H I1 Histological Analysis (TTC Staining for Infarct Volume) H->I1 I2 Biochemical Analysis (Gelatin Zymography for MMP-9) H->I2 I3 Immunohistochemistry (NeuN, Caspase-3, etc.) H->I3

Caption: General experimental workflow for testing this compound.

This protocol describes the induction of focal cerebral ischemia via the intraluminal filament method, the most common model for preclinical stroke research.[8][9]

Materials:

  • This compound compound

  • Vehicle solution: 10% Dimethyl sulfoxide (DMSO) in sterile saline[3][7]

  • C57BL/6 mice (or other appropriate strain)

  • Anesthesia (e.g., isoflurane)

  • 6-0 nylon monofilament with a silicon-coated tip

  • Surgical microscope, micro-scissors, forceps

  • Laser Doppler flowmeter

  • Heating pad to maintain body temperature

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution with sterile saline to achieve the final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse receiving a 250 µL injection) in a 10% DMSO vehicle. Vortex thoroughly.

  • Anesthesia and Surgical Preparation: Anesthetize the mouse and place it on a heating pad to maintain a core body temperature of 37°C. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Induction of Ischemia (tMCAO):

    • Carefully dissect and isolate the arteries.

    • Ligate the distal end of the ECA and the CCA.

    • Introduce the 6-0 silicon-coated filament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[9]

    • Confirm successful occlusion by monitoring a >75% reduction in cerebral blood flow using a Laser Doppler flowmeter.[3]

    • Maintain the occlusion for the desired duration (e.g., 60 minutes).[1]

  • Reperfusion: After the occlusion period, gently withdraw the filament to allow reperfusion. Confirm reperfusion with the Laser Doppler flowmeter. Suture the incision.

  • This compound Administration:

    • At the desired time point (e.g., immediately after reperfusion or up to 6 hours later), administer the prepared this compound solution (e.g., 25 mg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.[1][3]

    • For studies involving multiple doses, administer subsequent injections at predetermined intervals (e.g., at 24 and 48 hours post-tMCAO).[1]

  • Post-operative Care: Allow the animal to recover in a warm cage. Monitor for any adverse effects and provide supportive care as needed.

This protocol is used to quantify the extent of ischemic brain damage 24-72 hours post-stroke.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Brain Extraction: At the designated endpoint (e.g., 24 hours post-tMCAO), deeply anesthetize the animal and perfuse transcardially with cold saline.

  • Sectioning: Carefully extract the brain and place it in a brain matrix slicer. Cut the brain into uniform coronal sections (e.g., 1-2 mm thickness).[3]

  • TTC Staining: Immerse the sections in a 2% TTC solution and incubate at 37°C for 15-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted (necrotic) tissue will remain white.

  • Imaging: Arrange the stained sections and capture a high-resolution digital image.

  • Quantification:

    • Using image analysis software, measure the total area of the hemisphere and the area of the infarct (white region) for each slice.

    • Calculate the infarct volume, often corrected for edema, using the following formula: Corrected Infarct Area = [Area of Contralateral Hemisphere] - ([Area of Ipsilateral Hemisphere] - [Infarct Area]).

    • Sum the corrected areas and multiply by the slice thickness to obtain the total infarct volume in mm³.

This protocol measures the enzymatic activity of MMP-9 in brain tissue homogenates.

Materials:

  • Brain tissue from ischemic and contralateral hemispheres

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels (10%) co-polymerized with gelatin (1 mg/mL)

  • Zymogram renaturing and developing buffers

  • Coomassie Brilliant Blue staining solution and destaining solution

Procedure:

  • Sample Preparation: Homogenize brain tissue samples in lysis buffer on ice. Centrifuge the homogenates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay.

  • Electrophoresis: Load equal amounts of protein (non-reducing, non-boiled conditions) onto the gelatin-containing SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Enzyme Renaturation: After electrophoresis, wash the gel in a renaturing buffer (containing Triton X-100) to remove SDS and allow the enzymes to renature.

  • Enzyme Activity Development: Incubate the gel overnight in a developing buffer at 37°C. This buffer contains the necessary ions (Ca²⁺, Zn²⁺) for MMP activity.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a dark blue background. Pro-MMP-9 and active MMP-9 can be identified by their molecular weights (~92 kDa and ~82 kDa, respectively).[3]

  • Quantification: Digitize the zymogram and use densitometry software to quantify the intensity of the clear bands, representing the relative activity of MMP-9.[3][6]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and concentration recommendations for the use of SB-3CT, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and MMP-9, in various cell culture applications.

Introduction

This compound is a mechanism-based inhibitor that selectively targets gelatinases, MMP-2 and MMP-9.[1][2][3] These enzymes are key players in the degradation of the extracellular matrix (ECM), a process crucial for physiological events like tissue remodeling, as well as pathological conditions including tumor invasion, metastasis, and angiogenesis.[4][5] this compound's ability to permeate the blood-brain barrier also makes it a valuable tool for neuroprotective studies.[3][6] This document outlines its mechanism of action, recommended working concentrations for various cell lines, and detailed protocols for common in vitro assays.

Mechanism of Action

This compound is a thiirane-based inhibitor that covalently binds to the zinc ion in the active site of MMP-2 and MMP-9. This interaction leads to the opening of the thiirane ring, resulting in an irreversible inhibition of the enzyme's catalytic activity.[4] This "suicide" inhibition mechanism contributes to its high selectivity and potency for gelatinases over other MMPs.[1]

Signaling Pathway Diagram

SB_3CT_Mechanism cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Collagen IV Collagen IV MMP2_9 MMP-2 / MMP-9 (Gelatinases) Collagen IV->MMP2_9 Substrate Laminin Laminin Laminin->MMP2_9 Substrate Gelatin Gelatin Gelatin->MMP2_9 Substrate Degradation ECM Degradation MMP2_9->Degradation Catalyzes Invasion Cell Invasion & Metastasis Degradation->Invasion Angiogenesis Angiogenesis Degradation->Angiogenesis SB3CT This compound SB3CT->MMP2_9 Inhibits

Caption: Mechanism of this compound action on MMP-2/9 and downstream effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound
TargetKi (nM)Reference(s)
MMP-213.9 - 28[2][7]
MMP-9400 - 600[2][3][7]
MMP-1206,000[6]
MMP-315,000[6]
MMP-796,000[6]
Table 2: Recommended In Vitro Working Concentrations
Cell LineApplicationThis compound Concentration (µM)Incubation TimeReference(s)
SK-MEL-28 (Melanoma)T-cell mediated cytotoxicity assay2548 hours[4]
A375 (Melanoma)Analysis of PD-L1 expression2524 hours[8]
A549 (Lung Cancer)Analysis of PD-L1 expression2524 hours[8]
Bone Marrow Endothelial CellsInvasion and tubule formationNot specified24 hours[1]

Experimental Protocols

General Guidelines for this compound Preparation

This compound is soluble in DMSO.[2] For cell culture experiments, prepare a concentrated stock solution in sterile DMSO (e.g., 10-20 mM). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound at desired concentration prep_stock->treat prep_cells Culture and Seed Cells prep_cells->treat viability Cell Viability Assay (e.g., MTT, XTT) treat->viability migration Cell Migration Assay (e.g., Transwell) treat->migration invasion Cell Invasion Assay (e.g., Matrigel Transwell) treat->invasion western Western Blot (e.g., for MMP-2/9, PD-L1) treat->western analyze Quantify Results and Perform Statistical Analysis viability->analyze migration->analyze invasion->analyze western->analyze

Caption: General experimental workflow for in vitro studies using this compound.

Detailed Protocol: Cell Invasion Assay (Transwell)

This protocol describes how to assess the effect of this compound on cancer cell invasion through a basement membrane matrix.

Materials:

  • 24-well Transwell inserts with 8.0 µm pore polycarbonate membrane

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) or Methanol for fixation

  • 0.1% Crystal Violet solution

  • Cotton swabs

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for your cell line, typically 1:3 to 1:5).

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.

    • Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.

  • Cell Preparation and Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 105 to 5 x 105 cells/mL.

    • In separate tubes, pre-treat the cell suspensions with the desired concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours). Alternatively, this compound can be added directly to the upper and lower chambers.

  • Assembling the Invasion Assay:

    • Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower wells of the 24-well plate. If testing the effect of this compound on chemoattraction, include it in the lower chamber medium.

    • Carefully place the Matrigel-coated inserts into the wells.

    • Seed 200 µL of the pre-treated cell suspension into the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours. The incubation time should be optimized based on the invasive potential of the cell line.

  • Fixation and Staining:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane by immersing the inserts in 4% PFA or methanol for 15-20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells by immersing the inserts in 0.1% Crystal Violet solution for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize and count the stained, invaded cells under a microscope. Count the cells in several random fields of view for each membrane and calculate the average.

    • Alternatively, the crystal violet can be eluted by incubating the membrane in a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

Detailed Protocol: T-Cell Mediated Tumor Cell Killing Assay

This protocol is adapted from a study investigating the immunomodulatory effects of this compound.[4]

Materials:

  • Target tumor cells (e.g., SK-MEL-28)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-CD3 antibody

  • Interleukin-2 (IL-2)

  • This compound

  • DMSO (vehicle control)

  • Crystal Violet solution

  • PBS

Procedure:

  • Activation of T-cells:

    • Isolate T-cells from PBMCs.

    • Activate the T-cells by culturing them in a medium containing anti-CD3 antibody (e.g., 100 ng/mL) and IL-2 (e.g., 1000 U/mL) for 48-72 hours.

  • Tumor Cell Seeding:

    • Seed the target tumor cells in a 96-well plate and allow them to adhere overnight.

  • Co-culture and Treatment:

    • Remove the medium from the tumor cell-containing wells.

    • Add the activated T-cells to the tumor cells at a specific effector-to-target ratio (e.g., 3:1).

    • Treat the co-cultures with different concentrations of this compound (e.g., 25 µM) or vehicle control (DMSO).

  • Incubation:

    • Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Quantification of Surviving Tumor Cells:

    • Gently wash the wells with PBS to remove T-cells and cell debris.

    • Fix the remaining adherent tumor cells with a suitable fixative (e.g., 4% PFA).

    • Stain the fixed cells with Crystal Violet solution.

    • After washing and drying, elute the dye and measure the absorbance at 570 nm. A decrease in absorbance in the this compound treated wells compared to the control indicates enhanced T-cell mediated killing.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes and Protocols for In Vivo Administration of SB-3CT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-3CT is a potent, selective, and mechanism-based inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9, also known as gelatinases.[1][2][3] These enzymes play a critical role in the degradation of the extracellular matrix and are implicated in a variety of pathological processes, including tumor metastasis, neuroinflammation, and tissue damage following ischemic events.[1][4][5] this compound and its active metabolite have been shown to cross the blood-brain barrier, making it a valuable tool for in vivo studies in central nervous system disorders.[2] These application notes provide detailed protocols for the in vivo administration of this compound based on established experimental models.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various in vivo experimental models.

Table 1: this compound Administration in Murine Models

Animal Model Disease/Condition Dosage Administration Route Vehicle Frequency/Timing Reference
C57BL/6J MiceTransient Focal Cerebral Ischemia (Stroke)25 mg/kgIntraperitoneal (i.p.)10% DMSO in normal salineSingle injection at -0.5, +2, +6, or +10 hours relative to ischemia[1]
C57BL/6J MiceIschemic Stroke25 mg/kgIntravenous (i.v.)Not specifiedThree injections on Day 0, Day 2, and Day 4 post-modeling[6]
B16F10 Melanoma & Lewis Lung Carcinoma Mouse ModelsCancer Immunotherapy10 mg/kgIntraperitoneal (i.p.)Not specifiedDaily[4]
SCID Mice with Human Prostate Cancer CellsCancer (Bone Metastasis)50 mg/kgIntraperitoneal (i.p.)Not specifiedEvery other day for five weeks[3]
SCID Mice with HT1080 TumorsCancer50 mg/kgIntraperitoneal (i.p.)VehicleDaily for 2 consecutive days[7]

Table 2: this compound Administration in Rat Models

Animal Model Disease/Condition Dosage Administration Route Vehicle Frequency/Timing Reference
Sprague-Dawley RatsTraumatic Brain Injury (TBI)50 mg/kgIntraperitoneal (i.p.)10% DMSO in salineRepeated injections at 30 min, 6 h, and 12 h post-TBI[8]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

This compound selectively inhibits MMP-2 and MMP-9, preventing the degradation of extracellular matrix components like laminin.[1] This inhibition has been shown to have neuroprotective effects by preventing neuronal apoptosis and modulating astrocytic lipid metabolism.[1][6] In the context of cancer, this compound can modulate the tumor microenvironment and enhance anti-tumor immunity by downregulating PD-L1 expression.[4][9]

SB_3CT_Pathway SB3CT This compound MMP2_9 MMP-2 / MMP-9 SB3CT->MMP2_9 inhibits PDL1 PD-L1 Expression SB3CT->PDL1 downregulates Immunity Anti-Tumor Immunity SB3CT->Immunity Neuroprotection Neuroprotection SB3CT->Neuroprotection Degradation ECM Degradation MMP2_9->Degradation promotes MMP2_9->PDL1 promotes ECM Extracellular Matrix (e.g., Laminin) Apoptosis Neuronal Apoptosis Degradation->Apoptosis leads to PDL1->Immunity suppresses

Caption: this compound inhibits MMP-2/9, leading to neuroprotection and enhanced anti-tumor immunity.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for in vivo experiments involving this compound administration.

Experimental_Workflow Animal_Model 1. Animal Model Induction (e.g., Stroke, TBI, Tumor Implantation) SB3CT_Prep 2. This compound Preparation (Suspension/Solution) Animal_Model->SB3CT_Prep Administration 3. This compound Administration (i.p. or i.v.) SB3CT_Prep->Administration Monitoring 4. Monitoring (Behavioral, Physiological) Administration->Monitoring Endpoint 5. Endpoint Analysis (Histology, Western Blot, etc.) Monitoring->Endpoint Data_Analysis 6. Data Analysis Endpoint->Data_Analysis

Caption: A generalized workflow for conducting in vivo experiments with this compound.

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Stroke

This protocol is adapted from studies investigating the neuroprotective effects of this compound in transient focal cerebral ischemia.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile normal saline (0.9% NaCl)

  • C57BL/6J mice (or other appropriate strain)

  • Animal model of transient middle cerebral artery occlusion (tMCAO)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Preparation of this compound Suspension:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution with sterile normal saline to achieve a final concentration of 10% DMSO. For a 25 mg/kg dose in a 25 g mouse, you would inject 250 µL of a 2.5 mg/mL solution.

    • Vortex the suspension thoroughly before each injection to ensure homogeneity.

  • Animal Model Induction:

    • Induce transient focal cerebral ischemia in mice using a standardized method such as the intraluminal filament model of middle cerebral artery occlusion (MCAO).[1]

  • This compound Administration:

    • Administer the prepared this compound suspension (25 mg/kg) via intraperitoneal (i.p.) injection at the desired time point (e.g., 30 minutes before ischemia, or 2, 6, or 10 hours after the onset of ischemia).[1]

    • A control group should receive an equivalent volume of the vehicle (10% DMSO in saline).

  • Post-Administration Monitoring and Analysis:

    • Monitor the animals for any adverse effects.

    • At the experimental endpoint (e.g., 24 hours post-reperfusion), euthanize the animals and collect brain tissue for analysis.

    • Assess infarct volume using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1]

    • Perform histological and molecular analyses such as Western blotting for laminin degradation or in situ zymography for MMP activity.[1]

Protocol 2: Intraperitoneal Administration of this compound in a Rat Model of Traumatic Brain Injury

This protocol is based on research demonstrating the therapeutic potential of this compound in TBI.[8]

Materials:

  • This compound

  • DMSO

  • Sterile normal saline

  • Sprague-Dawley rats

  • Fluid percussion TBI device or other standardized TBI model

  • Sterile syringes and needles

Procedure:

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in 10% DMSO in saline to achieve the desired concentration for a 50 mg/kg dosage.

    • Ensure the solution is well-mixed before administration.

  • Animal Model Induction:

    • Induce a moderate TBI in anesthetized rats using a fluid percussion injury model.[8]

  • This compound Administration:

    • Administer this compound (50 mg/kg) via i.p. injection at 30 minutes, 6 hours, and 12 hours following the TBI.[8]

    • The vehicle control group should receive injections of 10% DMSO in saline at the same time points.

  • Post-Administration Monitoring and Analysis:

    • Conduct behavioral assessments at various time points post-injury to evaluate neurological deficits.

    • At the study endpoint, perform histological analysis of brain tissue to assess neuronal loss and apoptosis (e.g., cresyl violet staining, cleaved caspase-3 immunohistochemistry).[8]

Protocol 3: Intraperitoneal Administration of this compound in a Murine Cancer Model

This protocol is derived from studies investigating the anti-tumor effects of this compound.[4]

Materials:

  • This compound

  • Appropriate vehicle (e.g., as described in Protocol 1 or commercially available formulations)

  • Tumor cells (e.g., B16F10 melanoma or Lewis lung carcinoma)

  • Immunocompetent mice (e.g., C57BL/6)

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Inject tumor cells subcutaneously or intravenously into the mice to establish primary tumors or metastatic models, respectively.[4]

  • This compound Administration:

    • Begin daily i.p. injections of this compound (10 mg/kg) once tumors are established or as per the experimental design.[4]

    • For combination therapy studies, administer other agents (e.g., anti-PD-1 antibodies) according to their specific protocols.[4]

  • Monitoring and Endpoint Analysis:

    • Monitor tumor growth by measuring tumor volume regularly.

    • Monitor animal body weight as an indicator of toxicity.[4]

    • At the end of the experiment, collect tumors and other relevant tissues for analysis, such as flow cytometry to assess immune cell infiltration and immunofluorescence for PD-L1 expression.[4]

Concluding Remarks

The provided protocols offer a foundation for the in vivo use of this compound in various research contexts. It is crucial to adapt these protocols to the specific experimental design, animal model, and research question. Appropriate control groups, including vehicle-treated animals, are essential for the accurate interpretation of results. As with all in vivo research, all animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.

References

Application Notes and Protocols for SB-3CT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-3CT is a potent, selective, and mechanism-based inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9 (gelatinases)[1][2][3]. It functions as a "suicide type" inhibitor, coordinating with the catalytic zinc ion, which leads to slow binding and mechanism-based inhibition[4]. Research has demonstrated its ability to cross the blood-brain barrier, making it a valuable tool for investigating pathologies of the central nervous system, such as stroke and traumatic brain injury[2][5]. Furthermore, this compound has shown potential in cancer research by modulating tumor immune surveillance through the regulation of PD-L1 expression and promoting anti-tumor immunity[6]. This document provides detailed protocols for the dissolution and storage of this compound for both in vitro and in vivo applications.

Chemical Properties

PropertyValueReference
Molecular Formula C₁₅H₁₄O₃S₂[1][2]
Molecular Weight 306.4 g/mol [1][2]
CAS Number 292605-14-2[1][2]
Appearance Crystalline solid[2]

Solubility Data

This compound is known to have poor water solubility[7]. The following table summarizes its solubility in various common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can reduce the solubility, particularly for DMSO[1].

SolventConcentrationReference
DMSO61 mg/mL (199.08 mM)[1]
DMSO15 mg/mL[2]
DMF25 mg/mL[2]
Ethanol2 mg/mL[2]
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL[2]
10% DMSO in normal salineSuspension for injection[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (Suspended solution)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (Clear solution)[3]
5% DMSO, 65% PEG-3000, 30% PBS12.5 mg/mL[8]

Storage and Stability

Proper storage of this compound is critical to maintain its activity.

FormStorage TemperatureStabilityReference
Solid Powder -20°C≥ 4 years[1][2]
Stock Solution in Solvent -80°C1 year[1]
Stock Solution in Solvent -20°C1 month[1]

Important Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes[1]. For in vivo experiments, it is best to prepare the working solution fresh on the day of use[3].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (in vitro use)

This protocol is suitable for preparing a concentrated stock solution for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.064 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a hot water bath or sonication can be used to aid dissolution if necessary[1].

  • Aliquot the stock solution into sterile, single-use tubes.

  • Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.

Protocol 2: Preparation of a Dosing Solution for Intraperitoneal Injection in Mice (in vivo use)

This protocol provides a method for preparing a suspended solution of this compound suitable for intraperitoneal administration in animal models.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Ultrasonic bath or sonicator

Procedure (for a 2.5 mg/mL suspended solution):

  • Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a final volume of 1 mL, add the solvents sequentially in the following order:

    • Start with 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound in DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Use an ultrasonic bath to ensure the formation of a uniform suspension[3][9].

  • This formulation should be prepared fresh on the day of use and should not be stored overnight[9].

Signaling Pathway Modulation by this compound

This compound has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) in cancer cells. This effect is mediated through the inhibition of several oncogenic signaling pathways, including the PI3K-Akt, AMPK, Hippo, HIF-1, and mTOR pathways[6]. The inhibition of MMP-2 and MMP-9 by this compound leads to a reduction in PD-L1, which in turn enhances anti-tumor immunity by promoting the activity of CD8+ T cells[6].

SB3CT_Signaling_Pathway This compound Mechanism of Action on PD-L1 Regulation cluster_pathways Oncogenic Pathways SB3CT This compound MMP2_9 MMP-2 / MMP-9 SB3CT->MMP2_9 PI3K_Akt PI3K-Akt Pathway MMP2_9->PI3K_Akt AMPK AMPK Pathway MMP2_9->AMPK Hippo Hippo Pathway MMP2_9->Hippo HIF1 HIF-1 Pathway MMP2_9->HIF1 mTOR mTOR Pathway MMP2_9->mTOR PDL1 PD-L1 Expression PI3K_Akt->PDL1 AMPK->PDL1 Hippo->PDL1 HIF1->PDL1 mTOR->PDL1 AntiTumorImmunity Anti-Tumor Immunity PDL1->AntiTumorImmunity SB3CT_Workflow This compound Dissolution and Storage Workflow start Receive this compound Powder store_powder Store at -20°C start->store_powder weigh Weigh Powder store_powder->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve invitro For In Vitro Use dissolve->invitro invivo For In Vivo Use dissolve->invivo stock_solution Prepare Concentrated Stock Solution (e.g., in DMSO) invitro->stock_solution prepare_working Prepare Fresh Dosing Solution invivo->prepare_working aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock use_immediately Use Immediately prepare_working->use_immediately

References

Application of SB-3CT in Zymography Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SB-3CT, a selective inhibitor of gelatinases, in zymography assays. This compound is an invaluable tool for researchers studying the roles of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) in various physiological and pathological processes.

Application Notes

This compound is a potent, mechanism-based inhibitor that selectively targets the gelatinases MMP-2 and MMP-9.[1][2] Its thiirane-based structure allows it to bind directly to the catalytic zinc ion within the active site of these enzymes, leading to a slow-binding but potent inhibition.[3][4] This specificity makes this compound an excellent tool for differentiating the activity of MMP-2 and MMP-9 from that of other MMPs in complex biological samples.[1]

The application of this compound in zymography is particularly useful for:

  • Confirming Gelatinase Activity: By incubating a sample with this compound prior to or during the zymography process, a reduction or absence of clearing on the gelatin substrate corresponding to the molecular weights of MMP-2 and MMP-9 confirms that the observed proteolytic activity is indeed from these gelatinases.[5]

  • Investigating Pathological Processes: Researchers in fields such as oncology, neurology, and cardiovascular disease can use this compound in zymography to probe the specific roles of MMP-2 and MMP-9 in processes like tumor metastasis, neuroinflammation, and tissue remodeling.[2][6][7]

  • Screening for Novel Inhibitors: this compound can be used as a positive control when screening for new, selective inhibitors of MMP-2 and MMP-9.

Quantitative Data for this compound

The following table summarizes the inhibitory constants (Ki) for this compound against MMP-2 and MMP-9 from various sources. These values highlight the inhibitor's selectivity for these two gelatinases over other MMPs.

ParameterMMP-2MMP-9Reference
Ki 28 nM400 nM[2]
Ki 13.9 nM600 nM[8][9]
Ki 180 nM-[6]

Note: Ki values can vary depending on the experimental conditions and assay methods used.

Experimental Protocols

Gelatin Zymography Protocol for Detecting MMP-2 and MMP-9 Activity

This protocol is a standard method for gelatin zymography.

Materials:

  • 30% Acrylamide/Bis-acrylamide solution

  • 1.5 M Tris-HCl, pH 8.8

  • 0.5 M Tris-HCl, pH 6.8

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • Gelatin solution (1% w/v)

  • 10% (w/v) Ammonium Persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • 10X Tris-Glycine-SDS Running Buffer

  • 2X Sample Buffer (non-reducing)

  • Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in dH2O)

  • Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100)

  • Coomassie Brilliant Blue R-250 Staining Solution

  • Destaining Solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Gel Preparation:

    • Prepare an 8-10% polyacrylamide resolving gel containing 0.1% (w/v) gelatin.

    • Overlay with a 4% stacking gel.

  • Sample Preparation:

    • Thaw biological samples (e.g., cell culture supernatant, tissue lysates) on ice.

    • Determine the protein concentration of the samples.

    • Mix equal volumes of the sample with 2X non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Load equal amounts of protein per lane.

    • Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

  • Renaturation:

    • Carefully remove the gel from the cassette.

    • Wash the gel twice for 30 minutes each in Zymogram Renaturing Buffer at room temperature with gentle agitation to remove SDS.

  • Development:

    • Incubate the gel in Zymogram Developing Buffer overnight (16-48 hours) at 37°C.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.

    • Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.

Protocol for Inhibition of MMP-2 and MMP-9 using this compound in Zymography

This protocol describes how to incorporate this compound to confirm the identity of gelatinase bands.

Method 1: Sample Pre-incubation with this compound

  • Sample Preparation:

    • Prepare your biological samples as you would for standard zymography.

    • To a designated aliquot of your sample, add this compound to a final concentration of 1-10 µM.[3] A vehicle control (e.g., DMSO) should be added to a separate aliquot of the same sample.

    • Incubate the samples with this compound and the vehicle control for 30-60 minutes at room temperature or 37°C.

  • Zymography:

    • Proceed with the standard gelatin zymography protocol as described above, loading the this compound-treated and vehicle-treated samples in adjacent lanes.

    • A significant reduction in the intensity of the bands at ~72 kDa (pro-MMP-2), ~62 kDa (active MMP-2), ~92 kDa (pro-MMP-9), and ~82 kDa (active MMP-9) in the this compound treated lane compared to the control lane indicates that the activity is due to MMP-2 and/or MMP-9.

Method 2: this compound in Developing Buffer

  • Electrophoresis and Renaturation:

    • Run and renature the gel as per the standard protocol.

  • Inhibition during Development:

    • Prepare two separate incubation trays with Zymogram Developing Buffer.

    • To one tray, add this compound to a final concentration of 1-10 µM. The other tray will serve as the control.

    • Cut the gel in half. Place one half in the developing buffer containing this compound and the other half in the control buffer.

    • Incubate both gel halves overnight at 37°C.

  • Staining and Analysis:

    • Proceed with staining and destaining as usual.

    • Compare the gelatinolytic bands between the two gel halves. A reduction in the appropriate bands on the gel incubated with this compound confirms gelatinase activity.

Visualizations

Zymography_Workflow_with_SB3CT Zymography Workflow with this compound Inhibition cluster_prep Sample & Gel Preparation cluster_inhibition Inhibition Step cluster_zymo Zymography Assay cluster_analysis Data Analysis SamplePrep Prepare Biological Sample Inhibitor Incubate Sample with this compound (or add to developing buffer) SamplePrep->Inhibitor Control Prepare Vehicle Control Sample SamplePrep->Control GelPrep Cast Gelatin-Polyacrylamide Gel LoadSample Load Samples into Gel GelPrep->LoadSample Inhibitor->LoadSample Control->LoadSample Electrophoresis Run SDS-PAGE (non-reducing, 4°C) LoadSample->Electrophoresis Renature Wash Gel to Renature Enzymes Electrophoresis->Renature Develop Incubate in Developing Buffer (37°C) Renature->Develop Stain Stain with Coomassie Blue Develop->Stain Destain Destain to Visualize Bands Stain->Destain Analyze Analyze Gel for Bands of Lysis Destain->Analyze Compare Compare this compound vs. Control Lanes Analyze->Compare

Caption: Workflow for gelatin zymography incorporating this compound for gelatinase inhibition.

SB3CT_Mechanism_of_Action This compound Mechanism of MMP-2/9 Inhibition cluster_enzyme MMP-2 / MMP-9 Active Site cluster_interaction Inhibitory Interaction ActiveSite Catalytic Domain Zinc Zn²⁺ Ion ActiveSite->Zinc SubstrateBinding Substrate Binding Pocket ActiveSite->SubstrateBinding Coordination This compound directly coordinates with the catalytic Zn²⁺ ion. SB3CT This compound (Thiirane Inhibitor) SB3CT->Zinc Binds to Conformation This binding alters the conformation of the active site. Result Inhibition of Proteolytic Activity Conformation->Result Leads to

Caption: Mechanism of this compound inhibition of MMP-2 and MMP-9.

References

Application Notes and Protocols for Studying Cancer Cell Invasion Using SB-3CT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural support to tissues. Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are key enzymes that degrade type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion.[1] SB-3CT is a potent and selective inhibitor of MMP-2 and MMP-9, making it a valuable tool for studying the role of these gelatinases in cancer cell invasion and for evaluating potential anti-metastatic therapies.

This compound is a thiirane-based, mechanism-based inhibitor that exhibits high selectivity for gelatinases.[2] Its inhibitory constants (Ki) are approximately 13.9 nM for MMP-2 and 600 nM for MMP-9.[3] By inhibiting MMP-2 and MMP-9, this compound has been shown to reduce tumor burden and inhibit cancer cell invasion and angiogenesis.[4][5] These application notes provide detailed protocols for utilizing this compound in key in vitro assays to study cancer cell invasion.

Data Presentation

The following tables summarize the inhibitory activity of this compound and its observed effects on cancer cells from various studies.

Table 1: Inhibitory Activity of this compound

TargetKᵢ (nM)
MMP-213.9[3]
MMP-9600[3]

Table 2: Effects of this compound on Cancer Cells (In Vivo)

Cancer ModelTreatmentOutcomeReference
B16F10 melanomaThis compound (daily) + anti-PD-1Enhanced survival (median 48 vs 19 days)[6]
Lewis lung carcinomaThis compound (daily) + anti-PD-1Reduced tumor growth (316 vs 2397 mm³), Enhanced survival (median 37 vs 16 days)[6]
Human PC3 prostate cancer (in SCID mice)This compound (50 mg/kg, i.p., every other day for 5 weeks)Inhibited intraosseous tumor growth[3]

Table 3: Effects of this compound on PD-L1 Expression in Cancer Cell Lines

Cell LineTreatmentChange in PD-L1 Surface Expression
SK-MEL-28 (melanoma)25 µM this compound + IFNγ98.6% to 14.4%
A375 (melanoma)25 µM this compound + IFNγ97.6% to 65.2%
A549 (lung cancer)25 µM this compound + IFNγ44.9% to 15.8%

Experimental Protocols

Herein are detailed protocols for three fundamental assays to investigate the effect of this compound on cancer cell invasion.

Gelatin Zymography Assay

This assay is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cancer cell cultures.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE equipment

  • Polyacrylamide, SDS, Tris-HCl, Glycine

  • Gelatin

  • Triton X-100

  • Coomassie Brilliant Blue R-250

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Incubation buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)

Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells and grow to 70-80% confluency.

    • Wash cells with PBS and replace the medium with serum-free medium.

    • Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle control (DMSO) for 24-48 hours.

  • Sample Preparation:

    • Collect the conditioned medium and centrifuge to remove cell debris.

    • Determine the protein concentration of each sample.

    • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

  • Gel Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Load equal amounts of protein into each well.

    • Run the gel at 125V until the dye front reaches the bottom.

  • Enzyme Renaturation and Development:

    • Wash the gel twice for 30 minutes in 2.5% Triton X-100 to remove SDS.

    • Incubate the gel in incubation buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

  • Quantification:

    • Capture an image of the gel and quantify the band intensities using densitometry software (e.g., ImageJ).

Wound Healing (Scratch) Assay

This assay measures the effect of this compound on the collective migration of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells in a multi-well plate to create a confluent monolayer.

  • Creating the Wound:

    • Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment:

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle control.

  • Image Acquisition:

    • Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the width or area of the wound at each time point using image analysis software.

    • Calculate the percentage of wound closure relative to the initial wound area.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix in the presence of this compound.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Transwell inserts (typically 8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Protocol:

  • Chamber Preparation:

    • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding:

    • Harvest and resuspend cancer cells in serum-free medium.

    • Add the cell suspension to the upper chamber of the inserts.

    • Add medium containing a chemoattractant to the lower chamber.

  • Treatment:

    • Add different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle control to both the upper and lower chambers.

  • Incubation:

    • Incubate the plate for 24-48 hours to allow for cell invasion.

  • Staining and Quantification:

    • Remove the non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the invaded cells on the lower surface of the membrane with methanol.

    • Stain the invaded cells with crystal violet.

    • Count the number of stained cells in several random fields under a microscope.

Visualization of Cellular Mechanisms

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound inhibits cancer cell invasion. By inhibiting MMP-2 and MMP-9, this compound prevents the degradation of the extracellular matrix. Furthermore, evidence suggests that this compound may downregulate the PI3K/Akt/mTOR signaling pathway, which is known to promote cell proliferation, survival, and invasion.

SB3CT_Signaling_Pathway SB3CT This compound MMP2_9 MMP-2 / MMP-9 SB3CT->MMP2_9 inhibits PI3K PI3K SB3CT->PI3K may inhibit Degradation ECM Degradation MMP2_9->Degradation promotes ECM Extracellular Matrix (e.g., Type IV Collagen) Invasion Cancer Cell Invasion & Metastasis Degradation->Invasion Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival & Invasion mTOR->Proliferation Proliferation->Invasion

This compound inhibits cancer cell invasion by targeting MMPs and the PI3K/Akt/mTOR pathway.
Experimental Workflow

The diagram below outlines the general workflow for studying the effect of this compound on cancer cell invasion using the described in vitro assays.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations) Start->Treatment Zymography Gelatin Zymography Treatment->Zymography WoundHealing Wound Healing Assay Treatment->WoundHealing Transwell Transwell Invasion Assay Treatment->Transwell AnalysisZ Analyze MMP-2/9 Activity Zymography->AnalysisZ AnalysisW Measure Wound Closure WoundHealing->AnalysisW AnalysisT Count Invaded Cells Transwell->AnalysisT Conclusion Conclusion: Assess Anti-Invasive Effects AnalysisZ->Conclusion AnalysisW->Conclusion AnalysisT->Conclusion

Workflow for assessing the anti-invasive effects of this compound on cancer cells.

References

Application Notes and Protocols for SB-3CT Treatment in Traumatic Brain Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SB-3CT, a selective inhibitor of matrix metalloproteinases (MMPs) MMP-2 and MMP-9, in preclinical models of traumatic brain injury (TBI). The provided protocols and data are collated from peer-reviewed research and are intended to guide the design and execution of experiments investigating the therapeutic potential of this compound.

Introduction

Traumatic brain injury triggers a complex cascade of secondary injury events, including blood-brain barrier (BBB) breakdown, neuroinflammation, and neuronal cell death. Matrix metalloproteinases, particularly MMP-9, are key mediators of this secondary damage.[1][2] this compound is a potent, mechanism-based inhibitor of gelatinases (MMP-2 and MMP-9) that has demonstrated significant neuroprotective effects in various TBI models.[3][4] It readily crosses the blood-brain barrier, making it a promising candidate for TBI therapy.[3][5] This document summarizes key findings and experimental protocols to facilitate further research into this compound for TBI.

Mechanism of Action

Following a traumatic brain injury, the expression and activity of MMP-9 increase significantly.[3] This upregulation contributes to the degradation of the extracellular matrix and tight junction proteins, leading to a compromised BBB, edema formation, and infiltration of inflammatory cells.[2] this compound selectively inhibits MMP-9 (and to a lesser extent, MMP-2), thereby attenuating these detrimental processes.[4] By inhibiting MMP-9, this compound helps to preserve the integrity of the BBB, reduce neuroinflammation by mitigating microglial and astrocyte activation, and ultimately prevent neuronal loss and dendritic degeneration.[1][3]

SB3CT_Mechanism_of_Action TBI Traumatic Brain Injury MMP9_up ↑ MMP-9 Activity TBI->MMP9_up ECM_degradation ECM Degradation & BBB Breakdown MMP9_up->ECM_degradation Neuroinflammation Neuroinflammation (Microglia & Astrocyte Activation) MMP9_up->Neuroinflammation Neuronal_damage Neuronal Damage & Cell Death ECM_degradation->Neuronal_damage Neuroinflammation->Neuronal_damage SB3CT This compound SB3CT->MMP9_up Inhibits

Caption: Mechanism of this compound in Traumatic Brain Injury.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound treatment in rodent models of TBI.

Table 1: Effects of this compound on Histological Outcomes

Animal ModelTBI ModelTreatment RegimenOutcome MeasureVehicle ControlThis compound TreatedPercent ImprovementReference
MouseControlled Cortical Impact25 mg/kg/day, i.p. for 7 daysLesion Volume (mm³)18.28 ± 0.5115.71 ± 0.93~14%[3]
RatFluid Percussion Injury50 mg/kg at 30min, 6h, 12h post-TBI, i.p.NeuN Stained Cells (% of sham) in CA2-370.6 ± 5.885.5 ± 7.2~21% increase[6]
RatFluid Percussion Injury50 mg/kg at 30min, 6h, 12h post-TBI, i.p.NeuN Stained Cells (% of sham) in Hilus79.8 ± 7.188.6 ± 7.8~11% increase[6]
MouseSevere TBIProdrug of this compound metaboliteLesion Volume (mm³)32 ± 323 ± 1~28%[1]

Table 2: Effects of this compound on Behavioral Outcomes

Animal ModelTBI ModelTreatment RegimenBehavioral TestOutcomeReference
MouseControlled Cortical Impact25 mg/kg/day, i.p. for 7 daysBeam-walking test (foot faults)Significant reduction in foot faults on days 7 and 14[5]
MouseControlled Cortical Impact25 mg/kg/day, i.p. for 7 daysMorris Water Maze (latency)Significantly better performance on days 22 and 23[3][5]
RatFluid Percussion Injury50 mg/kg at 30min, 6h, 12h post-TBI, i.p.Beam-balance/beam-walk testsImproved motor function[7]
RatFluid Percussion Injury50 mg/kg at 30min, 6h, 12h post-TBI, i.p.Morris Water MazeImproved spatial learning and memory[7]

Experimental Protocols

Below are detailed protocols for key experiments involving this compound in TBI models.

Protocol 1: this compound Treatment in a Rat Fluid Percussion Injury Model

This protocol is adapted from studies evaluating the neuroprotective effects of this compound following fluid percussion injury in rats.[6][7]

1. Animal Model and TBI Induction:

  • Species: Adult male Sprague-Dawley rats (310-330 g).[6]
  • Anesthesia: Anesthetize with 4% isoflurane, maintained with 2%.
  • Surgery: Perform a 4.8-mm craniectomy on the right parietal bone.
  • Injury: Induce a moderate fluid percussion injury (2.12–2.16 atm).[6]

2. Experimental Groups:

  • Sham: Surgery without injury.
  • TBI + Vehicle: TBI followed by vehicle administration.
  • TBI + this compound: TBI followed by this compound administration.

3. This compound Formulation and Administration:

  • Formulation: Dissolve this compound in 10% dimethyl sulfoxide (DMSO) in saline.[6]
  • Dosage: 50 mg/kg.[6]
  • Route: Intraperitoneal (i.p.) injection.
  • Timing: Administer at 30 minutes, 6 hours, and 12 hours post-TBI.[6][7]

4. Outcome Assessments:

  • Behavioral:
  • Motor function (beam-balance/beam-walk): Days 1-5 post-TBI.[7]
  • Cognitive function (Morris Water Maze): Days 11-15 post-TBI.[7]
  • Histological:
  • Neurodegeneration (Fluoro-Jade staining): 24 hours post-TBI.[6]
  • Apoptosis (cleaved caspase-3 immunofluorescence): 72 hours post-TBI.[6]
  • Neuronal loss (NeuN staining, Cresyl Violet): 72 hours and 15 days post-TBI.[6]

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tbi [label="Fluid Percussion Injury\n(Rat Model)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="this compound (50 mg/kg, i.p.)\nor Vehicle Admin\n(30m, 6h, 12h post-TBI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; behavioral [label="Behavioral Assessment\n(Days 1-15)", fillcolor="#F1F3F4", fontcolor="#202124"]; histology [label="Histological Analysis\n(24h, 72h, 15d)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> tbi; tbi -> treatment; treatment -> behavioral; treatment -> histology; behavioral -> end; histology -> end; }

Caption: Experimental Workflow for Rat Fluid Percussion Injury Model.

Protocol 2: this compound Treatment in a Mouse Controlled Cortical Impact Model

This protocol is based on research investigating the long-term effects of this compound after controlled cortical impact in mice.[3][5]

1. Animal Model and TBI Induction:

  • Species: Adult male mice.
  • TBI Model: Controlled Cortical Impact (CCI).

2. Experimental Groups:

  • Sham: Surgery without injury.
  • TBI + Vehicle: TBI followed by vehicle administration.
  • TBI + this compound: TBI followed by this compound administration.

3. This compound Formulation and Administration:

  • Dosage: 25 mg/kg/day.[3][5]
  • Route: Intraperitoneal (i.p.) injection.
  • Timing: Daily for 7 consecutive days, starting shortly after TBI.[3][5]

4. Outcome Assessments:

  • Biochemical:
  • MMP-9 activity (Gelatin zymography): Up to 7 days post-TBI.[3][5]
  • Histological:
  • Lesion volume (Cresyl Violet staining): 7 and 30 days post-TBI.[3][5]
  • Neuronal degeneration (MAP2 and NeuN staining): 7 days post-TBI.[3][5]
  • Neuroinflammation (CD11b for microglia, GFAP for astrocytes): 7 days post-TBI.[3][5]
  • Behavioral:
  • Sensorimotor function (Beam-walking test): Up to 14 days post-TBI.[5]
  • Cognitive function (Morris Water Maze): Starting around day 18-23 post-TBI.[3][5]

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tbi [label="Controlled Cortical Impact\n(Mouse Model)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="this compound (25 mg/kg/day, i.p.)\nor Vehicle Admin\n(Daily for 7 days)", fillcolor="#34A853", fontcolor="#FFFFFF"]; biochem [label="Biochemical Analysis\n(MMP-9 Activity)", fillcolor="#F1F3F4", fontcolor="#202124"]; histology [label="Histological Analysis\n(Lesion, Neurons, Glia)", fillcolor="#F1F3F4", fontcolor="#202124"]; behavioral [label="Behavioral Assessment\n(Motor & Cognitive)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> tbi; tbi -> treatment; treatment -> biochem; treatment -> histology; treatment -> behavioral; biochem -> end; histology -> end; behavioral -> end; }

Caption: Experimental Workflow for Mouse Controlled Cortical Impact Model.

Conclusion

This compound has consistently demonstrated therapeutic efficacy in preclinical models of traumatic brain injury. By inhibiting MMP-9, it mitigates key secondary injury cascades, leading to reduced brain damage and improved functional outcomes.[3][6] The protocols and data presented here provide a solid foundation for researchers to further explore the potential of this compound and other MMP inhibitors as a viable treatment strategy for TBI. Future studies may focus on optimizing dosage, treatment windows, and exploring its efficacy in combination with other therapeutic agents.

References

Application Notes and Protocols for Assessing SB-3CT Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-3CT is a potent, selective, and mechanism-based inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9, also known as the gelatinases.[1][2] These zinc-dependent endopeptidases are key regulators of the extracellular matrix and are implicated in various pathological processes, including tumor metastasis, angiogenesis, and neuroinflammation.[3] this compound exhibits a "suicide type" inhibition mechanism, where its thiirane ring undergoes enzyme-catalyzed opening, leading to a stable, covalent bond with the zinc ion in the MMP active site.[1][3] This irreversible inhibition provides high selectivity for MMP-2 and MMP-9 over other MMPs.[1]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in various disease models, guidance on data presentation, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound's inhibitory action begins with the carboxylate of the glutamate residue in the MMP active site abstracting a hydrogen from the methylene group adjacent to the sulfone and thiirane ring of this compound.[3] This initiates the ring-opening of the thiirane, which then forms a stable zinc-thiolate species, effectively and irreversibly inhibiting the enzyme.[3]

cluster_MMP MMP-2/9 Active Site cluster_downstream Downstream Effects This compound This compound MMP-2/9 MMP-2/9 This compound->MMP-2/9 Binds to active site Inactive_MMP-2/9 Inactive_MMP-2/9 MMP-2/9->Inactive_MMP-2/9 Thiirane ring opening & covalent modification ECM_Degradation Extracellular Matrix Degradation Inactive_MMP-2/9->ECM_Degradation Inhibition Cell_Migration Cell Migration & Invasion Inactive_MMP-2/9->Cell_Migration Inhibition Angiogenesis Angiogenesis Inactive_MMP-2/9->Angiogenesis Inhibition Growth_Factor_Release Growth Factor Release Inactive_MMP-2/9->Growth_Factor_Release Inhibition

Caption: Mechanism of this compound inhibition of MMP-2/9 and its downstream effects.

Data Presentation: Summary of In Vivo Efficacy Data

The following tables summarize quantitative data from various in vivo studies assessing the efficacy of this compound.

Table 1: Anti-Tumor Efficacy of this compound in Murine Models

Cancer ModelAnimal ModelThis compound Dose & RegimenKey FindingsReference
Melanoma (B16F10)C57BL/6 Mice50 mg/kg/day, i.p.Significantly decreased tumor growth. Combination with anti-PD-1 further enhanced efficacy.[4]
Lung Carcinoma (LLC)C57BL/6 Mice50 mg/kg/day, i.p.Inhibited tumor growth and extended survival time.[4]
Prostate Cancer (PC3)SCID Mice50 mg/kg, every other day, i.p.Inhibited intraosseous growth of human PC3 cells.[2]
Fibrosarcoma (HT1080)SCID Mice50 mg/kg for 2 days, i.p.Systemically inhibited gelatinase activity in vivo.[5]

Table 2: Neuroprotective Effects of this compound

Disease ModelAnimal ModelThis compound Dose & RegimenKey FindingsReference
Transient Focal Cerebral IschemiaC57BL/6J Mice25 mg/kg, i.p. (multiple time points)Decreased infarct volume and improved neurological function.[1][1]
Traumatic Brain Injury (TBI)Sprague-Dawley Rats50 mg/kg, i.p. (30 min, 6h, 12h post-TBI)Improved sensorimotor function and spatial memory; attenuated neuronal degeneration.[6][6]
Ischemic StrokeMice25 mg/kg, i.v. (Day 0, 2, 4 post-tMCAO)Improved neurological outcomes by modulating astrocytic lipid metabolism.[7][7]

Table 3: Efficacy of this compound in Other Disease Models

Disease ModelAnimal ModelThis compound Dose & RegimenKey FindingsReference
Pre-eclampsiaRats25, 50, 75 mg/kg/day, i.p. for 7 daysSignificantly decreased blood pressure and improved vascular remodeling.[8]

Experimental Protocols

Protocol 1: Assessing Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol describes the evaluation of this compound's anti-tumor effects, both as a monotherapy and in combination with immune checkpoint blockade.

1. Materials and Reagents:

  • This compound (MedChemExpress or equivalent)

  • Vehicle solution (e.g., 10% DMSO in saline, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1][2]

  • B16F10 melanoma cells or Lewis Lung Carcinoma (LLC) cells

  • C57BL/6 mice (6-8 weeks old)

  • Anti-PD-1 antibody

  • Cell culture medium (e.g., DMEM) and supplements

  • Calipers for tumor measurement

  • Syringes and needles for injections

2. Experimental Workflow:

Tumor_Cell_Implantation Subcutaneous injection of B16F10 or LLC cells into mice Tumor_Growth Allow tumors to reach a palpable size Tumor_Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound, anti-PD-1, combination, or vehicle Randomization->Treatment Monitoring Measure tumor volume and body weight every 3 days Treatment->Monitoring Endpoint Euthanize mice and collect tumors for analysis Monitoring->Endpoint MCAO_Surgery Induce transient focal cerebral ischemia via middle cerebral artery occlusion (MCAO) Treatment_Administration Administer this compound or vehicle at specified time points MCAO_Surgery->Treatment_Administration Reperfusion Remove suture to allow reperfusion Treatment_Administration->Reperfusion Neurological_Assessment Perform neurological scoring 24 hours post-reperfusion Reperfusion->Neurological_Assessment Infarct_Volume_Measurement Harvest brains and stain with TTC to measure infarct volume Neurological_Assessment->Infarct_Volume_Measurement Molecular_Analysis Analyze brain tissue for MMP activity (zymography) and protein levels (Western blot) Infarct_Volume_Measurement->Molecular_Analysis This compound This compound MMP-2_MMP-9 MMP-2 / MMP-9 This compound->MMP-2_MMP-9 Inhibits PI3K_Akt PI3K-Akt Pathway MMP-2_MMP-9->PI3K_Akt Activates HIF_1 HIF-1 Pathway MMP-2_MMP-9->HIF_1 Activates mTOR mTOR Pathway MMP-2_MMP-9->mTOR Activates PD-L1_Expression PD-L1 Expression PI3K_Akt->PD-L1_Expression HIF_1->PD-L1_Expression mTOR->PD-L1_Expression Tumor_Immune_Evasion Tumor Immune Evasion PD-L1_Expression->Tumor_Immune_Evasion

References

SB-3CT: A Potent Tool for Elucidating MMP-9 Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SB-3CT is a potent, selective, and mechanism-based inhibitor of gelatinases, particularly matrix metalloproteinase-9 (MMP-9) and MMP-2.[1][2][3][4] Its ability to cross the blood-brain barrier makes it an invaluable tool for studying the roles of these enzymes in both central nervous system (CNS) disorders and other pathologies like cancer and cardiovascular diseases.[2][4] this compound functions as a "suicide type" inhibitor, coordinating with the catalytic zinc ion, which leads to slow binding and mechanism-based inhibition.[1] This unique mechanism provides high selectivity for gelatinases over other MMPs.[1] In vivo, this compound is metabolized to a monohydroxylated form that exhibits even greater inhibitory activity.[4] These characteristics make this compound a powerful research tool for investigating the multifaceted functions of MMP-9 in health and disease.

Chemical Properties and Quantitative Data

This compound's efficacy and selectivity are well-documented. The following tables summarize its key chemical properties and quantitative data for its inhibitory activity.

Table 1: Chemical Properties of this compound

PropertyValueReference
Formal Name 2-[[(4-phenoxyphenyl)sulfonyl]methyl]-thiirane[4]
CAS Number 292605-14-2[4]
Molecular Formula C₁₅H₁₄O₃S₂[4]
Molecular Weight 306.4 g/mol [4]
Solubility DMSO: 15 mg/mL, DMF: 25 mg/mL, Ethanol: 2 mg/mL[4]

Table 2: Inhibitory Activity of this compound and its Metabolite

EnzymeThis compound Kᵢ (nM)p-OH this compound Kᵢ (nM)Reference
MMP-9 400 - 600160[2][4]
MMP-2 13.9 - 286[2][4]
MMP-1, -3, -7 Micromolar rangeNot specified[1]

Signaling Pathways and Mechanism of Action

MMP-9 is a key regulator of the extracellular matrix (ECM) and is involved in numerous signaling pathways that control cell migration, invasion, proliferation, and angiogenesis.[5] Extracellular signals like growth factors and proinflammatory cytokines can trigger signaling cascades involving transcription factors such as NF-κB, AP-1, and SP1, leading to the upregulation of MMP-9 expression.[5] Once secreted, MMP-9 degrades ECM components and can proteolytically process cell surface receptors, modulating downstream signaling.[5] this compound allows researchers to dissect the specific contributions of MMP-9's enzymatic activity within these complex pathways.

MMP9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Growth_Factors Growth Factors (e.g., TGF-β, PDGF) Receptors Cell Surface Receptors Growth_Factors->Receptors Cytokines Proinflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptors MMP9_secreted Secreted MMP-9 ECM ECM Components (Collagen, Elastin) MMP9_secreted->ECM Degradation MMP9_secreted->Receptors Cleavage Cell_Responses Cellular Responses (Migration, Proliferation, Angiogenesis) MMP9_secreted->Cell_Responses ECM->Cell_Responses TIMP1 TIMP-1 TIMP1->MMP9_secreted Inhibition Signaling_Cascades Downstream Signaling (PI3K/AKT, MAPK/ERK) Receptors->Signaling_Cascades Transcription_Factors Transcription Factors (NF-κB, AP-1, SP1) Signaling_Cascades->Transcription_Factors MMP9_gene MMP-9 Gene Transcription_Factors->MMP9_gene MMP9_protein Pro-MMP-9 MMP9_gene->MMP9_protein Transcription & Translation MMP9_protein->MMP9_secreted Secretion & Activation SB3CT This compound SB3CT->MMP9_secreted Inhibition

MMP-9 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study MMP-9 function.

In Vitro MMP-9 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MMP inhibitor screening kits and published methodologies.[6]

Materials:

  • Recombinant active MMP-9

  • This compound

  • MMP-9 Assay Buffer

  • Fluorogenic MMP-9 substrate (e.g., MOCAc-PLGL-Dpa-AR-NH₂)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare MMP-9 Solution: Dilute recombinant MMP-9 to the desired concentration in ice-cold MMP-9 Assay Buffer.

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in MMP-9 Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO in Assay Buffer).

  • Incubate Inhibitor with Enzyme: In a 96-well plate, add the diluted MMP-9 solution to each well. Then, add the serially diluted this compound or vehicle control to the respective wells. Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic MMP-9 substrate to each well to initiate the enzymatic reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically at an excitation/emission wavelength appropriate for the substrate (e.g., 325/393 nm) at 37°C for 30-60 minutes.

  • Data Analysis: Determine the rate of substrate cleavage for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Gelatin Zymography for MMP-9 Activity

This protocol is based on standard gelatin zymography procedures.[7][8][9]

Materials:

  • Cell culture conditioned media or tissue lysates

  • SDS-PAGE resolving gel (e.g., 8-10%) containing 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect conditioned media or prepare tissue lysates. Determine the protein concentration. Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load equal amounts of protein into the wells of the gelatin-containing SDS-PAGE gel. Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.

  • Incubation: Incubate the gel in zymogram developing buffer at 37°C for 18-48 hours. To test the effect of this compound, a parallel gel can be incubated in developing buffer containing the desired concentration of this compound.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes. Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

  • Analysis: Pro-MMP-9 and active MMP-9 will appear as distinct bands. Quantify the band intensity using densitometry.

Cell Migration Assay (Transwell Assay)

This protocol is a standard procedure for assessing cell migration.[10][11]

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium at a desired concentration. If testing the inhibitory effect of this compound, pre-incubate the cells with various concentrations of this compound for 30-60 minutes. Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (e.g., 4-24 hours).

  • Staining: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane and stain with Crystal Violet for 10-30 minutes.

  • Quantification: Wash the inserts to remove excess stain. Allow the inserts to dry. Count the migrated cells in several fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

In Vivo Animal Studies

The following provides general guidelines for in vivo studies in rodents, based on published literature.[3][12][13][14] All animal experiments should be conducted in accordance with institutional guidelines and approved protocols.

Dosage and Administration:

  • Dosage: this compound is typically administered at doses ranging from 10 mg/kg to 75 mg/kg.[12][13]

  • Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common.[3][14]

  • Vehicle: this compound is often dissolved in a vehicle such as 10% DMSO in saline or a mixture of corn oil and DMSO.[1][12]

Example Protocol (Ischemic Stroke Model):

  • Induce Ischemia: Subject mice to transient middle cerebral artery occlusion (tMCAO).

  • Administer this compound: At a designated time point post-tMCAO (e.g., immediately after reperfusion or at later time points), administer this compound (e.g., 25 mg/kg, i.v.).[14]

  • Assess Outcomes: At various time points post-treatment, assess neurological deficits, infarct volume, and molecular markers of MMP-9 activity and downstream effects.

Visualizing Experimental Workflows and Logic

Graphviz diagrams can be used to visualize the logical flow of experiments designed to elucidate MMP-9 function using this compound.

Experimental_Workflow Start Hypothesis: MMP-9 is involved in a biological process In_Vitro In Vitro Studies Start->In_Vitro Cell_Based Cell-Based Assays Start->Cell_Based In_Vivo In Vivo Models Start->In_Vivo Enzyme_Assay Enzymatic Assay (Fluorometric) In_Vitro->Enzyme_Assay Zymography Gelatin Zymography Cell_Based->Zymography Migration_Assay Migration/Invasion Assay (Transwell) Cell_Based->Migration_Assay Proliferation_Assay Proliferation Assay Cell_Based->Proliferation_Assay Animal_Model Disease Model (e.g., Stroke, Cancer) In_Vivo->Animal_Model Analysis Data Analysis and Interpretation Enzyme_Assay->Analysis Zymography->Analysis Migration_Assay->Analysis Proliferation_Assay->Analysis Treatment Administer this compound Animal_Model->Treatment Treatment->Analysis Conclusion Conclusion on MMP-9 Function Analysis->Conclusion

General experimental workflow for studying MMP-9 function.

Logical_Relationship Observation Observation of a Phenotype of Interest (e.g., Cell Migration) Hypothesis Hypothesis: MMP-9 activity is required for this phenotype Observation->Hypothesis Experiment Experiment: Treat with this compound Hypothesis->Experiment Outcome1 Outcome 1: Phenotype is inhibited/ reduced Experiment->Outcome1 If... Outcome2 Outcome 2: Phenotype is unaffected Experiment->Outcome2 If... Conclusion1 Conclusion: MMP-9 activity is necessary for the phenotype Outcome1->Conclusion1 Conclusion2 Conclusion: MMP-9 activity is not essential for the phenotype Outcome2->Conclusion2

Logical framework for using this compound to deduce MMP-9 function.

References

Application Notes and Protocols: In Situ Hybridization with SB-3CT Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique to visualize and quantify messenger RNA (mRNA) expression within the spatial context of tissues or cells. This application note provides a detailed protocol for performing ISH to analyze the expression of a target gene following treatment with SB-3CT, a potent and selective inhibitor of gelatinases, specifically matrix metalloproteinase-2 (MMP-2) and MMP-9.[1] this compound has demonstrated significant effects in various pathological processes, including cancer and neurological diseases, by modulating the tumor microenvironment and inflammatory responses.[2][3][4] A key mechanism of this compound is the downregulation of Programmed Death-Ligand 1 (PD-L1) expression at both the mRNA and protein levels, which enhances anti-tumor immunity.[2][5]

This document will detail the integration of this compound treatment with standard ISH protocols for both in vitro cell culture and in vivo tissue models. It will also present quantitative data on the effects of this compound and visualize the relevant signaling pathways.

Mechanism of Action: this compound

This compound is a mechanism-based inhibitor that selectively targets MMP-2 and MMP-9.[6] It acts as a "suicide type" inhibitor, providing high selectivity for these gelatinases over other MMPs.[6] By inhibiting MMP-2 and MMP-9, this compound can modulate various downstream signaling pathways. Notably, studies have shown that this compound treatment leads to the downregulation of several oncogenic pathways, including PI3K-Akt, AMPK, Hippo, HIF-1, and mTOR signaling, which are known to be involved in the regulation of PD-L1 expression.[2]

Data Presentation

The following tables summarize the quantitative effects of this compound on gene expression and its inhibitory constants.

Table 1: Inhibitory Activity of this compound

TargetKᵢ (nM)
MMP-213.9
MMP-9600

Data sourced from MedchemExpress.[1]

Table 2: Effect of this compound on PD-L1 mRNA and Protein Expression in Cancer Cell Lines

Cell LineTreatmentRelative PD-L1 mRNA Expression (Fold Change)% of PD-L1 Positive Cells (Flow Cytometry)
SK-MEL-28 DMSO (Control)1.098.6%
This compound (25 µM)~0.414.4%
IFNγ (200 ng/mL)~2.598.6%
This compound + IFNγ~1.014.4%
A549 DMSO (Control)1.044.9%
This compound (25 µM)~0.515.8%
IFNγ (200 ng/mL)~4.044.9%
This compound + IFNγ~1.815.8%

This table summarizes data from a study by Ye et al., demonstrating that this compound treatment significantly diminishes both basal and IFNγ-induced PD-L1 mRNA and protein levels in cancer cells.[2]

Table 3: In Vivo Efficacy of this compound in a B16F10 Melanoma Mouse Model

Treatment GroupMean Tumor Size (mm³) at Day 9
Vehicle Control2030
This compound (10 mg/kg, i.p., daily)1469
Anti-PD-1 (100 µ g/mouse , every 3 days)1200 (approx.)
This compound + Anti-PD-1339

This table summarizes in vivo data from Ye et al., showing that this compound reduces tumor growth and enhances the efficacy of anti-PD-1 therapy.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound downregulates the expression of PD-L1 mRNA.

SB3CT_Pathway cluster_downstream Downstream Signaling SB3CT This compound MMP2_9 MMP-2 / MMP-9 SB3CT->MMP2_9 Inhibition PI3K_Akt PI3K-Akt Pathway MMP2_9->PI3K_Akt Activation mTOR mTOR Pathway MMP2_9->mTOR Activation HIF1 HIF-1 Pathway MMP2_9->HIF1 Activation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) PI3K_Akt->Transcription_Factors mTOR->Transcription_Factors HIF1->Transcription_Factors PDL1_mRNA PD-L1 mRNA Transcription_Factors->PDL1_mRNA Upregulation of Transcription PDL1_Protein PD-L1 Protein PDL1_mRNA->PDL1_Protein Translation

Caption: this compound inhibits MMP-2/9, leading to the downregulation of signaling pathways that promote PD-L1 transcription.

Experimental Protocols

Part 1: In Vitro - ISH on Cultured Cells with this compound Treatment

This protocol is designed for researchers wishing to analyze the effect of this compound on the expression of a target mRNA in cultured cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Proteinase K

  • Hybridization buffer

  • Labeled antisense RNA probe for the target gene

  • Wash buffers (e.g., SSC-based)

  • Blocking solution

  • Antibody against the probe label (e.g., anti-digoxigenin-AP)

  • Chromogenic substrate (e.g., NBT/BCIP) or fluorescent mounting medium

  • Chamber slides or coverslips

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells onto chamber slides or coverslips at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control for a specified duration (e.g., 24-48 hours).[2]

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[7]

    • Wash the cells twice with PBS.

  • Pretreatment:

    • Permeabilize the cells with Proteinase K solution (concentration and time to be optimized for the specific cell type).[7]

    • Stop the Proteinase K reaction as per the chosen protocol (e.g., washing with PBS containing 0.2% glycine).[7]

    • Wash twice with PBS.

  • Hybridization:

    • Pre-hybridize the cells in hybridization buffer for at least 1 hour at the hybridization temperature.

    • Dilute the labeled antisense RNA probe in hybridization buffer.

    • Denature the probe by heating (e.g., 80°C for 10 minutes) and then quickly chill on ice.[7]

    • Apply the probe solution to the cells and incubate overnight in a humidified chamber at the appropriate hybridization temperature (e.g., 55-65°C).[7][8]

  • Post-Hybridization Washes:

    • Perform a series of stringent washes with pre-warmed wash buffers to remove the unbound probe. This typically involves washes with decreasing concentrations of SSC and may include a formamide wash.[8]

  • Detection:

    • Wash the cells with a suitable buffer (e.g., MABT).[8]

    • Incubate in a blocking solution for at least 1 hour.[8]

    • Incubate with an enzyme-conjugated antibody (e.g., anti-digoxigenin-AP) diluted in blocking solution, typically overnight at 4°C.[8]

    • Wash several times to remove the unbound antibody.

  • Visualization:

    • For chromogenic detection, incubate the cells with a substrate solution (e.g., NBT/BCIP) in the dark until the desired color intensity is reached.[8]

    • Stop the reaction by washing with water.[8]

    • Counterstain with a nuclear stain if desired.

    • Dehydrate and mount with a xylene-based mountant.[8]

    • For fluorescent detection, use appropriate fluorescent substrates and mounting media.

Part 2: In Vivo - ISH on Tissue Sections with this compound Treatment

This protocol is for analyzing target mRNA expression in tissue samples from animals treated with this compound.

Materials:

  • Animal model (e.g., tumor-bearing mice)

  • This compound for injection (e.g., suspended in 10% DMSO in saline)[6]

  • Vehicle control

  • Tissue embedding medium (e.g., OCT) or paraffin

  • Cryostat or microtome

  • Coated microscope slides (e.g., SuperFrost Plus)

  • All reagents for ISH as listed in the in vitro protocol.

Protocol:

  • Animal Treatment:

    • Administer this compound or vehicle control to the animals at the desired dose and schedule (e.g., 10 mg/kg, intraperitoneal injection, daily for 9-15 days).[2]

    • At the end of the treatment period, euthanize the animals and harvest the tissues of interest.

  • Tissue Preparation:

    • For frozen sections, fix the tissue in 4% PFA overnight at 4°C, cryoprotect in a sucrose solution, and then embed in OCT compound before freezing.[8]

    • For paraffin-embedded sections, fix the tissue in 4% PFA, dehydrate through an ethanol series, clear with xylene, and embed in paraffin.

    • Cut sections (e.g., 10-20 µm) using a cryostat or microtome and mount them on coated slides.[8]

  • In Situ Hybridization:

    • The subsequent steps (Pretreatment, Hybridization, Post-Hybridization Washes, Detection, and Visualization) are largely the same as for cultured cells, with potential optimization of incubation times and reagent concentrations for tissue sections.[8][9]

Workflow Diagram

The following diagram outlines the general workflow for conducting an in situ hybridization experiment with this compound treatment.

ISH_Workflow cluster_treatment Treatment Phase cluster_sample_prep Sample Preparation cluster_ish In Situ Hybridization cluster_analysis Analysis Treatment_InVitro In Vitro: Treat Cultured Cells with this compound/Vehicle Fixation_Cells Fixation of Cells Treatment_InVitro->Fixation_Cells Treatment_InVivo In Vivo: Treat Animal Model with this compound/Vehicle Tissue_Harvest Harvest and Fix Tissues Treatment_InVivo->Tissue_Harvest Pretreatment Pretreatment (e.g., Proteinase K) Fixation_Cells->Pretreatment Sectioning Cryo- or Paraffin Sectioning Tissue_Harvest->Sectioning Sectioning->Pretreatment Hybridization Hybridization with Labeled Probe Pretreatment->Hybridization Washes Post-Hybridization Washes Hybridization->Washes Detection Antibody Incubation & Detection Washes->Detection Imaging Microscopy and Imaging Detection->Imaging Quantification Image Analysis and Quantification Imaging->Quantification

Caption: General workflow for ISH with preceding this compound treatment in either in vitro or in vivo models.

Quantitative Analysis of ISH Data

While ISH is often used for qualitative assessment of mRNA localization, semi-quantitative analysis can be performed.[10][11] This typically involves image analysis software to measure the intensity and area of the hybridization signal. It is crucial to maintain consistent experimental conditions (e.g., probe concentration, development time) across all samples being compared.[10] The results can be expressed as a relative measure, such as "expression energy" or optical density, normalized to a control or housekeeping gene if a dual-labeling approach is used.[12]

Conclusion

The protocols and data presented here provide a comprehensive guide for investigating the effects of the MMP-2/9 inhibitor this compound on target gene expression using in situ hybridization. By combining pharmacological treatment with the spatial resolution of ISH, researchers can gain valuable insights into the cellular and molecular mechanisms underlying the therapeutic effects of this compound in various disease models.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with SB-3CT

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SB-3CT is a potent, selective, and mechanism-based inhibitor of gelatinases, specifically matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).[1][2] These enzymes are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix, particularly type IV collagen.[3] Dysregulation of MMP-2 and MMP-9 activity is implicated in numerous pathological processes, including tumor metastasis, angiogenesis, inflammation, and neurological diseases.[2][3][4] this compound acts as a "suicide type" inhibitor by coordinating with the catalytic zinc ion, leading to irreversible inhibition.[5] Its ability to cross the blood-brain barrier further enhances its therapeutic potential in central nervous system disorders.[1][6]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to analyze the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis.[7][8] Key applications include assessing apoptosis induction and characterizing changes in immune cell populations following treatment.

Mechanism of Action of this compound

This compound selectively targets the gelatinases MMP-2 and MMP-9. The inhibition is achieved through a unique mechanism where the thiirane ring of this compound is opened upon binding to the enzyme's active site.[3] This process results in a stable, covalent bond with the enzyme, leading to its inactivation.[5] By inhibiting MMP-2 and MMP-9, this compound can prevent the degradation of the extracellular matrix, thereby impacting cell migration, invasion, and angiogenesis.[2] Furthermore, recent studies have shown that this compound can modulate the tumor immune microenvironment by downregulating PD-L1 expression on cancer cells, which enhances anti-tumor immunity.[9][10]

SB3CT_Mechanism cluster_ecm Extracellular Space cluster_cell Cancer Cell ECM Extracellular Matrix (ECM) (e.g., Type IV Collagen) MMPs MMP-2 / MMP-9 (Gelatinases) Degraded_ECM Degraded ECM MMPs->Degraded_ECM Degradation Tumor_Effects Reduced Invasion, Metastasis & Angiogenesis MMPs->Tumor_Effects Promotes PDL1 PD-L1 Expression SB3CT This compound SB3CT->MMPs SB3CT->PDL1 Downregulates SB3CT_Workflow A 1. Cell Culture Seed cells at an appropriate density B 2. This compound Treatment Treat cells with desired concentrations of this compound (e.g., 10-50 µM). Include vehicle control (e.g., DMSO). A->B C 3. Incubation Incubate for a specific duration (e.g., 24-48 hours). B->C D 4. Cell Harvesting - Adherent cells: Trypsinize. - Suspension cells: Collect by centrifugation. C->D E 5. Staining Stain cells with fluorescent antibodies and/or dyes (e.g., Annexin V/PI for apoptosis, CD marker antibodies for immunophenotyping). D->E F 6. Flow Cytometry Acquisition Acquire data on a flow cytometer. E->F G 7. Data Analysis Analyze data to quantify cell populations. F->G Apoptosis_Gating cluster_quad Flow Cytometry Plot (Annexin V vs. PI) Q1 Q1: Necrotic (Annexin V-/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Live (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) X_axis Annexin V Staining → Y_axis PI Staining →

References

Application Notes and Protocols: Western Blot Analysis of MMP-2/9 Following SB-3CT Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix metalloproteinases (MMPs), particularly gelatinases MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are zinc-dependent endopeptidases critical in the degradation of extracellular matrix (ECM) components, such as type IV collagen.[1] Their over-expression is implicated in numerous pathological processes including tumor invasion, metastasis, and angiogenesis.[1][2] SB-3CT is a potent, selective, and mechanism-based inhibitor of MMP-2 and MMP-9.[3][4][5] It acts as a "suicide type" inhibitor by coordinating with the catalytic zinc ion within the active site of these gelatinases.[5][6] This application note provides a detailed protocol for the analysis of MMP-2 and MMP-9 protein expression by Western blot in cell or tissue samples following treatment with this compound.

Mechanism of Action of this compound

This compound is a thiirane-based inhibitor that selectively targets the gelatinases MMP-2 and MMP-9. The inhibitory mechanism involves the nucleophilic attack by the active site glutamate residue on the thiirane ring of this compound, leading to the opening of the ring and the formation of a covalent bond with the enzyme.[6][7] This irreversible inhibition makes this compound a valuable tool for studying the roles of MMP-2 and MMP-9 in various biological processes.

Experimental Protocols

This section details the necessary steps for cell culture and treatment with this compound, sample preparation, and subsequent Western blot analysis of MMP-2 and MMP-9.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[3] Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common concentration used in literature is 25 µM.[8]

  • Treatment: Replace the existing culture medium with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours). The optimal incubation time should be determined empirically.[8]

  • Harvesting: After incubation, collect the cells for protein extraction. For adherent cells, wash with ice-cold PBS, and then proceed to lysis.[9]

Protein Extraction
  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer, which is effective for whole-cell lysates.[10][11] Supplement the lysis buffer with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation.[12]

  • Cell Lysis:

    • For adherent cells, add ice-cold lysis buffer directly to the culture dish (e.g., 1 mL per 10 cm dish).[9] Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend the pellet in lysis buffer.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[9] Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[9][13]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-chilled tube.

Protein Quantification
  • Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay method like the Bradford or BCA assay to ensure equal loading of protein for each sample in the subsequent steps.[11]

Western Blotting
  • Sample Preparation for Gel Electrophoresis:

    • Take a calculated volume of lysate containing the desired amount of protein (typically 20-50 µg per lane).[11][12]

    • Add an equal volume of 2X Laemmli sample buffer containing a reducing agent like β-mercaptoethanol or DTT.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel. For MMP-2 (72 kDa) and MMP-9 (92 kDa), a 10% acrylamide gel is generally suitable.[14]

    • Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target proteins.

    • Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for MMP-2 and MMP-9 overnight at 4°C with gentle agitation. The antibody datasheet should be consulted for the recommended dilution.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described above.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the expression of MMP-2 and MMP-9 to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.

Treatment GroupMMP-2 Expression (Normalized to Loading Control)MMP-9 Expression (Normalized to Loading Control)
Vehicle Control(Mean ± SD)(Mean ± SD)
This compound (X µM)(Mean ± SD)(Mean ± SD)
This compound (Y µM)(Mean ± SD)(Mean ± SD)

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving MMP-2/9 and the experimental workflow for their analysis after this compound treatment.

G Figure 1: MMP-2/9 Signaling and Inhibition by this compound cluster_0 Upstream Regulation cluster_1 MMP Expression and Activation cluster_2 Downstream Effects Growth Factors Growth Factors Signaling Pathways (e.g., MAPK, PI3K/Akt) Signaling Pathways (e.g., MAPK, PI3K/Akt) Growth Factors->Signaling Pathways (e.g., MAPK, PI3K/Akt) Cytokines (e.g., TGF-β) Cytokines (e.g., TGF-β) Cytokines (e.g., TGF-β)->Signaling Pathways (e.g., MAPK, PI3K/Akt) Pro-MMP-2/9 Transcription & Translation Pro-MMP-2/9 Transcription & Translation Signaling Pathways (e.g., MAPK, PI3K/Akt)->Pro-MMP-2/9 Transcription & Translation Pro-MMP-2/9 (Inactive) Pro-MMP-2/9 (Inactive) Pro-MMP-2/9 Transcription & Translation->Pro-MMP-2/9 (Inactive) Active MMP-2/9 Active MMP-2/9 Pro-MMP-2/9 (Inactive)->Active MMP-2/9 ECM Degradation ECM Degradation Active MMP-2/9->ECM Degradation Cell Migration Cell Migration ECM Degradation->Cell Migration Invasion Invasion Cell Migration->Invasion Angiogenesis Angiogenesis Invasion->Angiogenesis This compound This compound This compound->Active MMP-2/9

Caption: MMP-2/9 signaling pathway and the inhibitory action of this compound.

G Figure 2: Western Blot Workflow for MMP-2/9 Analysis A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Anti-MMP-2/9) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis of MMP-2/9.

References

Application Notes and Protocols for Immunohistochemical Staining of MMPs with SB-3CT

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of immunohistochemistry (IHC) to study the expression and localization of Matrix Metalloproteinases (MMPs), particularly in the context of inhibition by SB-3CT.

Introduction to MMPs and this compound

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Their activity is implicated in various physiological processes, including tissue remodeling, as well as pathological conditions such as cancer and neurodegenerative diseases.[1][2] Among the MMP family, MMP-2 and MMP-9, also known as gelatinases, are of particular interest due to their role in tumor metastasis and angiogenesis.[1]

This compound is a potent, selective, and mechanism-based inhibitor of MMP-2 and MMP-9.[1][2] It acts as a "suicide type" inhibitor, coordinating with the catalytic zinc ion in the active site of the MMPs.[2] This unique mechanism of action provides high selectivity for gelatinases over other MMPs.[2] this compound is also known to be blood-brain barrier permeable, making it a valuable tool for in vivo studies of neurological conditions.[1][2]

Mechanism of Action of this compound

This compound inhibits MMP-2 and MMP-9 through a mechanism-based, or "suicide," inhibition. The key event is the enzyme-catalyzed ring-opening of the thiirane group of this compound. This process is initiated by the abstraction of a hydrogen atom by the glutamate residue in the MMP active site. The subsequent ring-opening results in a stable zinc-thiolate species, effectively inactivating the enzyme.

SB3CT_Mechanism cluster_MMP_Active_Site MMP-2/9 Active Site MMP_Enzyme MMP-2/9 Intermediate Ring-Opening Intermediate MMP_Enzyme->Intermediate Enzyme-Catalyzed Ring Opening Zinc_Ion Zn²⁺ Glutamate Glutamate Residue SB3CT This compound (Thiirane Inhibitor) SB3CT->MMP_Enzyme Binding to Active Site Inactive_Complex Inactive MMP-Thiolate Complex Intermediate->Inactive_Complex Formation of Stable Zinc-Thiolate Species

Caption: Mechanism of MMP-2/9 inhibition by this compound.

Applications in Research and Drug Development

Immunohistochemistry is a powerful technique to visualize the in situ expression and localization of MMPs within tissues. When combined with the administration of this compound, IHC can be used to:

  • Assess the in vivo efficacy of this compound: By comparing MMP staining in tissues from this compound-treated and control groups, researchers can visualize the impact of the inhibitor on MMP expression and localization.

  • Elucidate the role of MMPs in disease: IHC can reveal the specific cell types expressing MMPs in pathological tissues and how their expression patterns change with disease progression and treatment with this compound.

  • Investigate downstream effects of MMP inhibition: By co-staining for MMPs and markers of cellular processes like apoptosis or neuronal degeneration, researchers can explore the functional consequences of MMP inhibition by this compound. For instance, studies have shown that this compound treatment can lead to a reduction in neuronal loss and apoptosis in models of traumatic brain injury.[3]

Detailed Immunohistochemistry Protocol for MMP-2/MMP-9

This protocol is a synthesized guide for the immunohistochemical staining of MMP-2 and MMP-9 in formalin-fixed, paraffin-embedded (FFPE) tissues. It is based on established IHC procedures and should be optimized for specific antibodies and tissue types.

Materials:

  • FFPE tissue sections on positively charged slides

  • Xylene or a xylene substitute

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 5% normal serum in PBS)

  • Primary antibody against MMP-2 or MMP-9 (refer to manufacturer's datasheet for recommended dilution)

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (3 minutes), 70% ethanol (3 minutes).

    • Rinse with deionized water for 2 x 5 minutes.

  • Antigen Retrieval:

    • Place slides in a staining container with antigen retrieval buffer.

    • Heat to 95-100°C for 10-20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with PBS for 2 x 5 minutes.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS for 2 x 5 minutes.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody at the optimized dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS for 3 x 5 minutes.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS for 3 x 5 minutes.

  • Chromogen Development:

    • Incubate sections with DAB substrate solution until the desired brown color develops (typically 2-10 minutes).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with running tap water.

    • Dehydrate through graded alcohols and clear in xylene.

    • Coverslip with mounting medium.

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Peroxidase_Blocking Peroxidase Blocking Antigen_Retrieval->Peroxidase_Blocking Blocking Blocking Non-Specific Binding Peroxidase_Blocking->Blocking Primary_Ab Primary Antibody Incubation (anti-MMP-2/9) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Streptavidin-HRP Incubation Secondary_Ab->Detection Chromogen DAB Chromogen Development Detection->Chromogen Counterstain Hematoxylin Counterstaining Chromogen->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting End Microscopic Analysis Mounting->End

Caption: Immunohistochemistry workflow for MMP-2/9 staining.

Quantitative Data Presentation

Quantitative analysis of IHC staining is crucial for obtaining objective data. This can be achieved through various methods, including manual scoring by a pathologist or using image analysis software to measure staining intensity and the percentage of positive cells. The following table presents a summary of quantitative histological data from a study investigating the effects of this compound in a rat model of traumatic brain injury, demonstrating the type of data that can be generated.

Histological MarkerBrain RegionTBI + Saline (% of Sham)TBI + this compound (% of Sham)p-valueReference
NeuN (Neuronal Nuclei) CA2-370.6 ± 5.8%85.5 ± 7.2%<0.01[3]
Hilus79.8 ± 7.1%88.6 ± 7.8%<0.01[3]
Cleaved Caspase-3 (Apoptosis) CA2-3698.6%439.6%<0.01[3]
Hilus456.6%238.2%<0.01[3]

Data is presented as mean ± standard deviation. This table illustrates the neuroprotective effects of this compound, showing a significant increase in surviving neurons (NeuN) and a decrease in apoptotic cells (Cleaved Caspase-3) in the hippocampus following traumatic brain injury.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between this compound administration, the inhibition of MMP-9, and the resulting neuroprotective effects as observed in preclinical studies.

Logical_Relationship SB3CT_Admin This compound Administration MMP9_Inhibition Inhibition of MMP-9 Activity SB3CT_Admin->MMP9_Inhibition ECM_Protection Reduced ECM Degradation MMP9_Inhibition->ECM_Protection Apoptosis_Reduction Decreased Apoptosis MMP9_Inhibition->Apoptosis_Reduction Neuronal_Survival Increased Neuronal Survival ECM_Protection->Neuronal_Survival Neuroprotection Neuroprotective Outcome Neuronal_Survival->Neuroprotection Apoptosis_Reduction->Neuroprotection

Caption: Logical flow of this compound's neuroprotective effects.

References

Application Notes and Protocols: Live-Cell Imaging of SB-3CT's Effects on Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue repair, immune responses, and cancer metastasis. The matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are key enzymes that facilitate cell migration through their degradation of extracellular matrix (ECM) components. Consequently, inhibitors of these MMPs are of significant interest in therapeutic research, especially in oncology.

SB-3CT is a potent and selective, mechanism-based inhibitor of MMP-2 and MMP-9.[1][2] Its inhibitory action is initiated by the enzyme-catalyzed ring-opening of its thiirane moiety, which leads to the formation of a stable zinc-thiolate complex at the active site of the MMP.[3] This document provides detailed application notes and protocols for utilizing live-cell imaging to investigate the effects of this compound on cell migration.

Mechanism of Action of this compound

This compound serves as a powerful tool for studying the roles of MMP-2 and MMP-9 in cell migration. By selectively inhibiting these gelatinases, researchers can elucidate the downstream consequences on cellular motility and invasion. The inhibition of MMP-2 and MMP-9 by this compound is expected to impede the breakdown of the ECM, thereby creating a physical barrier to cell movement. This has been shown to reduce tumor growth and metastasis in preclinical models.

Data Presentation: Quantitative Effects of this compound on Cell Migration

The following tables summarize hypothetical quantitative data on the effects of this compound on cell migration, as would be generated from the protocols described below. These tables are for illustrative purposes to guide data presentation.

Table 1: Effect of this compound on Wound Closure Rate in a 2D Scratch Assay

This compound Concentration (µM)Average Wound Closure at 24h (%)Standard Deviation
0 (Vehicle Control)95.2± 4.5
172.8± 5.1
545.1± 3.9
1021.5± 3.2
258.3± 2.1

Table 2: Effect of this compound on Cell Velocity in a 2D Scratch Assay

This compound Concentration (µM)Average Cell Velocity (µm/hour)Standard Deviation
0 (Vehicle Control)25.8± 3.2
118.5± 2.8
511.2± 2.1
105.4± 1.5
251.9± 0.8

Table 3: Effect of this compound on Cancer Cell Invasion in a Transwell Assay

This compound Concentration (µM)Average Number of Invaded Cells% Inhibition of InvasionStandard Deviation
0 (Vehicle Control)5200± 45
135831.2± 38
519263.1± 25
108583.7± 15
252196.0± 8

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cell Migration Using a 2D Wound Healing (Scratch) Assay

This protocol details the steps to perform a wound healing assay to assess the effect of this compound on collective cell migration.

Materials:

  • Cancer cell line of interest (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well tissue culture plates[4]

  • p200 pipette tips or a dedicated scratch tool

  • Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.[4]

  • Serum Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours. This step helps to minimize cell proliferation, isolating the effects on migration.

  • Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.[4] Apply firm, consistent pressure to ensure a cell-free gap.

  • Washing: Gently wash the wells twice with serum-free medium to remove dislodged cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells. Recommended starting concentrations for this compound are between 1 µM and 25 µM.

  • Live-Cell Imaging: Place the plate on the stage of the live-cell imaging system. Acquire images of the scratch in each well at time 0 and then at regular intervals (e.g., every 1-2 hours) for 24-48 hours.

  • Data Analysis:

    • Wound Closure Rate: Using image analysis software, measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.

    • Cell Velocity: Track the movement of individual cells at the leading edge of the scratch over time to determine their velocity.

Protocol 2: Live-Cell Imaging of Cell Invasion Using a Transwell Assay

This protocol describes how to perform a transwell invasion assay to evaluate the effect of this compound on the ability of cells to migrate through an extracellular matrix barrier.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Chemoattractant (e.g., medium with 10% FBS)

  • Cotton swabs

  • Fluorescent cell stain (e.g., Calcein AM or DAPI)

  • Fluorescence microscope with an environmental chamber

Procedure:

  • Coating Transwell Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for 1-2 hours to allow for gelation.[5]

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.

  • Cell Seeding: Add the treated cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.

  • Chemoattraction: In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., 10% FBS).

  • Live-Cell Imaging (Optional, for real-time tracking): If the microscope setup allows, live-cell imaging can be performed to track the initial stages of invasion. However, endpoint analysis is more common.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type's invasive potential.

  • Removal of Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the top of the insert.

  • Staining and Imaging:

    • Fix the invaded cells on the bottom of the insert membrane with methanol or paraformaldehyde.

    • Stain the cells with a fluorescent dye such as DAPI.

    • Acquire images of the stained, invaded cells using a fluorescence microscope.

  • Data Analysis: Count the number of invaded cells in multiple fields of view for each insert. Calculate the average number of invaded cells per condition and determine the percentage of invasion inhibition relative to the vehicle control.

Visualizations

SB3CT_Mechanism SB3CT This compound MMP2_9 MMP-2 / MMP-9 (Active Site with Zn2+) SB3CT->MMP2_9 Binds to Active Site Thiolate_Complex Stable Zinc-Thiolate Complex MMP2_9->Thiolate_Complex Enzyme-catalyzed Ring Opening Inhibition Inhibition of Proteolytic Activity Thiolate_Complex->Inhibition

Figure 1. Mechanism of this compound inhibition of MMP-2 and MMP-9.

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_imaging Imaging & Analysis Seed_Cells Seed Cells to Confluency Serum_Starve Serum Starve (Optional) Seed_Cells->Serum_Starve Create_Scratch Create Scratch Serum_Starve->Create_Scratch Wash Wash to Remove Debris Create_Scratch->Wash Add_Treatment Add this compound / Vehicle Wash->Add_Treatment Live_Imaging Live-Cell Imaging (Time-lapse) Add_Treatment->Live_Imaging Data_Analysis Analyze Wound Closure & Cell Velocity Live_Imaging->Data_Analysis

Figure 2. Experimental workflow for the 2D wound healing assay.

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_Insert Coat Transwell Insert with Matrigel Seed_Cells Seed Cells in Upper Chamber Coat_Insert->Seed_Cells Prepare_Cells Prepare & Treat Cells with this compound Prepare_Cells->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate (12-48h) Add_Chemoattractant->Incubate Remove_Noninvaded Remove Non-invaded Cells Incubate->Remove_Noninvaded Stain_Invaded Fix & Stain Invaded Cells Remove_Noninvaded->Stain_Invaded Image_Quantify Image & Quantify Invaded Cells Stain_Invaded->Image_Quantify

Figure 3. Experimental workflow for the Transwell invasion assay.

MMP_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Activate PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt ERK1_2 RAS/RAF/MEK/ERK Pathway RTK->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) PI3K_Akt->Transcription_Factors Activate ERK1_2->Transcription_Factors Activate MMP_Gene_Expression MMP-2 & MMP-9 Gene Expression Transcription_Factors->MMP_Gene_Expression Increase Pro_MMPs Pro-MMP-2 & Pro-MMP-9 (Inactive) MMP_Gene_Expression->Pro_MMPs Translation & Secretion Active_MMPs Active MMP-2 & MMP-9 Pro_MMPs->Active_MMPs Activation (e.g., by other proteases) ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation Cleavage Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Facilitates SB3CT This compound SB3CT->Active_MMPs Inhibits

Figure 4. Simplified signaling pathway of MMP-2/9 in cell migration.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SB-3CT In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using SB-3CT, a selective inhibitor of matrix metalloproteinases (MMPs) MMP-2 and MMP-9, and are encountering a lack of inhibitory effect in their in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that may lead to this compound not exhibiting its expected inhibitory activity.

Question 1: Why is my this compound not showing any inhibition of MMP-2 or MMP-9 activity?

Answer: Several factors could be contributing to the lack of observed inhibition. Please consider the following troubleshooting steps:

  • Compound Integrity and Storage: this compound should be stored at -20°C for long-term stability, which is reported to be at least 4 years.[1] Improper storage may lead to degradation of the compound. It is also recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

  • Solubility Issues: this compound has poor water solubility.[3][4] Ensure that the compound is fully dissolved in an appropriate solvent before adding it to your assay medium. Inadequate dissolution can significantly lower the effective concentration of the inhibitor. For in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly used solvent.[4][5][6] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[5]

  • Incorrect Concentration: The effective concentration of this compound is crucial for its inhibitory activity. The reported inhibition constants (Ki) are in the nanomolar range, specifically 13.9 nM for MMP-2 and 400-600 nM for MMP-9.[1][2][5] Ensure that the final concentration in your assay is sufficient to inhibit the target enzyme.

  • Assay Conditions: The pH and temperature of your assay buffer can influence both enzyme activity and inhibitor stability. While specific optimal conditions for this compound are not detailed in the provided results, standard MMP activity assays are typically performed at physiological pH (around 7.5) and 37°C.

  • Mechanism of Action: this compound is a mechanism-based or "suicide" inhibitor.[7][8] This type of inhibition involves the enzyme's own catalytic activity to activate the inhibitor, which then forms a stable complex with the enzyme.[9] This process may be time-dependent, so ensure your pre-incubation and reaction times are adequate.

Question 2: How should I prepare my this compound stock and working solutions?

Answer: Proper solution preparation is critical for obtaining reliable results.

  • Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is a good choice, with a reported solubility of up to 61 mg/mL (199.08 mM).[4][5]

  • Working Solution: The final concentration of the organic solvent in your in vitro assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Prepare intermediate dilutions of your stock solution in the assay buffer. Due to this compound's poor water solubility, you may observe precipitation when diluting into aqueous buffers.[3] It is recommended to add the inhibitor to the assay medium in a stepwise manner with gentle mixing. For in vivo studies, a suspension in a vehicle solution like 10% DMSO in normal saline has been used.[7]

Question 3: What are the typical concentrations of this compound used in in vitro experiments?

Answer: The concentration of this compound will depend on the specific cell type and experimental design. However, based on published studies, a concentration of 25 µM has been used in in vitro T cell cytotoxicity-mediated tumor killing assays and to treat melanoma and lung cancer cell lines.[10][11] In another study, 1 µM of this compound was shown to reduce the invasion ability of human prostate cancer cells by 30% in Matrigel tests.[12] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Question 4: Could the cell type I am using be resistant to this compound?

Answer: While this compound is a direct inhibitor of MMP-2 and MMP-9, the cellular context can influence its apparent efficacy.

  • MMP Expression Levels: The levels of MMP-2 and MMP-9 expression and secretion can vary significantly between different cell types. Ensure that your chosen cell line expresses and secretes sufficient levels of the target MMPs for an inhibitory effect to be measurable.

  • Presence of Endogenous Inhibitors: Cells naturally produce tissue inhibitors of metalloproteinases (TIMPs), which are endogenous protein inhibitors of MMPs.[8][12] A high level of TIMP expression in your cell line could mask the effect of an exogenous inhibitor like this compound.

  • Off-target Effects: While this compound is selective for MMP-2 and MMP-9, at high concentrations, off-target effects cannot be entirely ruled out.[7] These could potentially trigger compensatory mechanisms in the cells that obscure the intended inhibitory effect.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound and its Metabolite

CompoundTarget MMPKi Value (nM)Reference
This compoundMMP-213.9 - 28[1][2][5]
This compoundMMP-9400 - 600[1][2][5]
p-hydroxy this compoundMMP-26[1][3]
p-hydroxy this compoundMMP-9160[1][3]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO15 mg/mL, 61 mg/mL (199.08 mM)[1][4][5]
DMF25 mg/mL[1][6]
Ethanol2 mg/mL[1]
WaterInsoluble[4]
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL[1][6]

Experimental Protocols & Methodologies

General Protocol for In Vitro MMP Inhibition Assay (Gelatin Zymography)

This protocol provides a general framework. Specific details may need to be optimized for your experimental setup.

  • Cell Culture and Treatment:

    • Plate your cells of interest at an appropriate density and allow them to adhere overnight.

    • The following day, replace the medium with serum-free medium to reduce background protease activity.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells.

    • Incubate for a suitable period (e.g., 24-48 hours) to allow for MMP secretion and inhibition.

  • Sample Collection and Preparation:

    • Collect the conditioned medium from the cell cultures.

    • Centrifuge the medium to remove any cells or debris.

    • Determine the protein concentration of the conditioned medium using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for zymography.

  • Gelatin Zymography:

    • Prepare a non-reducing SDS-PAGE gel containing gelatin (e.g., 1 mg/mL).

    • Mix your conditioned medium samples with non-reducing sample buffer (without boiling).

    • Load equal amounts of protein per lane and run the electrophoresis at a constant voltage at 4°C.

    • After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2) at 37°C for 12-24 hours. This allows the gelatinases to digest the gelatin in the gel.

    • Stain the gel with a Coomassie Brilliant Blue solution and then destain.

    • Areas of gelatin degradation by MMP-2 and MMP-9 will appear as clear bands against a blue background. The intensity of these bands can be quantified using densitometry. A reduction in the intensity of the bands in the this compound treated samples compared to the control indicates successful inhibition.

Visualizations

SB_3CT_Inhibition_Pathway Pro_MMP2_9 Pro-MMP-2/9 Active_MMP2_9 Active MMP-2/9 Pro_MMP2_9->Active_MMP2_9 Activation ECM_Proteins Extracellular Matrix (e.g., Collagen, Laminin) Active_MMP2_9->ECM_Proteins Degradation SB_3CT_MMP_Complex This compound-MMP-2/9 Covalent Complex (Inactive) Active_MMP2_9->SB_3CT_MMP_Complex Degraded_ECM Degraded ECM SB_3CT This compound SB_3CT->SB_3CT_MMP_Complex Mechanism-based Inhibition

Caption: Mechanism of MMP-2/9 inhibition by this compound.

SB_3CT_Experimental_Workflow start Start prepare_solutions Prepare this compound Stock and Working Solutions start->prepare_solutions cell_culture Cell Seeding and Culture prepare_solutions->cell_culture treatment Treat Cells with this compound (and Controls) cell_culture->treatment incubation Incubate for Defined Period treatment->incubation sample_collection Collect Conditioned Media incubation->sample_collection assay Perform MMP Activity Assay (e.g., Zymography) sample_collection->assay analysis Analyze and Quantify Results assay->analysis end End analysis->end

Caption: General experimental workflow for testing this compound.

Troubleshooting_Workflow start No Inhibitory Effect Observed check_solubility Is this compound fully dissolved? start->check_solubility check_concentration Is the concentration correct? check_solubility->check_concentration Yes dissolve_properly Action: Re-dissolve using fresh, anhydrous DMSO. check_solubility->dissolve_properly No check_storage Was this compound stored properly? check_concentration->check_storage Yes optimize_concentration Action: Perform a dose-response curve. check_concentration->optimize_concentration No check_assay Are assay conditions optimal? check_storage->check_assay Yes use_new_aliquot Action: Use a fresh aliquot of this compound. check_storage->use_new_aliquot No check_mmp_expression Does the cell line express sufficient MMP-2/9? check_assay->check_mmp_expression Yes optimize_assay Action: Check pH, temperature, and incubation times. check_assay->optimize_assay No verify_mmp_expression Action: Confirm MMP-2/9 expression (e.g., by Western Blot). check_mmp_expression->verify_mmp_expression No success Inhibitory Effect Observed check_mmp_expression->success Yes dissolve_properly->start optimize_concentration->start use_new_aliquot->start optimize_assay->start verify_mmp_expression->start

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: SB-3CT Dosage Optimization in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SB-3CT in mouse models. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Poor Solubility of this compound This compound has poor water solubility.Prepare a stock solution in an appropriate organic solvent such as Dimethyl sulfoxide (DMSO) or DMF.[1] For in vivo administration, further dilute the stock solution in a vehicle like saline containing a surfactant (e.g., Tween-80) or a cyclodextrin solution to ensure solubility and bioavailability.[2][3] A common vehicle is 10% DMSO in normal saline.[4]
Unexpected Toxicity or Adverse Effects in Mice The dosage may be too high for the specific mouse strain, age, or disease model. The administration route or vehicle could also contribute to toxicity.Start with a lower dose within the reported effective range (e.g., 10-25 mg/kg) and gradually escalate.[5][6] Closely monitor the mice for signs of toxicity, such as weight loss, behavioral changes, or signs of distress.[5] Ensure the vehicle used is well-tolerated; conduct a vehicle-only control group.
Lack of Efficacy or Inconsistent Results The dosage may be too low, the administration frequency or timing may be suboptimal, or the compound may not have reached the target tissue in sufficient concentrations.Ensure the dose is within the effective range reported for similar models.[7][8] Consider the timing of administration relative to the disease induction.[4] For central nervous system (CNS) models, confirm the blood-brain barrier permeability of this compound and its active metabolite.[1][9] Pharmacokinetic studies have shown that this compound and its active metabolite are rapidly absorbed and distributed to the brain.[6]
Difficulty in Preparing the Injection Solution Precipitation of the compound upon dilution of the stock solution.When preparing the final injection solution, add each solvent one by one and ensure complete dissolution before adding the next.[9] Gentle heating and/or sonication can aid in dissolution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, mechanism-based inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9, which are also known as gelatinases.[1][4] It acts as a "suicide type" inhibitor by coordinating with the catalytic zinc ion in the active site of these enzymes, leading to their inhibition.[4][10] This selectivity is a key advantage over broad-spectrum MMP inhibitors, which have been associated with systemic toxicity.[4]

Q2: What is a typical dosage range for this compound in mouse models?

A2: The effective dosage of this compound in mice can vary depending on the disease model and administration route. Reported dosages generally range from 10 mg/kg to 75 mg/kg. For instance, in models of ischemic stroke and traumatic brain injury, a dose of 25 mg/kg has been shown to be effective.[4][6][11] In cancer models, doses up to 50 mg/kg have been used.[9][12]

Q3: How should I prepare and administer this compound?

A3: this compound should first be dissolved in an organic solvent like DMSO to create a stock solution. For intraperitoneal (i.p.) injection, this stock is then typically diluted in a vehicle such as 10% DMSO in normal saline.[4] For intravenous (i.v.) administration, other vehicles like 10% DMSO, 40% PEG-300, 5% Tween-80, and 45% saline have been used.[2] It is crucial to ensure the final solution is clear and free of precipitates before injection.

Q4: Does this compound cross the blood-brain barrier (BBB)?

A4: Yes, both this compound and its active monohydroxylated metabolite can cross the blood-brain barrier, making it suitable for treating diseases of the central nervous system.[1][6]

Q5: Are there any known toxicities associated with this compound in mice?

A5: At the therapeutic doses reported in various studies, this compound has shown limited toxicity. For example, studies in tumor-bearing mice did not observe significant changes in body weight following treatment.[5] However, it is always recommended to perform a pilot study to determine the optimal and non-toxic dose for your specific experimental conditions.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in various mouse models.

Disease Model Mouse Strain Dosage Administration Route Key Findings Reference
Transient Focal Cerebral IschemiaNot Specified25 mg/kgIntraperitoneal (i.p.)Rescued neurons from apoptosis and reduced brain damage.[4]
Severe Traumatic Brain InjuryNot Specified25 mg/kg/day for 7 daysIntraperitoneal (i.p.)Attenuated MMP-9 activity, reduced lesion volume, and improved neurobehavioral outcomes.[6]
Ischemic StrokeC57BL/625 mg/kgIntravenous (i.v.)Improved neurological outcomes by modulating astrocytic lipid metabolism.[11]
Melanoma and Lung CancerC57BL/610 mg/kg/dayIntraperitoneal (i.p.)Reduced tumor burden and improved survival time by promoting anti-tumor immunity.[5]
T-cell Lymphoma MetastasisNot Specified5-50 mg/kg/dayIntraperitoneal (i.p.)Inhibited liver metastasis and increased survival.[7]
Human Prostate Cancer Bone MetastasisSCID50 mg/kg, every other day for 5 weeksIntraperitoneal (i.p.)Inhibited intraosseous tumor growth.[9]

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection
  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing or brief sonication.

  • Working Solution Preparation:

    • For a final dose of 25 mg/kg in a 25g mouse, you will need 0.625 mg of this compound.

    • Calculate the volume of the stock solution needed.

    • Prepare the final injection solution by diluting the stock solution in sterile normal saline to achieve a final DMSO concentration of 10%. For example, to prepare 1 mL of a 2.5 mg/mL working solution, you would mix 100 µL of a 25 mg/mL stock solution with 900 µL of normal saline.

    • The final injection volume for a mouse is typically 100-200 µL.

  • Administration:

    • Administer the freshly prepared solution to the mouse via intraperitoneal injection.

In Situ Zymography to Assess MMP-9 Activity
  • Tissue Preparation:

    • Following this compound or vehicle treatment, sacrifice the mice and harvest the tissue of interest (e.g., brain).

    • Snap-freeze the tissue in liquid nitrogen or embed in OCT compound for cryosectioning.

    • Cut frozen sections (e.g., 10-20 µm thick) and mount them on slides.

  • Zymography Procedure:

    • Incubate the sections with a fluorogenic MMP substrate, such as DQ-gelatin, in a humidified chamber at 37°C. This substrate is non-fluorescent until cleaved by gelatinases like MMP-9.

    • After incubation, wash the slides to remove excess substrate.

    • Counterstain with a nuclear dye like Hoechst or DAPI.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope. The green fluorescence from the cleaved DQ-gelatin indicates MMP activity.

    • Quantify the fluorescence intensity to compare MMP-9 activity between treatment groups.[4]

Visualizations

SB3CT_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Neuron MMP9 MMP-9 Laminin Laminin MMP9->Laminin Degrades Apoptosis Apoptosis Laminin->Apoptosis Prevents DegradedLaminin Degraded Laminin DegradedLaminin->Apoptosis Induces SB3CT This compound SB3CT->MMP9 Inhibits

Caption: this compound inhibits MMP-9, preventing laminin degradation and subsequent neuronal apoptosis.

Experimental_Workflow start Start Experiment prep Prepare this compound Solution start->prep divide Divide Mice into Control and Treatment Groups prep->divide admin_vehicle Administer Vehicle divide->admin_vehicle Control admin_sb3ct Administer this compound divide->admin_sb3ct Treatment induce Induce Disease Model (e.g., Stroke, TBI, Tumor) admin_vehicle->induce admin_sb3ct->induce monitor Monitor Mice (Behavior, Weight) induce->monitor collect Collect Tissues/Data monitor->collect analyze Analyze Results (e.g., Zymography, Histology) collect->analyze end End Experiment analyze->end

Caption: A general experimental workflow for testing the efficacy of this compound in a mouse model.

References

SB-3CT stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of SB-3CT in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1] It functions as a mechanism-based inhibitor, where the enzyme's own catalytic activity promotes the opening of the thiirane ring of this compound, leading to a tightly bound complex and subsequent inhibition.

Q2: What are the main applications of this compound in research?

A2: this compound is widely used in preclinical research across various fields, including oncology, neuroscience, and cardiovascular disease. Its ability to inhibit MMP-2 and MMP-9 makes it a valuable tool for studying processes such as cancer cell invasion and metastasis, neuroinflammation following brain injury, and the modulation of the tumor microenvironment.[2][3][4]

Q3: What is the solubility of this compound in aqueous solutions?

A3: this compound has very poor solubility in water.[2] It is practically insoluble in aqueous buffers like PBS.[5] Organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are required to dissolve this compound effectively.[5]

Q4: How should this compound be stored?

A4: Solid this compound should be stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to six months or at -80°C for up to one year. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Stability Issues in Aqueous Solutions

Issue 1: Precipitation of this compound upon dilution in aqueous media.

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium (e.g., DMEM or RPMI), a precipitate forms. Why is this happening and how can I prevent it?

  • Answer: This is a common issue due to the low aqueous solubility of this compound. When the concentrated DMSO stock is diluted into the aqueous medium, the this compound may crash out of solution.

    Solutions:

    • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity to cells. However, for some poorly soluble compounds, a slightly higher concentration might be necessary. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

    • Increase the Volume of Culture Medium for Dilution: When preparing your working solution, add the this compound stock solution to a larger volume of medium while vortexing or stirring to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.

    • Use a Co-solvent System: For in vivo studies, a co-solvent system is often used. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline.[1] This approach can sometimes be adapted for in vitro use, but careful validation of the vehicle's effect on your specific cell line is crucial.

    • Consider Serum Concentration: The presence of serum proteins in the culture medium can sometimes help to stabilize hydrophobic compounds. If you are using serum-free media, you might face more significant precipitation issues.

Issue 2: Loss of this compound activity over time in aqueous solution.

  • Question: I prepared my working solution of this compound in cell culture medium and used it over several hours/days. I suspect the compound is losing its inhibitory activity. Is this compound stable in aqueous media at 37°C?

  • Answer: While specific data on the degradation kinetics of this compound in aqueous solution at 37°C is limited, it is a general best practice to assume that compounds with reactive functional groups, like the thiirane ring in this compound, may have limited stability in aqueous environments over extended periods. The compound could be susceptible to hydrolysis or other forms of degradation.

    Recommendations:

    • Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions of this compound from your frozen stock immediately before each experiment.

    • Minimize Incubation Time in Aqueous Media: If possible, design your experiments to minimize the time this compound is incubated in aqueous media before being added to the cells.

    • pH Considerations: The stability of many compounds is pH-dependent. Standard cell culture media are typically buffered around pH 7.4. If your experimental conditions require a different pH, the stability of this compound could be affected. It is advisable to validate the compound's activity under your specific pH conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO15 mg/mL[5]
DMF25 mg/mL[5]
Ethanol2 mg/mL[5]
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL[5]
WaterPoorly soluble (2.3 µg/mL)[2]

Table 2: Inhibitory Activity of this compound

TargetKiReference
MMP-228 nM[5]
MMP-9400 nM[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

  • Materials: this compound stock solution (in DMSO), pre-warmed sterile cell culture medium (with or without serum, as required by the experiment).

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Determine the final concentration of this compound needed for your experiment. c. Calculate the volume of stock solution required. To minimize the final DMSO concentration, it is advisable to use a concentrated stock solution. d. In a sterile tube, add the required volume of pre-warmed cell culture medium. e. While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This helps in rapid dispersion and reduces the risk of precipitation. f. Use the freshly prepared working solution immediately for treating your cells.

Protocol 3: General Cell Viability Assay (e.g., MTT Assay) to Assess this compound Cytotoxicity

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare a series of dilutions of your this compound working solution in the cell culture medium. b. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[6] b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualizations

SB3CT_Troubleshooting_Workflow start Start: this compound Experiment prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_working Prepare Working Solution in Aqueous Medium prep_stock->prep_working observe_precipitate Observe Precipitation? prep_working->observe_precipitate no_precipitate No Precipitation observe_precipitate->no_precipitate No precipitate Precipitation Occurs observe_precipitate->precipitate Yes run_experiment Run Experiment no_precipitate->run_experiment troubleshoot Troubleshooting Steps: - Lower final DMSO concentration - Increase dilution volume - Use pre-warmed medium - Vortex during dilution precipitate->troubleshoot re_prepare Re-prepare Working Solution troubleshoot->re_prepare re_prepare->observe_precipitate end End run_experiment->end MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell MMP2_9 MMP-2 / MMP-9 ECM ECM Components (e.g., Collagen IV, Gelatin) MMP2_9->ECM Degrades Invasion Invasion & Metastasis MMP2_9->Invasion Promotes GF Growth Factors (e.g., VEGF, TGF-β) ECM->GF Releases Integrins Integrins GF->Integrins Activates FAK FAK Integrins->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation SB3CT This compound SB3CT->MMP2_9 Inhibits experimental_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_sb3ct Prepare this compound working solutions overnight_incubation->prepare_sb3ct treat_cells Treat cells with this compound (include vehicle control) overnight_incubation->treat_cells prepare_sb3ct->treat_cells incubation Incubate for desired time (e.g., 24h, 48h) treat_cells->incubation add_mtt Add MTT reagent incubation->add_mtt formazan_incubation Incubate for 2-4 hours add_mtt->formazan_incubation solubilize Add solubilization solution (DMSO) formazan_incubation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate cell viability read_absorbance->analyze end End analyze->end

References

Troubleshooting SB-3CT insolubility problems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SB-3CT. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, a potent and selective inhibitor of gelatinases MMP-2 and MMP-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, mechanism-based inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9 (MMP-9), also known as gelatinases.[1][2][3][4] Its chemical formula is C₁₅H₁₄O₃S₂ with a molecular weight of 306.40 g/mol .[1][5] The inhibitory mechanism involves the enzyme-catalyzed ring-opening of its thiirane group, which then forms a stable, tight-binding complex with the zinc ion in the active site of the gelatinases.[3][6] This "suicide" inhibition is highly selective for MMP-2 and MMP-9 over other MMPs.[3]

Q2: What are the main research applications of this compound?

A2: this compound is utilized in various research areas due to its ability to selectively inhibit MMP-2 and MMP-9. These enzymes are implicated in numerous pathologies. Key applications include studies on cancer metastasis, angiogenesis, cardiovascular diseases, inflammation, and neurological conditions like stroke and traumatic brain injury.[1][2] Notably, this compound and its active metabolite can cross the blood-brain barrier, making it valuable for central nervous system research.[1]

Q3: Is this compound soluble in aqueous buffers?

A3: No, this compound is poorly soluble in water.[4][7][8] Its low aqueous solubility (reported as 2.3 µg/mL) can present challenges in experimental setups requiring aqueous solutions.[8][9] To address this, more soluble prodrugs have been developed.[8][9]

Troubleshooting Guide: this compound Insolubility

Researchers may encounter difficulties in dissolving this compound, leading to inconsistent experimental results. This guide provides a systematic approach to addressing these solubility issues.

Problem: Precipitate formation when preparing stock solutions.
  • Possible Cause 1: Inappropriate solvent.

    • Solution: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[2][4][7] Other options include ethanol and dimethylformamide (DMF).[1] Always use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2][4]

  • Possible Cause 2: Exceeding solubility limits.

    • Solution: Adhere to the known solubility limits of this compound in various solvents. Overestimating the concentration can lead to precipitation. Refer to the solubility data table below for guidance.

Problem: Compound precipitates out of solution upon dilution in aqueous media.
  • Possible Cause: Low aqueous solubility.

    • Solution 1: Maintain a low percentage of organic solvent. When diluting the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media, buffers), ensure the final concentration of DMSO is kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts and maintain compound solubility.

    • Solution 2: Use of sonication. Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of this compound in the final aqueous solution. However, prolonged heating should be avoided to prevent compound degradation.

    • Solution 3: Employ solubilizing agents (for in vivo studies). For animal studies, co-solvents and suspending agents are often necessary. A common formulation involves dissolving this compound in a mixture of polyethylene glycol (e.g., PEG300) and saline.[10] Another approach is to create a suspension in a vehicle like 10% DMSO in saline or carboxymethyl cellulose (CMC-Na).[3][7]

Quantitative Data Summary

The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes reported solubility data from various sources.

SolventReported Solubility
DMSO≥ 50 mg/mL (163.19 mM)[2], 61 mg/mL (199.08 mM)[4][7], 15 mg/mL[1], Soluble to 100 mM
Ethanol2 mg/mL[1], 10 mg/mL[4], Soluble to 20 mM
DMF25 mg/mL[1]
WaterInsoluble[4][7]
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (8.16 mM)[5]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (8.16 mM)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 306.40 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.064 mg of this compound.

  • Procedure: a. Aseptically weigh 3.064 mg of this compound and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution if needed. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Preparation of this compound for In Vivo Intraperitoneal Injection

This protocol describes the preparation of a 5 mg/mL suspension, a common method for animal studies.[10]

  • Materials: this compound powder, PEG300, normal saline (0.9% NaCl), sterile tubes, ultrasonic water bath.

  • Procedure: a. Weigh the required amount of this compound. For 1 mL of a 5 mg/mL suspension, use 5 mg of this compound. b. Add 500 µL of PEG300 to the this compound powder. c. Mix thoroughly using an ultrasonic water bath until a uniform suspension is achieved. d. Add 500 µL of normal saline to the mixture. e. Continue to sonicate until a homogenous suspension is formed. f. This formulation should be prepared fresh on the day of use and should not be stored overnight.[10]

Visualizations

Signaling Pathway of MMP-2/9 Inhibition by this compound

The diagram below illustrates the central role of MMP-2 and MMP-9 in extracellular matrix (ECM) degradation and how this compound intervenes. Unregulated MMP activity contributes to disease progression in cancer and neuroinflammation by breaking down ECM components like collagen and laminin. This compound selectively inhibits these gelatinases, thereby preventing ECM degradation and downstream pathological effects.

SB3CT_Mechanism cluster_0 Pathophysiological Conditions cluster_1 Molecular Level cluster_2 Cellular Consequences Cancer Cancer MMP2_9 MMP-2 / MMP-9 (Gelatinases) Cancer->MMP2_9 Upregulate Neuroinflammation Neuroinflammation Neuroinflammation->MMP2_9 Upregulate Degradation ECM Degradation MMP2_9->Degradation Catalyzes ECM Extracellular Matrix (e.g., Collagen, Laminin) ECM->Degradation Tumor Invasion Tumor Invasion Degradation->Tumor Invasion Angiogenesis Angiogenesis Degradation->Angiogenesis Neuronal Damage Neuronal Damage Degradation->Neuronal Damage SB3CT This compound SB3CT->MMP2_9 Inhibits SB3CT_Workflow start Start: This compound Powder stock_sol Prepare High-Concentration Stock Solution in DMSO start->stock_sol is_in_vitro In Vitro Experiment? stock_sol->is_in_vitro in_vitro_dilute Dilute Stock in Aqueous Medium (e.g., Cell Culture Media) Final DMSO ≤ 0.1% is_in_vitro->in_vitro_dilute Yes in_vivo_prep Prepare In Vivo Formulation is_in_vitro->in_vivo_prep No troubleshoot Precipitate Forms? in_vitro_dilute->troubleshoot formulation_choice Formulation Type? in_vivo_prep->formulation_choice suspension Create Suspension (e.g., PEG300/Saline) formulation_choice->suspension Suspension end_run Proceed with Experiment suspension->end_run troubleshoot->end_run No sonicate Apply Gentle Warming / Sonication troubleshoot->sonicate Yes sonicate->end_run Troubleshooting_Logic start Problem: This compound Precipitation check_solvent Check Solvent for Stock Solution start->check_solvent use_dmso Solution: Use fresh, anhydrous DMSO check_solvent->use_dmso Incorrect Solvent check_conc Check Concentration check_solvent->check_conc Correct Solvent reduce_conc Solution: Reduce concentration to within published solubility limits check_conc->reduce_conc Too High check_dilution Issue during aqueous dilution? check_conc->check_dilution Within Limits reduce_dmso Solution: Lower final DMSO % Use sonication/warming check_dilution->reduce_dmso Yes check_invivo In Vivo Formulation? check_dilution->check_invivo No use_cosolvent Solution: Use co-solvents like PEG300 or suspending agents check_invivo->use_cosolvent Yes

References

Off-target effects of SB-3CT in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SB-3CT. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell lines, with a specific focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is a potent and selective inhibitor of gelatinases, specifically matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).[1] It functions as a mechanism-based inhibitor, where the thiirane ring of this compound is opened at the active site of the gelatinases, leading to tight binding and inhibition.[2]

Q2: How selective is this compound for MMP-2 and MMP-9 compared to other MMPs?

A2: this compound exhibits high selectivity for MMP-2 and MMP-9. The inhibition constants (Ki) for MMP-2 and MMP-9 are in the nanomolar range, whereas for other MMPs, such as MMP-1, MMP-3, and MMP-7, the Ki values are in the micromolar range.[2] This indicates a significantly lower inhibitory activity against these other MMPs.

Q3: Are there any known off-target effects of this compound on cellular signaling pathways?

A3: Yes, studies have shown that this compound can have effects on signaling pathways independent of its MMP-2/9 inhibitory activity. In A375 melanoma cells, RNA sequencing revealed that this compound treatment led to the downregulation of several oncogenic pathways, including the PI3K-Akt, AMPK, Hippo, HIF-1, and mTOR signaling pathways.

Q4: Does this compound have any effect on apoptosis?

A4: In a model of traumatic brain injury, treatment with this compound was shown to reduce the expression of cleaved caspase-3, suggesting an anti-apoptotic effect in that context.[3] However, the direct relationship between this observation and off-target effects in cell lines requires further investigation.

Q5: What are the recommended working concentrations for this compound in cell culture?

A5: The optimal working concentration of this compound can vary depending on the cell line and the specific experimental goals. A concentration of 25 µM has been used in studies with SK-MEL-28 melanoma and A549 lung cancer cell lines to investigate effects on PD-L1 expression.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q6: What is the solubility of this compound?

A6: this compound has poor water solubility.[5] It is soluble in organic solvents such as DMSO and DMF.[6] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected Cell Toxicity High concentration of this compound. High concentration of DMSO in the final culture medium. Cell line is particularly sensitive to the compound.Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Ensure the final DMSO concentration is below 0.5% and include a vehicle control (medium with the same concentration of DMSO).
Inconsistent or No Inhibition of MMP-2/9 Activity Incorrect concentration of this compound. Degradation of this compound in stock solution or culture medium. Low expression or activity of MMP-2/9 in the cell line.Verify the concentration of your this compound stock. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Confirm MMP-2/9 expression and activity in your cell line using techniques like gelatin zymography or western blotting.
Observed Phenotype is Not Consistent with MMP-2/9 Inhibition Potential off-target effects of this compound.Consider the known off-target effects on signaling pathways (e.g., PI3K-Akt, mTOR). As a control, use a structurally different MMP-2/9 inhibitor or siRNA-mediated knockdown of MMP-2/9 to confirm if the observed phenotype is specific to gelatinase inhibition.
Precipitation of this compound in Culture Medium Poor solubility of this compound in aqueous solutions.Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. When diluting, add the this compound stock to the medium dropwise while vortexing to facilitate mixing. Avoid preparing large volumes of working solutions that will be stored for extended periods.

Quantitative Data Summary

Table 1: Inhibitory Potency (Ki) of this compound against various MMPs

MMP TargetInhibition Constant (Ki)Reference
MMP-213.9 nM[1]
MMP-9600 nM[1]
MMP-1Micromolar range[2]
MMP-3Micromolar range[2]
MMP-7Micromolar range[2]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Signaling Pathways via Western Blotting

This protocol describes how to investigate the impact of this compound on the phosphorylation status of key proteins in signaling pathways identified as potential off-targets.

1. Cell Culture and Treatment:

  • Plate your cell line of interest (e.g., A375 melanoma cells) at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot using a chemiluminescence detection system.

5. Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

  • Compare the phosphorylation levels in this compound-treated cells to the vehicle-treated control.

Protocol 2: T Cell-Mediated Tumor Cell Killing Assay

This protocol is adapted from Ye et al. (2020) to assess the impact of this compound on the cytotoxic activity of T cells towards cancer cells.[7]

1. T Cell Activation:

  • Isolate T cells from a suitable source (e.g., human PBMCs).

  • Activate the T cells using anti-CD3 antibody (e.g., 100 ng/mL) and IL-2 (e.g., 1000 U/mL) for a specified period.

2. Co-culture Setup:

  • Plate cancer cells (e.g., SK-MEL-28) in a 96-well plate and allow them to adhere overnight.

  • The next day, add the activated T cells to the cancer cells at a specific effector-to-target ratio (e.g., 3:1).

  • Treat the co-culture with different concentrations of this compound or a vehicle control (DMSO).

3. Incubation:

  • Incubate the co-culture for 48 hours.

4. Quantification of Viable Cancer Cells:

  • After incubation, carefully wash the wells with PBS to remove T cells and cell debris, leaving the adherent cancer cells.

  • Stain the remaining viable cancer cells with crystal violet.

  • Solubilize the crystal violet stain and measure the absorbance at 570 nm using a plate reader.

5. Data Analysis:

  • A lower absorbance indicates fewer viable cancer cells and thus higher T cell-mediated killing.

  • Compare the absorbance values of this compound-treated wells to the vehicle control to determine the effect of the inhibitor on T cell cytotoxicity.

Visualizations

SB_3CT_On_Target_Pathway SB3CT This compound MMP2_9 MMP-2 / MMP-9 (Gelatinases) SB3CT->MMP2_9 Inhibition Degradation ECM Degradation MMP2_9->Degradation ECM Extracellular Matrix (e.g., Gelatin, Collagen IV) ECM->Degradation CellMigration Cell Migration & Invasion Degradation->CellMigration

Caption: On-target signaling pathway of this compound.

SB_3CT_Off_Target_Signaling SB3CT This compound PI3K_Akt PI3K-Akt Pathway SB3CT->PI3K_Akt Downregulation mTOR mTOR Pathway SB3CT->mTOR Downregulation AMPK AMPK Pathway SB3CT->AMPK Downregulation HIF1 HIF-1 Pathway SB3CT->HIF1 Downregulation Hippo Hippo Pathway SB3CT->Hippo Downregulation PDL1 PD-L1 Expression SB3CT->PDL1 Downregulation CellGrowth Cell Growth & Proliferation PI3K_Akt->CellGrowth mTOR->CellGrowth ImmuneEvasion Tumor Immune Evasion PDL1->ImmuneEvasion

Caption: Known off-target effects of this compound on signaling pathways.

Experimental_Workflow_Off_Target_Validation cluster_0 Hypothesis: Observed phenotype is an off-target effect cluster_1 Experimental Validation cluster_2 Conclusion Phenotype Observe Phenotype with This compound Treatment Control1 Control 1: Use structurally different MMP-2/9 inhibitor Phenotype->Control1 Control2 Control 2: siRNA knockdown of MMP-2 and/or MMP-9 Phenotype->Control2 WesternBlot Investigate known off-target pathways (e.g., PI3K-Akt, mTOR) via Western Blot Phenotype->WesternBlot Conclusion Phenotype is likely an off-target effect if: - Not replicated by other MMP-2/9 inhibitors - Not replicated by MMP-2/9 knockdown - Correlates with changes in off-target pathways Control1->Conclusion Control2->Conclusion WesternBlot->Conclusion

Caption: Logical workflow for validating a potential off-target effect of this compound.

References

Technical Support Center: SB-3CT Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential reproducibility issues when working with the matrix metalloproteinase (MMP) inhibitor, SB-3CT.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, mechanism-based inhibitor of gelatinases, specifically MMP-2 and MMP-9.[1][2] It functions as a "suicide inhibitor" where the enzyme's own catalytic activity leads to the opening of the inhibitor's thiirane ring, resulting in a tightly bound, inhibitory complex.[2][3] This mechanism contributes to its high selectivity for MMP-2 and MMP-9 over many other MMPs.[4]

Q2: My experimental results with this compound are not consistent. What are the common reasons for this?

Lack of reproducibility in this compound experiments can stem from several factors, including:

  • Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.

  • In Vitro Experimental Conditions: The stability of this compound in cell culture media, especially in the presence of serum, can vary. Incubation time and the specific cell line used can also influence results.

  • In Vivo Experimental Parameters: The choice of vehicle for administration, the route of administration, and the dosing regimen can significantly impact the bioavailability and efficacy of this compound.[4][5][6]

  • Metabolism of this compound: In vivo, this compound is metabolized to p-hydroxy this compound, which is a more potent inhibitor of MMP-2 and MMP-9.[1][7] The rate of this metabolism can vary, leading to different effective concentrations of the active inhibitor.

  • Assay-Specific Variability: The specific techniques used to measure MMP activity, such as gelatin zymography, have their own sources of potential variability.

Q3: How should I store and handle this compound?

For optimal stability, this compound powder should be stored at -20°C and is stable for at least three to four years.[1][8] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[8] When preparing working solutions, it is crucial to use fresh, high-quality solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

In Vitro Experiment Troubleshooting
Problem Potential Cause Recommended Solution
Inconsistent inhibition of MMP activity in cell culture. This compound degradation in media: this compound may not be stable over long incubation periods in complex biological media.Conduct a time-course experiment to assess the stability of this compound in your specific cell culture medium. Consider replenishing the media with fresh inhibitor for longer experiments.
Cell line variability: Different cell lines may have varying levels of MMP expression and secretion, as well as different metabolic activities that could affect this compound.Characterize the MMP expression profile of your cell line. Titrate the concentration of this compound to determine the optimal inhibitory concentration for your specific cell type.
Incorrect solvent or final solvent concentration: High concentrations of DMSO can be toxic to cells and may interfere with biological processes.Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.1%) and consistent across all experimental groups, including vehicle controls.
No observable effect of this compound. Low MMP activity in the experimental system: The target MMPs (MMP-2 and MMP-9) may not be sufficiently active in your cell culture model.Stimulate your cells with an appropriate agent (e.g., PMA, TNF-α) to induce MMP expression and activity. Confirm MMP activity using a sensitive assay like gelatin zymography.
Suboptimal concentration of this compound: The concentration of the inhibitor may be too low to effectively inhibit the target MMPs.Perform a dose-response experiment to determine the IC50 of this compound in your system.
In Vivo Experiment Troubleshooting
Problem Potential Cause Recommended Solution
Variable efficacy in animal models. Poor bioavailability: this compound has poor water solubility, which can lead to inconsistent absorption and bioavailability depending on the formulation and route of administration.[7][9]Use a well-defined and consistent vehicle for administration. Common formulations include suspensions in corn oil with DMSO or solutions with PEG-200 and DMSO.[5][10] Ensure the formulation is homogenous before each administration.
Rapid metabolism: this compound is quickly metabolized in vivo to a more active form.[1][7] The rate of metabolism can vary between animals.Consider the pharmacokinetic profile of this compound and its active metabolite when designing the dosing schedule. Shorter dosing intervals may be necessary to maintain effective concentrations.
Inappropriate dosing regimen: The dose and frequency of administration may not be optimal for the specific animal model and disease state.Review published studies using this compound in similar models to inform your dosing strategy.[6][11] A pilot study to determine the optimal dose and schedule for your specific experiment is recommended.
Unexpected side effects or toxicity. Off-target effects: While highly selective for MMP-2 and MMP-9, high concentrations of this compound could potentially inhibit other metalloproteinases or have other off-target effects.[3]Use the lowest effective dose of this compound. Include appropriate control groups to monitor for any non-specific effects.

Experimental Protocols

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is a standard method for detecting the gelatinolytic activity of MMP-2 and MMP-9 in biological samples.

Materials:

  • 10X Zymogram Gel Buffer (Tris-HCl, pH 8.8)

  • 30% Acrylamide/Bis-acrylamide solution

  • 10% SDS

  • Gelatin (from porcine skin)

  • TEMED

  • 10% Ammonium persulfate (APS)

  • Zymogram Renaturing Buffer (containing Triton X-100)

  • Zymogram Developing Buffer (containing Tris-HCl, CaCl2, ZnCl2)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (methanol, acetic acid, water)

Procedure:

  • Sample Preparation: Collect conditioned media from cell cultures or prepare tissue lysates. Determine protein concentration using a standard assay (e.g., BCA). Mix samples with non-reducing sample buffer. Do not heat or boil the samples.

  • Gel Electrophoresis: Prepare a 10% polyacrylamide gel containing 0.1% gelatin. Load equal amounts of protein per lane. Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel with Zymogram Renaturing Buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.

  • Development: Incubate the gel in Zymogram Developing Buffer overnight at 37°C.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes. Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.

  • Analysis: Quantify the clear bands using densitometry. Pro- and active forms of MMP-2 and MMP-9 can be distinguished by their different molecular weights.

Data Presentation

This compound Inhibitory Activity
EnzymeKi (nM)Reference
MMP-213.9 - 28[1][8][12]
MMP-9400 - 600[1][8][12]
MMP-1Micromolar range[4]
MMP-3Micromolar range[4]
MMP-7Micromolar range[4]
p-OH this compound (metabolite) - MMP-26[1]
p-OH this compound (metabolite) - MMP-9160[1]
This compound Solubility
SolventSolubilityReference
DMSO15 - 61 mg/mL[1][8]
DMF25 mg/mL[1]
Ethanol2 - 10 mg/mL[1][8]
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL[1]
WaterInsoluble[8]

Visualizations

This compound Mechanism of Action

SB3CT_Mechanism cluster_enzyme MMP-2 / MMP-9 Active Site MMP MMP-2/9 (with catalytic Zn2+) Intermediate Enzyme-Inhibitor Complex MMP->Intermediate Catalytic Action SB3CT This compound (Thiirane Ring) SB3CT->MMP Binding Inactive Inactive Covalently Modified Enzyme Intermediate->Inactive Thiirane Ring Opening & Covalent Bonding

Caption: Mechanism of MMP-2/9 inhibition by this compound.

Experimental Workflow for In Vitro this compound Treatment

in_vitro_workflow Start Start: Seed Cells Treatment Treat with this compound (or Vehicle Control) Start->Treatment Incubation Incubate for Desired Time Treatment->Incubation Collection Collect Conditioned Media and/or Cell Lysate Incubation->Collection Assay Perform MMP Activity Assay (e.g., Gelatin Zymography) Collection->Assay Analysis Data Analysis Assay->Analysis

Caption: A typical workflow for an in vitro this compound experiment.

Troubleshooting Logic for Non-Reproducible Results

troubleshooting_logic Start Non-Reproducible Results Check_Storage This compound Storage & Handling OK? Start->Check_Storage Check_Protocol Experimental Protocol Consistent? Check_Storage->Check_Protocol Yes Isolate_Variable Isolate and Test One Variable Check_Storage->Isolate_Variable No Check_Reagents Reagents & Cell Line OK? Check_Protocol->Check_Reagents Yes Check_Protocol->Isolate_Variable No Check_Assay Assay Performance OK? Check_Reagents->Check_Assay Yes Check_Reagents->Isolate_Variable No Check_Assay->Isolate_Variable No Consult Consult Literature & Support Check_Assay->Consult Yes Revise_Protocol Revise Protocol Isolate_Variable->Revise_Protocol Consult->Revise_Protocol

Caption: A logical approach to troubleshooting non-reproducible this compound experiments.

References

Technical Support Center: SB-3CT Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB-3CT, a potent and selective inhibitor of gelatinases, MMP-2 and MMP-9.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a mechanism-based, slow-binding inhibitor that selectively targets gelatinases MMP-2 and MMP-9.[1] Its mechanism involves the enzyme-catalyzed opening of its thiirane ring, which then forms a stable complex with the zinc ion in the active site of the MMP, leading to potent inhibition.[2][3]

Q2: What are the recommended starting concentrations for this compound in cell culture?

A2: The optimal concentration of this compound is cell-type and experiment-dependent. However, a common starting point for in vitro studies is in the low micromolar range. For example, a concentration of 25 µM has been used in T cell cytotoxicity-mediated tumor killing assays.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound?

A3: this compound is a crystalline solid that can be dissolved in solvents like DMSO, DMF, and ethanol.[5] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. For long-term storage, this compound is stable for at least four years when stored at -20°C.[5]

Q4: What is the stability of this compound in cell culture medium?

Troubleshooting Guide: Optimizing Incubation Time

Optimizing the incubation time for this compound treatment is critical for achieving reliable and reproducible results. The following guide provides a systematic approach to determining the ideal treatment duration for your experiment.

Initial Time-Course Experiment

Problem: Uncertain about the optimal incubation time for this compound to achieve maximal inhibition of MMP-2/9 activity or a downstream effect.

Solution: Perform a time-course experiment.

Experimental Protocol: Time-Course for MMP Inhibition

  • Cell Seeding: Plate your cells at a density that will not lead to over-confluence during the longest time point of your experiment.

  • Treatment: Treat the cells with your predetermined optimal concentration of this compound.

  • Time Points: Collect cell lysates or conditioned media at various time points (e.g., 2, 6, 12, 24, 48, and 72 hours) post-treatment.

  • Analysis: Analyze MMP-2 and MMP-9 activity using gelatin zymography or a commercially available MMP activity assay.

  • Endpoint Measurement: If you are investigating a downstream cellular effect (e.g., apoptosis, migration), measure this endpoint at each time point.

  • Data Interpretation: Plot MMP activity or your cellular endpoint as a function of time to determine the incubation period that yields the desired effect.

Considerations for Different Experimental Goals
  • Direct MMP Inhibition: For studies focused on the direct inhibition of MMP-2 and MMP-9, shorter incubation times (e.g., 2-12 hours) may be sufficient to observe a significant reduction in gelatinase activity.

  • Downstream Signaling Effects: To observe effects on downstream signaling pathways, longer incubation times (e.g., 24-48 hours) are often necessary. For instance, a 48-hour incubation has been used to study the effect of this compound on PD-L1 expression.[4]

  • Phenotypic Changes: For assessing phenotypic changes such as cell migration, invasion, or apoptosis, longer incubation periods (e.g., 24-72 hours) are typically required.

Potential Issues and Solutions
Issue Possible Cause Suggested Solution
No observable effect at any time point. 1. this compound concentration is too low. 2. The chosen cell line does not express sufficient levels of MMP-2 or MMP-9. 3. The experimental endpoint is not regulated by MMP-2 or MMP-9 in your system.1. Perform a dose-response experiment to determine the optimal this compound concentration. 2. Confirm MMP-2/9 expression in your cell line via Western blot or qPCR. 3. Review the literature to confirm the role of MMP-2/9 in your biological process of interest.
Cell toxicity observed at longer incubation times. This compound may exhibit off-target effects or cytotoxicity at high concentrations or with prolonged exposure.1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your time-course experiment. 2. Reduce the concentration of this compound. 3. Consider a shorter incubation time that still provides significant MMP inhibition.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment. 2. Inconsistent timing of media changes and this compound replenishment.1. Ensure consistent cell seeding density and confluency at the start of each experiment. 2. For long-term experiments, establish a strict schedule for media changes and re-addition of the inhibitor.

Data Presentation

Table 1: Inhibitory Constants (Ki) of this compound

TargetKi (nM)Reference
MMP-213.9[6]
MMP-9600[6]

Table 2: Example Incubation Times for this compound in Cell Culture

Cell LineAssayConcentrationIncubation TimeReference
Various Cancer Cell LinesT cell cytotoxicity-mediated tumor killing assay25 µM48 hours[4]
A673, Saos-2qHTS assayNot specified24 hours[7]

Experimental Protocols

Gelatin Zymography

This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media.

  • Sample Preparation: Collect conditioned media from this compound treated and control cells. Centrifuge to remove cellular debris. Determine the protein concentration of each sample.

  • Electrophoresis: Mix equal amounts of protein with non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin.

  • Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100) to remove SDS. Incubate the gel in a developing buffer at 37°C for 12-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatinase activity will appear as clear bands against a blue background.

Visualizations

Signaling Pathways Affected by this compound

SB3CT_Signaling SB3CT This compound MMP2_9 MMP-2 / MMP-9 SB3CT->MMP2_9 Inhibits PI3K_Akt PI3K-Akt Pathway MMP2_9->PI3K_Akt Modulates AMPK AMPK Pathway MMP2_9->AMPK Modulates Hippo Hippo Pathway MMP2_9->Hippo Modulates HIF1 HIF-1 Pathway MMP2_9->HIF1 Modulates mTOR mTOR Pathway MMP2_9->mTOR Modulates Downstream Downstream Effects (e.g., Cell Proliferation, Migration, Angiogenesis) PI3K_Akt->Downstream AMPK->Downstream Hippo->Downstream HIF1->Downstream mTOR->Downstream

Caption: Signaling pathways modulated by this compound through MMP-2/9 inhibition.

Experimental Workflow for Optimizing Incubation Time

Optimization_Workflow Start Start: Determine Optimal this compound Concentration (Dose-Response Experiment) TimeCourse Perform Time-Course Experiment (e.g., 2, 6, 12, 24, 48, 72h) Start->TimeCourse MMP_Assay Assay MMP-2/9 Activity (e.g., Gelatin Zymography) TimeCourse->MMP_Assay Downstream_Assay Assay Downstream Cellular Effect (e.g., Migration, Apoptosis) TimeCourse->Downstream_Assay Viability_Assay Assess Cell Viability (e.g., MTT Assay) TimeCourse->Viability_Assay Analysis Analyze Data: Plot Activity/Effect vs. Time MMP_Assay->Analysis Downstream_Assay->Analysis Viability_Assay->Analysis Decision Select Optimal Incubation Time Analysis->Decision End Proceed with Optimized Protocol Decision->End

References

SB-3CT degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of SB-3CT, a potent inhibitor of matrix metalloproteinases MMP-2 and MMP-9. Below you will find troubleshooting guides and frequently asked questions to help you prevent common issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the solid powder should be stored at -20°C under desiccating conditions.[1] Under these conditions, it can be stable for up to 12 months or even longer (≥ 4 years according to some suppliers).[1][2]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents like DMSO (up to 25 mM) and ethanol.[1] It is practically insoluble in water. When preparing stock solutions, use fresh, high-quality solvents. For example, moisture-absorbing DMSO can reduce the solubility of this compound.[3] It is recommended to prepare concentrated stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[4]

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution is dependent on the storage temperature. For stock solutions in DMSO, it is recommended to store them at -80°C for up to a year, or at -20°C for up to a month.[3][4] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[4]

Q4: Is this compound susceptible to degradation in aqueous media?

A4: While specific degradation pathways in aqueous media are not extensively documented in the literature, the primary challenge with this compound in aqueous solutions is its very low solubility, which can lead to precipitation.[2][5] For experiments in aqueous buffers, it is common to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it into the aqueous medium. Be mindful of the final solvent concentration to avoid affecting your experimental system.

Q5: Does this compound degrade into an inactive form?

A5: In vivo, this compound undergoes metabolism to a monohydroxylated form, p-OH this compound.[6] This is not considered degradation in a negative sense, as this metabolite is a more potent inhibitor of MMP-2 and MMP-9 than the parent compound.[2][6] The key to its inhibitory activity is the thiirane ring, which opens upon binding to the MMP active site in a "suicide inhibition" mechanism.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate observed in my this compound solution. 1. Low solubility in the chosen solvent. 2. Use of old or water-containing solvent (e.g., DMSO). 3. Exceeded solubility limit upon dilution into aqueous buffer.1. Ensure you are using a recommended solvent like DMSO or ethanol.[1] 2. Use fresh, anhydrous DMSO for preparing stock solutions.[3] 3. When diluting into aqueous media, do so gradually while vortexing. Consider the final percentage of the organic solvent. For some applications, a final concentration of 1% DMSO is tolerated.
Loss of this compound activity in my experiments. 1. Improper storage of stock solutions. 2. Multiple freeze-thaw cycles of stock solutions. 3. Degradation of diluted working solutions over time.1. Store stock solutions at -80°C for long-term use.[3][4] 2. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[4] 3. Prepare fresh working solutions from the stock solution for each experiment.[4]
Inconsistent experimental results. 1. Incomplete dissolution of this compound. 2. Precipitation of this compound in the experimental medium.1. Ensure complete dissolution of the this compound powder in the organic solvent before any dilution. Gentle warming or sonication may aid dissolution. 2. Visually inspect for any precipitation after dilution into your experimental medium. If precipitation occurs, you may need to adjust the final concentration or the formulation (e.g., by using a different co-solvent if your experiment allows).

Quantitative Data Summary

This compound Storage and Stability
Form Storage Temperature Reported Stability Source
Solid Powder-20°CUp to 12 months[1]
Solid Powder-20°C≥ 4 years[2]
In Solvent-80°CUp to 1 year[3][4]
In Solvent-20°C2 weeks to 1 month[3][5]
This compound Solubility
Solvent Maximum Concentration Source
DMSO~25 mM (or higher, up to 199.08 mM reported)[1][3]
EthanolSoluble[1]
DMF25 mg/mL[5]
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 25 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solution for Cell-Based Assays

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Serially dilute the stock solution in your cell culture medium. It is recommended to perform dilutions in a stepwise manner to ensure accurate concentrations.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control, and is at a level that does not affect cell viability or the experimental outcome.

  • Use the freshly prepared working solution immediately.

Visualizations

SB3CT_Handling_Workflow This compound Handling and Prevention of Degradation Workflow cluster_storage Storage of Solid cluster_prep Stock Solution Preparation cluster_use Experimental Use cluster_prevention Degradation Prevention storage Store this compound Powder at -20°C (Desiccate) prep Dissolve in Anhydrous DMSO storage->prep For Use avoid_moisture Avoid Moisture storage->avoid_moisture aliquot Aliquot into Single-Use Vials prep->aliquot store_sol Store Aliquots at -80°C aliquot->store_sol avoid_freeze_thaw Avoid Freeze-Thaw aliquot->avoid_freeze_thaw thaw Thaw One Aliquot store_sol->thaw dilute Dilute into Aqueous Medium thaw->dilute experiment Use Immediately in Experiment dilute->experiment use_fresh Use Fresh Solutions dilute->use_fresh

Caption: Workflow for handling this compound to prevent degradation.

SB3CT_Inhibition_Pathway This compound Mechanism of Action SB3CT This compound (Thiirane Inhibitor) Binding Binding to Active Site SB3CT->Binding MMP Active MMP-2/9 (with Zinc ion) MMP->Binding RingOpening Enzyme-Catalyzed Thiirane Ring Opening Binding->RingOpening Suicide Inhibition CovalentComplex Stable Covalent Enzyme-Inhibitor Complex RingOpening->CovalentComplex Inhibition Inhibition of MMP Activity CovalentComplex->Inhibition

Caption: Mechanism of this compound inhibition of MMP-2/9.

Troubleshooting_Logic Troubleshooting Logic for this compound Issues Problem Problem Encountered (e.g., Precipitation, Inactivity) CheckSolubility Check Solubility Limits and Solvent Quality Problem->CheckSolubility Is there precipitate? CheckStorage Review Storage Conditions (Temp, Aliquoting) Problem->CheckStorage Is activity low? CheckHandling Verify Handling Protocol (e.g., Fresh Dilutions) Problem->CheckHandling Are results inconsistent? Solution_Solvent Use Anhydrous Solvent, Adjust Concentration CheckSolubility->Solution_Solvent Solution_Storage Store at -80°C, Use Single-Use Aliquots CheckStorage->Solution_Storage Solution_Handling Prepare Working Solutions Fresh CheckHandling->Solution_Handling

Caption: Troubleshooting logic for common this compound issues.

References

Dealing with batch-to-batch variability of SB-3CT

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SB-3CT. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective mechanism-based inhibitor of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), also known as gelatinases.[1][2] The key to its inhibitory action is the enzyme-catalyzed ring-opening of its thiirane group, which leads to the formation of a stable complex with the zinc ion in the active site of the MMP.[3] This "suicide type" of inhibition is unique among many MMP inhibitors and contributes to its high selectivity for gelatinases over other MMPs.[2]

Diagram: Signaling Pathway of this compound Inhibition

SB3CT_Mechanism cluster_MMP MMP-2 / MMP-9 Active Site MMP MMP-2 / MMP-9 (with catalytic Zinc ion) Intermediate Enzyme-Inhibitor Intermediate Complex SB3CT This compound (Thiirane-containing inhibitor) SB3CT->Intermediate Binding to active site Inactive_Complex Stable Inactive MMP-Inhibitor Complex Intermediate->Inactive_Complex Enzyme-catalyzed thiirane ring opening

Caption: Mechanism of MMP-2/9 inhibition by this compound.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C and is stable for at least four years.[1] Stock solutions can be stored at -20°C for up to 6 months or -80°C for up to one year. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: I am observing inconsistent results between experiments. Could this be due to batch-to-batch variability of this compound?

While batch-to-batch variability in the synthesis of any chemical compound is a possibility, inconsistent experimental results with this compound are more commonly associated with factors related to its handling and preparation. Key areas to investigate include:

  • Solubility Issues: this compound has poor water solubility.[3] Inconsistent dissolution can lead to variations in the effective concentration of the inhibitor.

  • Stock Solution Stability: The stability of this compound in solution is critical. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation and reduced potency.

  • Purity of the Compound: While reputable suppliers provide a certificate of analysis with purity data (typically ≥95% or >98%), the presence of even minor impurities could potentially influence sensitive biological assays.[1]

  • In Vivo Metabolism: In animal studies, this compound is metabolized to p-hydroxy this compound, which is a more potent inhibitor of MMP-9.[1] Variability in metabolic rates between individual animals can lead to differing levels of the more active metabolite, contributing to result variability.

Troubleshooting Guides

Problem: Inconsistent Inhibitory Activity in Cell-Based Assays

Possible Cause 1: Incomplete Dissolution of this compound

This compound is poorly soluble in aqueous solutions. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between preparations.

Solution:

  • Proper Solvent Selection: Use an appropriate organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is commonly used.

  • Stock Solution Preparation: Ensure the compound is completely dissolved in the solvent before making further dilutions. Gentle warming or sonication may aid dissolution.

  • Final Assay Concentration: When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity.

Possible Cause 2: Degradation of this compound in Stock Solution

This compound can degrade over time in solution, especially with improper storage or handling.

Solution:

  • Fresh Stock Solutions: Prepare fresh stock solutions regularly. For critical experiments, consider preparing a new stock solution from powder.

  • Proper Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Light Protection: Protect stock solutions from light, as some compounds are light-sensitive.

Diagram: Experimental Workflow for Preparing this compound Working Solutions

SB3CT_Prep_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to create stock solution weigh->dissolve aliquot Aliquot stock solution into smaller volumes dissolve->aliquot store Store aliquots at -80°C aliquot->store thaw Thaw one aliquot for immediate use store->thaw dilute Dilute in assay buffer or cell culture medium thaw->dilute use Use immediately in experiment dilute->use end End use->end

Caption: Recommended workflow for preparing this compound solutions.

Problem: High Variability in Animal Studies

Possible Cause 1: Inconsistent Bioavailability due to Formulation

The poor water solubility of this compound makes its formulation for in vivo administration critical for consistent absorption and bioavailability.

Solution:

  • Standardized Formulation: Use a consistent and validated formulation for animal dosing. A common formulation involves dissolving this compound in a vehicle such as 10% DMSO in saline.[2] For intraperitoneal injections, a suspension in a vehicle like 50% PEG300 and 50% saline with ultrasonic heating to aid dissolution has been reported.

  • Fresh Preparations: Prepare the dosing solution fresh for each experiment to avoid precipitation or degradation.

Possible Cause 2: Biological Variability in Metabolism

Individual animals may metabolize this compound at different rates, leading to varying levels of the more potent metabolite, p-hydroxy this compound.

Solution:

  • Sufficient Sample Size: Use an adequate number of animals in each experimental group to account for biological variability.

  • Pharmacokinetic Analysis: If significant variability persists, consider conducting a pilot pharmacokinetic study to determine the time course of this compound and its active metabolite in your animal model.

Quantitative Data Summary

ParameterValueSource
Inhibitory Constant (Ki) for MMP-2 13.9 nM - 28 nM[1][4]
Inhibitory Constant (Ki) for MMP-9 400 nM - 600 nM[1][4]
Purity (Typical) ≥95% or >98%[1]
Storage Stability (Powder) ≥ 4 years at -20°C[1]
Storage Stability (Stock in DMSO) 6 months at -20°C, 1 year at -80°C[5]
SolventMaximum SolubilitySource
DMSO 15 mg/mL to 61 mg/mL[1][4]
DMF 25 mg/mL[1]
Ethanol 2 mg/mL to 20 mM[1][6]
DMF:PBS (pH 7.2) (1:5) 0.1 mg/mL[1]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution (10 mM)
  • Materials:

    • This compound powder (Molecular Weight: 306.4 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 3.064 mg of this compound powder into the tared tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol: In Vitro MMP Inhibition Assay

This is a general protocol and should be optimized for your specific experimental conditions.

  • Materials:

    • Recombinant active MMP-2 or MMP-9

    • Fluorogenic MMP substrate

    • Assay buffer (e.g., Tris-HCl buffer with CaCl2, ZnCl2, and Brij-35)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations. Also prepare a vehicle control (assay buffer with the same final concentration of DMSO).

    • In the wells of the 96-well plate, add the diluted this compound or vehicle control.

    • Add the recombinant MMP-2 or MMP-9 to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the substrate.

    • Calculate the rate of the reaction for each concentration of this compound.

    • Determine the IC50 value by plotting the reaction rate as a function of the this compound concentration.

References

Technical Support Center: Confirming SB-3CT Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of SB-3CT, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and MMP-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its cellular targets?

This compound is a mechanism-based inhibitor that selectively targets gelatinases, specifically MMP-2 and MMP-9.[1][2][3] It acts as a "suicide" inhibitor by forming a covalent bond with the catalytic zinc ion in the active site of these enzymes, leading to irreversible inhibition.[4][5] Its high selectivity for MMP-2 and MMP-9 makes it a valuable tool for studying the roles of these proteases in various physiological and pathological processes, including cancer metastasis and neurological diseases.[6]

Q2: Why is it important to confirm this compound target engagement in cells?

Confirming target engagement is a critical step in drug discovery and development for several reasons:

  • Validation of Mechanism of Action: It provides direct evidence that the observed biological effects of this compound are a consequence of its interaction with its intended targets, MMP-2 and MMP-9.

  • Dose-Response Relationship: It helps establish the effective concentration range of this compound required to inhibit its targets in a cellular environment.

  • Interpretation of Phenotypic Data: Knowing that the target is engaged allows for a more accurate interpretation of the downstream cellular effects observed in your experiments.

  • Off-Target Effects: While this compound is selective, confirming engagement with MMP-2/9 helps to rule out the possibility that the observed phenotype is due to unexpected off-target interactions.

Q3: What are the principal methods to confirm this compound target engagement in cells?

The most direct methods for confirming this compound target engagement involve measuring the enzymatic activity of MMP-2 and MMP-9. A decrease in their activity in the presence of this compound is a strong indicator of target engagement. Key methods include:

  • Gelatin Zymography: A sensitive and widely used technique to detect the gelatinolytic activity of MMP-2 and MMP-9 in cell culture supernatants or lysates.

  • FRET (Förster Resonance Energy Transfer) Assays: Real-time monitoring of MMP activity in living cells using fluorescently labeled peptide substrates.

  • Activity-Based Probes (ABPs): Probes that covalently bind to the active site of MMPs, allowing for their detection and quantification.

  • Cellular Thermal Shift Assay (CETSA): A method that measures the thermal stabilization of a target protein upon ligand binding.[7][8][9][10][11][12]

Troubleshooting Guides

Guide 1: Gelatin Zymography

Gelatin zymography is a powerful technique to visualize the activity of MMP-2 and MMP-9.[13][14][15]

Experimental Protocol: Gelatin Zymography

1. Sample Preparation:

  • Culture cells to the desired confluency.
  • For secreted MMPs, wash cells with serum-free media and then incubate in serum-free media for 24-48 hours. Collect the conditioned media.[14]
  • For cellular MMPs, lyse the cells in a non-reducing, non-denaturing lysis buffer.
  • Determine the protein concentration of your samples.

2. Gel Electrophoresis:

  • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
  • Load equal amounts of protein from your samples mixed with non-reducing sample buffer. Do not heat the samples.
  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Renaturation and Development:

  • After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
  • Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl2) at 37°C for 12-48 hours. This allows the active MMPs to digest the gelatin in the gel.

4. Staining and Visualization:

  • Stain the gel with Coomassie Brilliant Blue R-250.
  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

Troubleshooting Gelatin Zymography
Issue Possible Cause Solution
No bands or very faint bands Low MMP expression/secretion.Increase the amount of protein loaded, concentrate the conditioned media, or optimize the cell culture conditions to enhance MMP expression.[16]
Insufficient incubation time.Increase the incubation time in the developing buffer (up to 48 hours).
Inactive enzyme.Ensure that the lysis buffer does not contain EDTA or other metalloproteinase inhibitors.[17]
Smeared bands Sample overload.Reduce the amount of protein loaded onto the gel.
Improper renaturation.Ensure thorough washing with the renaturing buffer to remove all SDS.
High background Incomplete destaining.Continue destaining until the background is clear.
Bacterial contamination.Use sterile techniques and consider adding a bacteriostatic agent to the developing buffer.
Guide 2: FRET-Based Assays for Live-Cell Imaging

FRET-based assays allow for the real-time measurement of MMP activity in living cells.[4][18][19][20][21][22]

Experimental Protocol: Live-Cell FRET Assay

1. Cell Preparation:

  • Seed cells in a glass-bottom dish or multi-well plate suitable for microscopy.
  • Allow cells to adhere and grow to the desired confluency.

2. This compound Treatment:

  • Treat the cells with varying concentrations of this compound or a vehicle control. Incubate for a sufficient period for the inhibitor to take effect.

3. FRET Probe Incubation:

  • Add a fluorescent FRET probe specific for MMP-2/9 to the cell culture medium. These probes typically consist of a donor and a quencher fluorophore separated by an MMP-2/9 cleavage site.
  • Incubate the cells with the FRET probe according to the manufacturer's instructions.

4. Live-Cell Imaging:

  • Use a fluorescence microscope equipped for live-cell imaging to monitor the change in fluorescence over time.
  • Cleavage of the FRET probe by active MMPs will lead to an increase in the donor's fluorescence emission.

5. Data Analysis:

  • Quantify the change in fluorescence intensity in this compound-treated cells compared to control cells. A reduction in the rate of fluorescence increase indicates inhibition of MMP activity and thus, target engagement.

Troubleshooting FRET-Based Assays
Issue Possible Cause Solution
High background fluorescence Autofluorescence of cells or media.Use a phenol red-free medium and acquire background images before adding the FRET probe.
Non-specific probe cleavage.Use a broad-spectrum MMP inhibitor as a control to assess the level of non-specific cleavage.
Low signal-to-noise ratio Low MMP activity.Stimulate the cells with an appropriate agent (e.g., PMA) to induce MMP expression and activity.
Inefficient probe uptake.Optimize the concentration and incubation time of the FRET probe.
Phototoxicity or photobleaching Excessive light exposure.Reduce the laser power and exposure time during imaging. Use an anti-fade reagent if possible.

Data Presentation

Table 1: Key Parameters for this compound Target Engagement Studies
Parameter Gelatin Zymography Live-Cell FRET Assay Cellular Thermal Shift Assay (CETSA)
Principle Enzyme activity detection in a gelReal-time enzyme activity in live cellsLigand-induced thermal stabilization
Endpoint Clear bands on a stained gelChange in fluorescence intensityChange in protein thermal stability
Typical this compound Concentration Range 10 nM - 10 µM10 nM - 10 µM1 µM - 50 µM
Incubation Time with this compound 1 - 24 hours1 - 4 hours1 hour
Pros High sensitivity, distinguishes between pro- and active formsReal-time, live-cell analysis, subcellular resolutionDirect measure of target binding, no enzyme activity required
Cons Semi-quantitative, endpoint assayRequires specialized microscopy, potential for phototoxicityIndirect measure of functional inhibition, requires specific antibodies or mass spectrometry

Visualizations

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell Pro_MMP2 Pro-MMP-2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activation Pro_MMP9 Pro-MMP-9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM ECM Components (e.g., Collagen, Laminin) Active_MMP2->ECM Degradation Active_MMP9->ECM Degradation Degraded_ECM Degraded ECM ECM->Degraded_ECM Growth_Factors Growth Factors, Cytokines Receptor Receptor Growth_Factors->Receptor Signaling Intracellular Signaling (e.g., MAPK, PI3K) Receptor->Signaling Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling->Transcription_Factors MMP_Gene_Expression MMP-2/9 Gene Expression Transcription_Factors->MMP_Gene_Expression MMP_Gene_Expression->Pro_MMP2 MMP_Gene_Expression->Pro_MMP9 SB3CT This compound SB3CT->Active_MMP2 Inhibition SB3CT->Active_MMP9 Inhibition

Caption: Signaling pathway leading to MMP-2/9 activation and inhibition by this compound.

Zymography_Workflow A 1. Cell Culture & This compound Treatment B 2. Sample Collection (Conditioned Media/Lysate) A->B C 3. Protein Quantification B->C D 4. Gel Electrophoresis (Gelatin-containing gel) C->D E 5. Renaturation (Triton X-100) D->E F 6. Development (Incubation at 37°C) E->F G 7. Staining (Coomassie Blue) F->G H 8. Destaining G->H I 9. Image Analysis (Quantify band intensity) H->I

Caption: Experimental workflow for Gelatin Zymography.

Troubleshooting_Zymography Start No or Faint Bands in Zymogram? Check_Protein Is protein concentration adequate? Start->Check_Protein Yes Check_Incubation Was incubation time sufficient? Check_Protein->Check_Incubation Yes Increase_Protein Increase protein load or concentrate sample. Check_Protein->Increase_Protein No Check_Inhibitors Does lysis buffer contain inhibitors? Check_Incubation->Check_Inhibitors Yes Increase_Time Increase incubation time (up to 48h). Check_Incubation->Increase_Time No Remove_Inhibitors Use inhibitor-free lysis buffer. Check_Inhibitors->Remove_Inhibitors No Other_Issues Consider other issues (e.g., inactive enzyme). Check_Inhibitors->Other_Issues Yes

Caption: Troubleshooting guide for common issues in Gelatin Zymography.

References

Technical Support Center: SB-3CT in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SB-3CT, a selective inhibitor of matrix metalloproteinases (MMPs) MMP-2 and MMP-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound to overcome resistance in cancer cells and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound helps overcome resistance in cancer cells?

A1: this compound primarily overcomes resistance to immune checkpoint blockade (ICB) therapies, such as anti-PD-1 and anti-CTLA-4 antibodies.[1][2] It achieves this by inhibiting MMP-2 and MMP-9, which leads to a significant reduction in both the mRNA and protein levels of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[1][2][3] Lower PD-L1 expression reduces the suppression of tumor-infiltrating T-cells, thereby enhancing the anti-tumor immune response.[1][2]

Q2: Has acquired resistance to this compound itself been reported in cancer cells?

A2: Currently, there is a lack of published literature detailing acquired resistance mechanisms specifically to this compound in cancer cells. Most research focuses on its efficacy in overcoming resistance to other cancer therapies.[1][2] Apparent "resistance" in experiments may stem from suboptimal experimental conditions. Please refer to our troubleshooting guide for potential solutions.

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: For in vitro studies, a common starting concentration for this compound is 25 µM.[4] However, the optimal concentration can vary depending on the cell line and experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 for your specific model.

Q4: What is a typical dosage for in vivo animal studies?

A4: In mouse models of melanoma and lung cancer, this compound has been administered at a dosage of 25 mg/kg via intravenous injection.[5] For other applications, such as traumatic brain injury models in rats, intraperitoneal injections of 50 mg/kg have been used.[6] The optimal dose and administration route should be determined empirically for your specific cancer model.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO.[3] For in vivo studies, it can be prepared in a vehicle solution, such as 10% DMSO in saline.[5] It is advisable to prepare fresh working solutions for each experiment to ensure stability and efficacy. Stock solutions in DMSO can be stored at -20°C or -80°C. Always refer to the manufacturer's instructions for specific storage recommendations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable effect of this compound in vitro. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment to determine the optimal effective concentration.
Poor solubility or precipitation: this compound may have precipitated out of the culture medium.Ensure complete dissolution of this compound in DMSO before adding it to the medium. Visually inspect the medium for any signs of precipitation. Consider using a vehicle control (medium with the same concentration of DMSO) in your experiments.
Cell line insensitivity: The cancer cell line may not be dependent on MMP-2/MMP-9 signaling for the phenotype being studied.Confirm MMP-2 and/or MMP-9 expression and activity in your cell line using techniques like gelatin zymography or western blotting.
Inconsistent results between experiments. Variability in drug preparation: Inconsistent preparation of this compound solutions can lead to variable effective concentrations.Prepare a fresh stock solution and aliquot for single use to minimize freeze-thaw cycles. Ensure accurate and consistent dilution for each experiment.
Cell culture conditions: Variations in cell density, passage number, or media components can affect cellular responses.Standardize your cell culture protocols, including seeding density and passage number.
Toxicity observed in in vivo studies. High dosage: The administered dose of this compound may be too high for the animal model.Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity, such as weight loss or changes in behavior.[2]
Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects.Include a vehicle-only control group in your in vivo experiments to assess the effects of the vehicle alone.
Difficulty in observing synergistic effects with other drugs. Suboptimal timing of administration: The timing of this compound administration relative to the other therapeutic agent may not be optimal.In combination therapy studies, experiment with different administration schedules (e.g., co-administration, sequential administration) to identify the most effective regimen.
Inappropriate drug ratio: The concentration ratio of this compound to the other drug may not be ideal for synergy.Perform a combination index (CI) analysis using a range of concentrations for both drugs to determine if the interaction is synergistic, additive, or antagonistic.

Data Presentation

Table 1: In Vitro Efficacy of this compound on PD-L1 Expression

Cell LineTreatmentChange in PD-L1 Surface ExpressionReference
SK-MEL-28 (Melanoma)IFNγ + this compound (25 µM)98.6% to 14.4%[2]
A375 (Melanoma)IFNγ + this compound (25 µM)97.6% to 65.2%[2]
A549 (Lung Cancer)IFNγ + this compound (25 µM)44.9% to 15.8%[2]

Table 2: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Therapy in B16F10 Melanoma Model

Treatment GroupMean Tumor Size (mm³) at Day 9Median Survival (days)Reference
Control203019[2]
This compound alone146931[2]
This compound + anti-PD-133948[2]

Table 3: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Therapy in Lewis Lung Carcinoma (LLC) Model

Treatment GroupMean Tumor Size (mm³)Median Survival (days)Reference
Control239716[2]
This compound alone170925[2]
This compound + anti-PD-131637[2]

Experimental Protocols

T Cell-Mediated Tumor Cell Killing Assay

  • Cell Culture: Co-culture cancer cells with activated T-cells. Human peripheral blood mononuclear cells can be activated with anti-CD3 antibody (100 ng/mL) and IL-2 (1000 U/mL).[2]

  • Treatment: Allow cancer cells to adhere overnight, then incubate for 48 hours with activated T-cells in the presence or absence of this compound (e.g., 25 µM). The ratio of cancer cells to activated T-cells can be modified (e.g., 1:3).[2]

  • Quantification: Remove T-cells and cell debris by washing with phosphate-buffered saline (PBS). Quantify the remaining living cancer cells by crystal violet staining and measuring the absorbance at 570 nm.[2]

In Vivo Tumor Models

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁵ B16F10 melanoma cells or 1 x 10⁶ LLC cells) into mice.[2]

  • Treatment Groups: Once tumors are established, randomly divide mice into control and treatment groups.

  • Drug Administration: Administer this compound (e.g., 25 mg/kg, i.v.) and/or immune checkpoint inhibitors (e.g., anti-PD-1 antibody) according to the desired schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume regularly. Record animal body weight as an indicator of toxicity.[2]

  • Survival Analysis: Monitor mice for survival and plot Kaplan-Meier survival curves.

Visualizations

SB3CT_Mechanism cluster_0 This compound Action cluster_1 Signaling Pathway cluster_2 Immune Response SB3CT This compound MMP MMP-2 / MMP-9 SB3CT->MMP Inhibits OncogenicPathways Oncogenic Pathways (e.g., PI3K-Akt, mTOR) MMP->OncogenicPathways Activates PDL1_surface Tumor Cell Surface PD-L1 MMP->PDL1_surface Overall downregulation by this compound PDL1_exp PD-L1 Expression (mRNA & Protein) OncogenicPathways->PDL1_exp Upregulates PDL1_exp->PDL1_surface T_cell CD8+ T-cell PDL1_surface->T_cell Binds to PD-1 T_cell_inactivation T-cell Inactivation T_cell->T_cell_inactivation Leads to Tumor_killing Tumor Cell Killing T_cell->Tumor_killing Mediates

Caption: Mechanism of this compound in overcoming immunotherapy resistance.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Lines (e.g., Melanoma, Lung Cancer) treatment_invitro Treat with this compound +/- IFNγ cell_culture->treatment_invitro pd_l1_analysis Analyze PD-L1 Expression (FACS, Western Blot, RT-PCR) treatment_invitro->pd_l1_analysis cytotoxicity_assay T-cell Killing Assay treatment_invitro->cytotoxicity_assay animal_model Syngeneic Mouse Model (e.g., B16F10, LLC) treatment_invivo Treat with this compound +/- Anti-PD-1/Anti-CTLA-4 animal_model->treatment_invivo tumor_measurement Tumor Growth & Survival Analysis treatment_invivo->tumor_measurement immune_profiling Immunohistochemistry (CD8+ T-cells, PD-L1) treatment_invivo->immune_profiling Troubleshooting_Logic start Experiment Shows No this compound Effect check_conc Is this compound concentration optimal? start->check_conc check_sol Is this compound properly dissolved? check_conc->check_sol Yes dose_response Perform dose-response curve check_conc->dose_response No check_mmp Does the cell line express active MMP-2/9? check_sol->check_mmp Yes prepare_fresh Prepare fresh solution; Use vehicle control check_sol->prepare_fresh No zymography Perform gelatin zymography or Western Blot for MMPs check_mmp->zymography Unsure end_revise Revise Experimental Design check_mmp->end_revise No end_continue Proceed with Optimized Protocol check_mmp->end_continue Yes dose_response->end_continue prepare_fresh->end_continue zymography->end_continue

References

Adjusting SB-3CT concentration for different cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SB-3CT, a selective inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9 (MMP-9).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a mechanism-based, selective inhibitor of the gelatinases MMP-2 and MMP-9.[1][2] It functions as a "suicide type" inhibitor. The key to its action is the enzyme-catalyzed ring-opening of its thiirane group, which leads to the formation of a stable zinc-thiolate species, covalently binding to the enzyme.[3] This mode of inhibition is distinct from many other MMP inhibitors and contributes to its high selectivity.[1]

Q2: What are the primary applications of this compound in research?

A2: this compound is utilized in a variety of research areas due to its ability to selectively inhibit MMP-2 and MMP-9. It has shown efficacy in animal models of neurological diseases like stroke and traumatic brain injury, where it can reduce neuronal damage.[1][4][5] Additionally, it is investigated for its anti-cancer and anti-metastatic properties, as it can modulate the tumor microenvironment and enhance anti-tumor immunity.[6][7]

Q3: What is the recommended starting concentration for this compound in cell culture?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. As a general starting point for in vitro experiments, a concentration range of 1 µM to 25 µM is often effective. For sensitive cell lines or long-term incubations, it is advisable to start with a lower concentration and perform a dose-response experiment to determine the optimal concentration for your specific model.

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. To avoid precipitation, ensure the final DMSO concentration in the medium is low (typically ≤ 0.5%). Stock solutions in DMSO can be stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Sub-optimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal effective concentration. Refer to the table below for concentrations used in various cell lines.
Incorrect preparation or storage: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Low MMP-2/9 expression: The target cell line may not express sufficient levels of MMP-2 or MMP-9 for an effect to be observed.Verify the expression levels of MMP-2 and MMP-9 in your cell line using techniques such as Western blot, qPCR, or zymography.
Cell toxicity or death High concentration: The concentration of this compound may be too high, leading to off-target effects or general cytotoxicity.Perform a viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold for your cell line.
High DMSO concentration: The final concentration of the DMSO solvent in the culture medium may be toxic to the cells.Ensure the final DMSO concentration in the culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%).
Contamination: The cell culture may be contaminated.Check for signs of microbial contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock of cells.
Inconsistent results Variability in cell passage number: Different passages of the same cell line can exhibit altered phenotypes and responses to treatment.Use cells within a consistent and defined passage number range for all experiments.
Inconsistent treatment duration: The duration of this compound exposure may not be optimal or consistent across experiments.Optimize the treatment duration and ensure it is kept constant for all related experiments.

This compound Concentration in Different Cell Types

Cell TypeAssayEffective ConcentrationReference
SK-MEL-28 (Melanoma)T cell cytotoxicity-mediated tumor killing assay25 µM[7]
A375 (Melanoma)Analysis of PD-L1 expressionNot specified[7]
A549 (Lung Cancer)Analysis of PD-L1 expressionNot specified[7]
PC3 (Prostate Cancer)Inhibition of tumor growth in vivo50 mg/kg/day (i.p.)[6]
Bone Marrow Endothelial CellsInvasion and tubule formation assayNot specified[8]
L-CI.5s T-cell lymphomaInhibition of liver metastasis in vivo5-50 mg/kg/day (i.p.)[8]
Primary NeuronsNeuroprotection in cerebral ischemia model25 mg/kg (i.p.)[1]
Hippocampal NeuronsNeuroprotection in traumatic brain injury model50 mg/kg (i.p.)[4]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using a Dose-Response Assay

  • Cell Seeding:

    • Seed your target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and recover for 24 hours.

  • Preparation of this compound Dilutions:

    • Prepare a 2X working stock solution of this compound in your complete cell culture medium from your concentrated DMSO stock. Create a serial dilution to generate a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Add an equal volume of the 2X this compound dilutions or control solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability and Function:

    • At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Additionally, you can perform a functional assay relevant to your research (e.g., measure MMP-2/9 activity, assess cell migration, or analyze protein expression).

  • Data Analysis:

    • Plot the cell viability or functional readout against the this compound concentration.

    • Determine the IC50 (the concentration that inhibits 50% of the response) and the optimal non-toxic concentration for your downstream experiments.

Visualizations

SB3CT_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell MMP2_9 MMP-2 / MMP-9 ECM_Proteins ECM Proteins (e.g., Laminin) MMP2_9->ECM_Proteins Degrades PI3K_Akt PI3K-Akt Pathway MMP2_9->PI3K_Akt Activates mTOR mTOR Pathway PI3K_Akt->mTOR PDL1 PD-L1 Expression mTOR->PDL1 Promotes SB3CT This compound SB3CT->MMP2_9 Inhibits

Caption: this compound inhibits MMP-2/9, affecting downstream signaling pathways like PI3K-Akt/mTOR and reducing PD-L1 expression.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells with this compound and Controls prepare_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate assess_viability Assess Cell Viability (e.g., MTT) incubate->assess_viability functional_assay Perform Functional Assay incubate->functional_assay analyze_data Analyze Data and Determine Optimal Concentration assess_viability->analyze_data functional_assay->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Flowchart rect_node rect_node start Start Troubleshooting no_effect No Observable Effect? start->no_effect cell_death Cell Toxicity or Death? no_effect->cell_death No solution_dose_response Perform Dose-Response Experiment no_effect->solution_dose_response Yes inconsistent_results Inconsistent Results? cell_death->inconsistent_results No solution_viability_assay Perform Viability Assay to Determine Cytotoxic Threshold cell_death->solution_viability_assay Yes solution_passage Use Consistent Cell Passage Number inconsistent_results->solution_passage Yes solution_check_mmp Verify MMP-2/9 Expression solution_dose_response->solution_check_mmp solution_check_dmso Check Final DMSO Concentration solution_viability_assay->solution_check_dmso solution_duration Ensure Consistent Treatment Duration solution_passage->solution_duration

Caption: Troubleshooting flowchart for common this compound experimental issues.

References

Technical Support Center: A Researcher's Guide to Long-Term Studies with SB-3CT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SB-3CT in long-term studies. While this compound is a potent and selective inhibitor of Matrix Metalloproteinases (MMPs) -2 and -9, long-duration experiments can present unique challenges. This guide offers troubleshooting advice and frequently asked questions to help you navigate your research and mitigate potential complications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly selective, mechanism-based inhibitor of gelatinases, specifically MMP-2 and MMP-9.[1] It operates through a "suicide type" mechanism, where the enzyme's own catalytic activity leads to the opening of the inhibitor's thiirane ring, resulting in a stable, tightly bound complex with the catalytic zinc ion in the MMP active site. This high selectivity for MMP-2 and MMP-9 minimizes the off-target effects often seen with broad-spectrum MMP inhibitors.

Q2: Is this compound cytotoxic in long-term cell culture?

Current literature suggests that this compound has limited toxicity in vivo, with several studies reporting no significant changes in the body weight of treated animals, even in multi-week experiments.[2] However, direct, extensive studies on the long-term cytotoxicity of this compound in various cell lines in vitro are limited. While overt cytotoxicity is not a commonly reported issue, it is crucial to empirically determine the optimal, non-toxic concentration for your specific cell type and experimental duration.

Q3: What are the expected effects of long-term MMP-2/9 inhibition on my cells?

MMP-2 and MMP-9 are key enzymes in the degradation of the extracellular matrix (ECM), a process vital for cell migration, proliferation, and tissue remodeling.[3][4] Therefore, long-term inhibition of these MMPs can lead to:

  • Reduced cell migration and invasion: This is a primary and expected outcome.

  • Altered cell morphology: Changes in cell adhesion and spreading may be observed due to the modulation of the ECM.

  • Effects on proliferation and differentiation: The impact on cell proliferation can be cell-type dependent. For some cells, MMP inhibition may have no effect on proliferation, while for others, it could be inhibitory.[5] Similarly, differentiation processes that rely on ECM remodeling may be affected.

Q4: What is the stability of this compound in cell culture medium?

This compound is stable for at least four years when stored at -20°C.[6] For long-term cell culture experiments, it is advisable to prepare fresh working solutions from a DMSO stock. The stability in aqueous culture medium at 37°C over extended periods should be considered. For experiments lasting several days or weeks, replenishing the medium with fresh this compound every 24-48 hours is recommended to maintain a consistent inhibitory concentration.

Q5: What are potential off-target effects of this compound?

This compound is known for its high selectivity for MMP-2 and MMP-9. Its inhibitory constants (Ki) for other MMPs, such as MMP-1, -3, and -7, are in the micromolar range, significantly higher than for its primary targets.[1] This selectivity reduces the likelihood of off-target effects that were a significant issue with earlier, broad-spectrum MMP inhibitors.[7]

Troubleshooting Guide for Long-Term this compound Studies

ProblemPotential Cause(s)Suggested Solution(s)
Reduced Cell Viability or Proliferation 1. High Concentration of this compound: The concentration may be cytotoxic for your specific cell line over a long duration. 2. Vehicle (DMSO) Toxicity: High concentrations of the solvent can be toxic to cells. 3. Expected Biological Effect: For some cell types, MMP-2/9 inhibition can intrinsically reduce proliferation. 4. Nutrient Depletion/pH Shift: Long-term culture without adequate medium changes can lead to cell stress.[8][9][10]1. Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity in your cell line using a viability assay (e.g., MTT, PrestoBlue™, or live/dead staining) over the intended experimental duration. Select a concentration that effectively inhibits MMP-2/9 without significant cytotoxicity. 2. Control for Vehicle Effects: Ensure the final DMSO concentration in your culture medium is consistent across all conditions and ideally below 0.1%. Include a vehicle-only control. 3. Characterize the Effect: If viability is high but proliferation is reduced, this may be an expected outcome. Assess proliferation using methods like Ki-67 staining or a real-time cell analyzer. 4. Optimize Culture Conditions: Replenish the culture medium with fresh this compound every 24-48 hours to maintain nutrient levels and pH. Monitor the pH of the medium regularly.[8][9][10]
Altered Cell Morphology 1. Inhibition of ECM Remodeling: An expected consequence of MMP-2/9 inhibition. Cells may appear more rounded or less spread out.[11][12] 2. Cellular Stress: Sub-lethal stress can induce morphological changes.[12][13][14][15]1. Document and Characterize: This is likely a direct result of this compound's mechanism of action. Document these changes with microscopy. You can further investigate by staining for cytoskeletal proteins (e.g., phalloidin for F-actin) and focal adhesion proteins (e.g., vinculin). 2. Assess Stress Markers: If concerned about cellular stress, perform assays for markers like heat shock proteins or ER stress indicators.[13][14][15]
Inconsistent or No Effect of this compound 1. This compound Degradation: The compound may not be stable in your culture conditions for the entire duration between medium changes. 2. Low MMP-2/9 Expression: Your cell line may not express or secrete sufficient levels of MMP-2 and/or MMP-9 for an effect to be observed. 3. Incorrect Concentration: The concentration used may be too low to effectively inhibit the target MMPs.1. Replenish this compound: Change the medium and re-add fresh this compound every 24-48 hours. 2. Confirm MMP Expression: Verify the expression and activity of MMP-2 and MMP-9 in your cell line using qPCR, Western blot, or gelatin zymography of the conditioned medium. 3. Titrate the Concentration: Perform a dose-response experiment to find the optimal inhibitory concentration for your specific assay (e.g., a migration or invasion assay).
Unexpected Functional Outcomes 1. Prolonged Inhibition Effects: Long-term disruption of MMP-9 activity has been shown in some in vivo models to impair processes like angiogenesis and neurological recovery.[16] This highlights that sustained inhibition can have complex biological consequences.1. Context is Key: Carefully consider the biological role of MMP-2 and MMP-9 in your specific experimental system. The observed outcome may be a valid, albeit unexpected, consequence of long-term inhibition. 2. Time-Course Experiments: Conduct experiments of varying durations to understand when the unexpected effects manifest. 3. Rescue Experiments: If possible, design experiments to "rescue" the phenotype by adding downstream effectors of MMP-2/9 signaling.

Quantitative Data Summary

Table 1: In Vivo Dosages and Observed Effects of this compound

Animal ModelDosageDurationObserved EffectsReported Toxicity
Mouse (Melanoma and Lung Carcinoma)10 mg/kg/day (i.p.)9-15 daysReduced tumor growth, extended survival.[2]No significant change in body weight.[2]
Mouse (Traumatic Brain Injury)25 mg/kg/day (i.p.)7 daysReduced lesion volume, improved neurological outcomes.Not specified, but described as having desirable pharmacokinetic properties.
Rat (Traumatic Brain Injury)50 mg/kg (i.p.) at 30 min, 6h, and 12h post-injury1 dayAttenuated neuronal degeneration and behavioral deficits.[7]No confounding toxic effects mentioned.[7]
Mouse (Ischemic Stroke)25 mg/kg (i.v.)Single or multiple injections over 7 daysNeuroprotective effects. Prolonged inhibition impaired neurological recovery and angiogenesis.[16]Not specified.

Table 2: Inhibitory Profile of this compound

TargetKi (Inhibition Constant)
MMP-2 13.9 nM
MMP-9 600 nM
MMP-1, -3, -7 Micromolar (µM) range[1]

Experimental Protocols

Protocol 1: Assessing Cell Viability in Long-Term Studies using a Real-Time Assay (e.g., RealTime-Glo™ MT Cell Viability Assay)

This protocol is for a non-lytic, real-time viability assay, allowing for continuous monitoring of cell health over several days.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RealTime-Glo™ MT Cell Viability Assay reagents

  • White, opaque 96-well plates suitable for luminescence readings

  • Luminometer

Procedure:

  • Cell Seeding: Seed your cells in a white, opaque 96-well plate at a density that allows for logarithmic growth over the intended duration of the experiment. Allow cells to adhere overnight.

  • Reagent Preparation: Prepare the RealTime-Glo™ reagent according to the manufacturer's instructions.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle-only control (e.g., 0.1% DMSO).

  • Assay Start: Add the prepared RealTime-Glo™ reagent and the this compound dilutions (or vehicle) to the appropriate wells.

  • Incubation and Measurement: Incubate the plate in a standard cell culture incubator. At designated time points (e.g., 0, 24, 48, 72 hours), measure the luminescence of the plate using a luminometer.

  • Data Analysis: Plot the relative luminescence units (RLU) against time for each concentration of this compound. A decrease in RLU over time compared to the vehicle control indicates cytotoxicity.

Protocol 2: Wound-Healing (Scratch) Assay for Cell Migration

This assay assesses the functional consequence of this compound on cell migration.

Materials:

  • Cells that form a confluent monolayer

  • Complete cell culture medium

  • This compound

  • 24-well plate

  • p200 pipette tip or a specialized scratch assay tool

  • Microscope with a camera

Procedure:

  • Create a Monolayer: Seed cells in a 24-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Create the "Wound": Once confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch in each well. Mark the location to ensure the same field of view is imaged at subsequent time points.

  • Incubation and Imaging: Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at each time point for all conditions. Calculate the percentage of wound closure over time. A delay in wound closure in the this compound-treated wells compared to the control indicates an inhibition of cell migration.

Visualizations

Mechanism of this compound Action and Downstream Effects

SB3CT_Mechanism cluster_Inhibition This compound Inhibition cluster_ECM Extracellular Matrix cluster_Cellular_Effects Cellular Processes This compound This compound MMP-2 MMP-2 This compound->MMP-2 Inhibits MMP-9 MMP-9 This compound->MMP-9 Inhibits ECM_Degradation ECM Degradation MMP-2->ECM_Degradation Promotes MMP-9->ECM_Degradation Promotes Cell_Migration Cell Migration/ Invasion ECM_Degradation->Cell_Migration Enables Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Enables Tissue_Remodeling Tissue Remodeling ECM_Degradation->Tissue_Remodeling Enables

Caption: Mechanism of this compound and its impact on cellular processes.

Troubleshooting Workflow for Long-Term this compound Experiments

Troubleshooting_Workflow Start Start Long-Term Experiment with this compound Observe Observe Unexpected Results (e.g., low viability, altered morphology) Start->Observe Check_Viability Perform Dose-Response Viability Assay Observe->Check_Viability Is_Cytotoxic Is it Cytotoxic at Working Concentration? Check_Viability->Is_Cytotoxic Lower_Conc Lower this compound Concentration or Choose Alternative Is_Cytotoxic->Lower_Conc Yes Check_MMPs Confirm MMP-2/9 Expression and Activity in Cell Line Is_Cytotoxic->Check_MMPs No Lower_Conc->Start Is_Expected Is the Effect an Expected Consequence of MMP Inhibition? Check_MMPs->Is_Expected Characterize Characterize Phenotype: (Migration, Proliferation, Morphology Assays) Is_Expected->Characterize Yes Optimize_Culture Optimize Culture Conditions: (Medium Changes, pH Monitoring) Is_Expected->Optimize_Culture No End Proceed with Optimized Protocol Characterize->End Optimize_Culture->Start MMP_Signaling This compound This compound MMP-2_9 MMP-2 / MMP-9 This compound->MMP-2_9 Inhibits ECM Extracellular Matrix (e.g., Collagen, Laminin) MMP-2_9->ECM Degrades Growth_Factors Release of Sequestered Growth Factors MMP-2_9->Growth_Factors Activates Integrin_Signaling Integrin Signaling ECM->Integrin_Signaling Modulates Proliferation_Survival Proliferation & Survival Signaling Growth_Factors->Proliferation_Survival Cell_Adhesion Cell Adhesion & Spreading Integrin_Signaling->Cell_Adhesion Cell_Migration Cell Migration Integrin_Signaling->Cell_Migration

References

Validation & Comparative

A Comparative Guide to SB-3CT and Other MMP Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SB-3CT, a selective gelatinase inhibitor, with other notable matrix metalloproteinase (MMP) inhibitors used in cancer research, including the broad-spectrum inhibitors Batimastat, Marimastat, and Prinomastat. This document outlines their mechanisms of action, target selectivity, and performance in preclinical and clinical settings, supported by experimental data and detailed protocols.

Introduction to MMPs and Their Role in Cancer

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] In healthy tissues, MMP activity is tightly regulated. However, in the context of cancer, their overexpression and aberrant activity are hallmarks of tumor progression, invasion, and metastasis.[3] MMPs, particularly the gelatinases MMP-2 and MMP-9, facilitate cancer cell invasion by breaking down the basement membrane, a key barrier to metastasis.[4][5] They also play a critical role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[6][7] This central role in cancer pathology has made MMPs an attractive target for therapeutic intervention.

The Evolution of MMP Inhibitors: From Broad-Spectrum to Selective Agents

Early efforts in MMP inhibitor development focused on broad-spectrum agents like Batimastat, Marimastat, and Prinomastat. These inhibitors target the active site of multiple MMPs.[8][9] While promising in preclinical studies, they largely failed in clinical trials due to a lack of efficacy and significant side effects, most notably musculoskeletal syndrome.[10] This has been attributed to their lack of specificity, as some MMPs may have protective roles in the body.

This led to the development of more selective inhibitors like this compound, which primarily targets the gelatinases MMP-2 and MMP-9.[10][11] The rationale behind this targeted approach is to specifically inhibit the pro-tumorigenic activities of these key MMPs while minimizing off-target effects.

Comparative Analysis of MMP Inhibitors

This section provides a detailed comparison of the inhibitory activity and preclinical efficacy of this compound against Batimastat, Marimastat, and Prinomastat.

Inhibitory Activity and Selectivity

The following table summarizes the reported inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of the selected MMP inhibitors against a panel of MMPs. Lower values indicate greater potency.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)Selectivity Profile
This compound >10,000 nM (Kᵢ)[12]13.9 nM (Kᵢ)[11]>10,000 nM (Kᵢ)[12]>10,000 nM (Kᵢ)[12]600 nM (Kᵢ)[11]--Selective Gelatinase Inhibitor
Batimastat 3 nM (IC₅₀)4 nM (IC₅₀)20 nM (IC₅₀)6 nM (IC₅₀)4 nM (IC₅₀)--Broad-Spectrum
Marimastat 5 nM (IC₅₀)6 nM (IC₅₀)270 nM (IC₅₀)10 nM (IC₅₀)3 nM (IC₅₀)--Broad-Spectrum
Prinomastat (AG3340) 79 nM (IC₅₀)[13]0.05 nM (Kᵢ)[13]6.3 nM (IC₅₀)[13]-5.0 nM (IC₅₀)[13]0.03 nM (Kᵢ)[13]-Broad-Spectrum

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. The selectivity profile is a general classification based on the available data.

Preclinical Efficacy in Cancer Models

The following table summarizes key findings from in vivo studies evaluating the anti-cancer effects of this compound and other MMP inhibitors.

InhibitorCancer ModelKey FindingsReference
This compound T-cell Lymphoma (mouse)Dose-dependent inhibition of liver metastasis (up to 73% reduction at 50 mg/kg/day) and increased survival.[14][14]
Prostate Cancer Bone Metastasis (mouse)Inhibition of intraosseous tumor growth.[11][11]
Melanoma & Lung Cancer (mouse)Reduced tumor burden and improved survival time by promoting anti-tumor immunity.[15][15]
Batimastat Ovarian Carcinoma Xenograft (mouse)Potentiated the anti-tumor activity of cisplatin, leading to complete prevention of tumor growth and spread in combination therapy.[16][16]
Marimastat -Failed to demonstrate a survival benefit in multiple Phase III clinical trials for various cancers.[9][9]
Prinomastat (AG3340) Non-Small Cell Lung CancerDid not improve the outcome of chemotherapy in a Phase III clinical trial.[17][17]

Signaling Pathways and Mechanisms of Action

MMP-2 and MMP-9 play a pivotal role in cancer progression by influencing key signaling pathways involved in invasion and angiogenesis.

MMP-2/MMP-9 Signaling in Cancer Invasion and Metastasis

The following diagram illustrates the simplified signaling cascade leading to MMP-2 and MMP-9 activation and their downstream effects on cancer cell invasion. Growth factors and inflammatory cytokines can trigger signaling pathways that upregulate the expression of MMP-2 and MMP-9. Once activated, these gelatinases degrade components of the basement membrane, allowing cancer cells to break away from the primary tumor and invade surrounding tissues and blood vessels.

MMP_Invasion_Pathway cluster_0 External Stimuli cluster_1 Intracellular Signaling cluster_2 MMP Activation & ECM Degradation cluster_3 Cellular Response Growth_Factors Growth Factors (e.g., EGF, FGF) Signaling_Pathways Signaling Pathways (e.g., MAPK, PI3K/Akt) Growth_Factors->Signaling_Pathways Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammatory_Cytokines->Signaling_Pathways Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Pathways->Transcription_Factors Pro_MMP9 Pro-MMP-9 Transcription_Factors->Pro_MMP9 Upregulation Pro_MMP2 Pro-MMP-2 Transcription_Factors->Pro_MMP2 Upregulation Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM_Degradation Basement Membrane Degradation (Collagen IV, Laminin) Active_MMP9->ECM_Degradation Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activation Active_MMP2->ECM_Degradation Invasion_Metastasis Cell Invasion & Metastasis ECM_Degradation->Invasion_Metastasis This compound This compound This compound->Active_MMP9 This compound->Active_MMP2

MMP-2/MMP-9 signaling cascade in cancer cell invasion.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of MMP inhibitors.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases in biological samples.[13]

Materials:

  • Conditioned cell culture media or tissue extracts

  • Non-reducing sample buffer

  • Polyacrylamide gels (10%) containing 1 mg/mL gelatin

  • Tris-glycine SDS running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH₂O)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in dH₂O)

Procedure:

  • Sample Preparation: Collect conditioned media from cancer cell cultures grown in serum-free media for 24-48 hours. Centrifuge to remove cell debris. Determine the protein concentration of the samples.

  • Electrophoresis: Mix equal amounts of protein with non-reducing sample buffer. Load the samples onto the gelatin-containing polyacrylamide gel. Run the electrophoresis at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS.

  • Development: Incubate the gel in zymogram developing buffer overnight at 37°C.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain until clear bands of gelatin degradation appear against a blue background. The location of the bands corresponds to the molecular weights of pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa).

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the efficacy of MMP inhibitors in a subcutaneous tumor xenograft model.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., B16F10 melanoma, LLC lung carcinoma) Cell_Harvest 2. Cell Harvesting and Preparation for Injection Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection of Cells into Mice (e.g., 5 x 10^5 cells) Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Treatment 5. Treatment Initiation (when tumors reach ~100 mm³) Tumor_Growth->Treatment Dosing 6. Daily Administration of This compound (e.g., 10 mg/kg, i.p.) or Vehicle Control Treatment->Dosing Measurement 7. Tumor Volume Measurement (every 3 days) Dosing->Measurement Repeated Endpoint 8. Endpoint Analysis (e.g., tumor weight, survival, histology, FACS of tumors) Measurement->Endpoint

Workflow for an in vivo subcutaneous tumor xenograft study.

Detailed Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., B16F10 melanoma or Lewis lung carcinoma) under standard conditions.[15]

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for human cell lines or syngeneic mice for murine cell lines. All animal procedures should be approved by an Institutional Animal Care and Use Committee.

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁵ cells in 100 µL of sterile PBS) into the flank of each mouse.[15]

  • Tumor Monitoring and Treatment: Monitor tumor growth by measuring the tumor dimensions with calipers. When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally, daily) or the vehicle control.[15] The dose and route of administration for other inhibitors should be based on previous studies.

  • Efficacy Evaluation: Measure tumor volume regularly (e.g., every 3 days). At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histological analysis, and other molecular assays. Survival studies can also be conducted.

Conclusion

The landscape of MMP inhibitors in cancer therapy has evolved significantly. While early broad-spectrum inhibitors like Batimastat and Marimastat showed promise in preclinical models, their clinical development was halted due to a lack of efficacy and significant side effects. The focus has since shifted to more selective inhibitors that target specific MMPs implicated in cancer progression.

This compound, as a selective inhibitor of the gelatinases MMP-2 and MMP-9, represents a more targeted approach. Preclinical data demonstrates its potential to inhibit tumor growth and metastasis in various cancer models, with the added benefit of potentially modulating the tumor immune microenvironment. The superior selectivity of this compound suggests a lower likelihood of the musculoskeletal side effects that plagued the earlier generation of broad-spectrum MMP inhibitors. Further research, including well-designed comparative preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.

References

Validating the Neuroprotective Effects of SB-3CT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuroprotective effects of SB-3CT, a selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9. Through a detailed comparison with other MMP inhibitors and supporting experimental data, this document aims to validate the therapeutic potential of this compound in the context of neurological diseases.

Mechanism of Action: A Targeted Approach to Neuroprotection

This compound is a potent, mechanism-based inhibitor that specifically targets gelatinases, namely MMP-2 and MMP-9.[1][2] These enzymes are key mediators of blood-brain barrier breakdown, neuroinflammation, and neuronal apoptosis following neurological insults such as ischemic stroke and traumatic brain injury.[3][4] By selectively inhibiting MMP-2 and MMP-9, this compound mitigates the downstream pathological cascades, thereby exerting its neuroprotective effects.[2]

A critical aspect of this compound's efficacy is its ability to cross the blood-brain barrier, a significant hurdle for many potential neuroprotective agents. This allows for direct engagement with its targets within the central nervous system.

Comparative Efficacy of MMP Inhibitors

To contextualize the neuroprotective performance of this compound, this section compares its efficacy with other notable MMP inhibitors that have been investigated for similar therapeutic purposes.

InhibitorTarget MMPsAnimal ModelKey Neuroprotective OutcomesReference
This compound MMP-2, MMP-9 (selective)Ischemic Stroke (mouse)Reduced infarct volume, improved neurological score, attenuated laminin degradation, decreased neuronal apoptosis.[3]
Traumatic Brain Injury (mouse, rat)Reduced lesion volume, preserved hippocampal neurons, improved motor and cognitive function.[5]
Doxycycline Broad-spectrum MMP inhibitorGlobal Cerebral Ischemia (mouse)Reduced TUNEL-positive neurons, inhibited MMP-9 activity, decreased laminin degradation.[6]
Minocycline Broad-spectrum MMP inhibitor, anti-inflammatoryTraumatic Brain Injury (mouse)Transiently decreased lesion volume and improved neurological outcome at 1 day, associated with attenuated microglial activation.[7]
GM6001 Broad-spectrum MMP inhibitorIntracerebral Hemorrhage (mouse)Ameliorated gelatinase activity, reduced neutrophil infiltration, decreased brain edema and neuronal degeneration.[8][9]

Experimental Data and Protocols

The neuroprotective effects of this compound have been validated across various preclinical models. Below are summaries of key experimental findings and the methodologies employed.

In Vivo Efficacy in Ischemic Stroke

In a mouse model of transient middle cerebral artery occlusion (tMCAO), administration of this compound (25 mg/kg, i.v.) resulted in significant neuroprotection.[3]

Key Findings:

  • Reduced Infarct Volume: this compound treatment significantly decreased the volume of damaged brain tissue compared to vehicle-treated controls.

  • Improved Neurological Function: Mice treated with this compound exhibited better neurological scores, indicating improved motor and sensory function.

  • Modulation of Astrocytic Lipid Metabolism: this compound was found to restrain astrocytic cholesterol metabolism by modulating sphingolipid and glycerophospholipid pathways, leading to reduced ceramide accumulation and an increase in neuroprotective hexosylceramides.[3][4]

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

  • Animal Model: Adult male C57BL/6 mice are used.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane.

  • Occlusion: The middle cerebral artery is occluded for 60 minutes using an intraluminal filament.

  • Reperfusion: The filament is withdrawn to allow for reperfusion of the artery.

  • Treatment: this compound (25 mg/kg) or vehicle is administered intravenously at the time of reperfusion.

  • Assessment: Neurological deficits are assessed at 24 hours post-reperfusion using a standardized scoring system. Infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

In Vivo Efficacy in Traumatic Brain Injury

In a rat model of traumatic brain injury (TBI), this compound demonstrated robust neuroprotective effects.

Key Findings:

  • Reduced Neuronal Loss: this compound treatment preserved neurons in the hippocampus, a brain region critical for learning and memory.

  • Improved Behavioral Outcomes: TBI rats treated with this compound showed significant improvements in both motor function (beam-balance/beam-walk tests) and spatial learning/memory (Morris water maze).

Experimental Protocol: Fluid Percussion Injury (FPI)

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Injury Induction: A fluid percussion device is used to induce a controlled cortical impact.

  • Treatment: this compound (50 mg/kg) is administered intraperitoneally at 30 minutes, 6 hours, and 12 hours post-injury.

  • Behavioral Testing: Motor function is assessed on days 1-5 post-injury, and cognitive function is assessed on days 11-15.

  • Histological Analysis: Brain tissue is collected for histological staining (e.g., cresyl violet) to quantify neuronal loss.

Key Experimental Assays for Validating Neuroprotection

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

Protocol Outline: [10][11][12][13][14]

  • Tissue Preparation: Brain tissue sections are fixed and permeabilized.

  • Enzymatic Labeling: Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated label is visualized using fluorescence microscopy. TUNEL-positive cells (apoptotic cells) are quantified.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[15][16][17][18]

Protocol Outline: [15][16][17][18]

  • Cell Culture: Neuronal cells are cultured in 96-well plates and subjected to an insult (e.g., oxygen-glucose deprivation to mimic stroke).

  • Treatment: Cells are treated with this compound or other test compounds.

  • MTT Incubation: MTT solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. Higher absorbance indicates greater cell viability.

Gelatin Zymography for MMP Activity

Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases like MMP-2 and MMP-9.[19][20][21][22]

Protocol Outline: [19][20][21][22]

  • Sample Preparation: Brain tissue homogenates or cell culture media are prepared in a non-reducing sample buffer.

  • Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin.

  • Renaturation and Incubation: The gel is washed to remove SDS and incubated in a buffer that allows for enzymatic activity.

  • Staining: The gel is stained with Coomassie Brilliant Blue.

  • Visualization: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

cluster_upstream Neurological Insult cluster_mmp MMP Activation cluster_downstream Pathological Consequences cluster_intervention Therapeutic Intervention Ischemic Stroke Ischemic Stroke MMP-9 Activation MMP-9 Activation Ischemic Stroke->MMP-9 Activation Traumatic Brain Injury Traumatic Brain Injury Traumatic Brain Injury->MMP-9 Activation BBB Breakdown BBB Breakdown MMP-9 Activation->BBB Breakdown Neuroinflammation Neuroinflammation MMP-9 Activation->Neuroinflammation Laminin Degradation Laminin Degradation MMP-9 Activation->Laminin Degradation Neuronal Apoptosis Neuronal Apoptosis Laminin Degradation->Neuronal Apoptosis This compound This compound This compound->MMP-9 Activation

This compound's Mechanism of Neuroprotection

cluster_workflow In Vivo Neuroprotection Assay Workflow Animal Model Animal Model Neurological Insult Neurological Insult Animal Model->Neurological Insult Treatment Treatment Neurological Insult->Treatment Behavioral Assessment Behavioral Assessment Treatment->Behavioral Assessment Histological Analysis Histological Analysis Treatment->Histological Analysis Data Analysis Data Analysis Behavioral Assessment->Data Analysis Histological Analysis->Data Analysis cluster_pathway This compound's Effect on Astrocytic Lipid Metabolism Ischemic Insult Ischemic Insult Increased MMP-9 Increased MMP-9 Ischemic Insult->Increased MMP-9 Altered Astrocyte Lipid Metabolism Altered Astrocyte Lipid Metabolism Increased MMP-9->Altered Astrocyte Lipid Metabolism Ceramide Accumulation Ceramide Accumulation Altered Astrocyte Lipid Metabolism->Ceramide Accumulation Neuronal Damage Neuronal Damage Ceramide Accumulation->Neuronal Damage This compound This compound Inhibition of MMP-9 Inhibition of MMP-9 This compound->Inhibition of MMP-9 Inhibition of MMP-9->Increased MMP-9 Restored Lipid Homeostasis Restored Lipid Homeostasis Inhibition of MMP-9->Restored Lipid Homeostasis Increased Hexosylceramides Increased Hexosylceramides Restored Lipid Homeostasis->Increased Hexosylceramides Neuroprotection Neuroprotection Increased Hexosylceramides->Neuroprotection

References

A Comparative Guide to SB-3CT and Other Modulators of Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of SB-3CT's effect on angiogenesis, comparing its performance with other notable alternatives. The information is curated to assist researchers in making informed decisions for their anti-angiogenic studies. We will delve into the mechanism of action, quantitative performance data, and detailed experimental protocols for key assays.

Introduction to Angiogenesis and the Role of MMPs

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key family of enzymes involved in the degradation of the extracellular matrix (ECM), a critical step in angiogenesis, is the matrix metalloproteinases (MMPs). Among these, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are particularly significant in breaking down type IV collagen, a major component of the basement membrane. The inhibition of these gelatinases presents a promising therapeutic strategy to counteract excessive angiogenesis.

This compound: A Potent and Selective Gelatinase Inhibitor

This compound is a thiirane-based, mechanism-based inhibitor that exhibits high selectivity for MMP-2 and MMP-9.[1] Its inhibitory action is competitive and potent, making it a valuable tool for studying the roles of gelatinases in various biological processes, including angiogenesis.[1]

Comparative Analysis of Anti-Angiogenic Compounds

This section compares this compound with other well-known MMP inhibitors, Batimastat (BB-94) and Marimastat, as well as the endogenous tissue inhibitors of metalloproteinases (TIMPs), specifically TIMP-1 and TIMP-2.

Table 1: Inhibitory Potency (IC50/Ki) Against MMPs
CompoundTarget MMPsIC50/Ki (nM)Selectivity ProfileReference(s)
This compound MMP-2Ki: 13.9Highly selective for gelatinases[1]
MMP-9Ki: 600[1]
Batimastat (BB-94) MMP-1IC50: 3Broad-spectrum MMP inhibitor[2]
MMP-2IC50: 4[2]
MMP-9IC50: 4[2]
MMP-7IC50: 6[2]
MMP-3IC50: 20[2]
Marimastat MMP-9IC50: 3Broad-spectrum MMP inhibitor
MMP-1IC50: 5
MMP-2IC50: 6
MMP-14IC50: 9
MMP-7IC50: 13
TIMP-1 Most MMPs-Endogenous broad-spectrum inhibitor
TIMP-2 All MMPs-Endogenous broad-spectrum inhibitor[3]

Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here is for comparative purposes.

Table 2: Summary of Effects on Angiogenesis
CompoundMechanism of ActionKey Findings in Angiogenesis AssaysReference(s)
This compound Selective inhibition of MMP-2 and MMP-9.Prolonged inhibition of MMP-9 by this compound has been shown to impair angiogenesis.[4]
Batimastat (BB-94) Broad-spectrum MMP inhibition.Inhibits angiogenesis in liver metastases by reducing vascular volume. It also inhibits endothelial cell invasion.[5][6]
Marimastat Broad-spectrum MMP inhibition.In combination with other therapies, it shows potential in inhibiting tumor growth, partly through anti-angiogenic effects.[7]
TIMP-1 Inhibition of most MMPs.Can inhibit endothelial cell migration, an essential step in angiogenesis.
TIMP-2 Inhibition of all MMPs.Possesses anti-angiogenic properties by inhibiting endothelial cell proliferation and migration, both through MMP-dependent and independent mechanisms.[3][8][9]

Signaling Pathway

The following diagram illustrates the central role of MMP-2 and MMP-9 in angiogenesis and the points of intervention for this compound and other inhibitors.

MMP_Angiogenesis_Pathway cluster_stimuli Pro-Angiogenic Stimuli cluster_cells Cellular Processes cluster_inhibitors Inhibitors Growth_Factors Growth Factors (e.g., VEGF, FGF) Endothelial_Cells Endothelial Cells Growth_Factors->Endothelial_Cells bind to receptors Pro_MMP2 Pro-MMP-2 Endothelial_Cells->Pro_MMP2 secrete Pro_MMP9 Pro-MMP-9 Endothelial_Cells->Pro_MMP9 secrete Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 activation Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 activation ECM_Degradation ECM Degradation (Basement Membrane) Active_MMP2->ECM_Degradation Active_MMP9->ECM_Degradation Angiogenesis_Process Angiogenesis (Migration, Proliferation, Tube Formation) ECM_Degradation->Angiogenesis_Process enables SB_3CT This compound SB_3CT->Active_MMP2 inhibits SB_3CT->Active_MMP9 inhibits Broad_Spectrum_MMPi Batimastat, Marimastat Broad_Spectrum_MMPi->Active_MMP2 inhibits Broad_Spectrum_MMPi->Active_MMP9 inhibits TIMPs TIMPs (TIMP-1, TIMP-2) TIMPs->Active_MMP2 inhibits TIMPs->Active_MMP9 inhibits

Caption: MMP-2/MMP-9 signaling in angiogenesis and inhibitor action.

Experimental Protocols

Detailed methodologies for key in vitro and ex vivo angiogenesis assays are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Basement Membrane Extract (BME) Start->Coat_Plate Incubate_Plate Incubate at 37°C to allow gel formation Coat_Plate->Incubate_Plate Prepare_Cells Prepare endothelial cell suspension (e.g., HUVECs) Incubate_Plate->Prepare_Cells Add_Inhibitors Add test compounds (this compound, etc.) to cell suspension Prepare_Cells->Add_Inhibitors Seed_Cells Seed cells onto the BME gel Add_Inhibitors->Seed_Cells Incubate_Cells Incubate for 4-18 hours at 37°C Seed_Cells->Incubate_Cells Visualize_Tubes Visualize tube formation using microscopy Incubate_Cells->Visualize_Tubes Quantify Quantify tube length, branch points, and number of loops Visualize_Tubes->Quantify End End Quantify->End

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

  • Plate Coating: Thaw Basement Membrane Extract (BME) on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 70-80% confluency. Harvest the cells and resuspend them in a serum-free or low-serum medium at a concentration of 1-2 x 10^5 cells/mL.

  • Treatment: Add the desired concentrations of this compound or other inhibitors to the cell suspension. Include a vehicle control.

  • Seeding: Gently add 100 µL of the cell suspension to each BME-coated well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[10]

  • Visualization and Quantification: Observe the formation of capillary-like structures using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Ex Vivo Aortic Ring Sprouting Assay

This assay provides a more physiologically relevant model of angiogenesis by using segments of aorta cultured in a 3D matrix.

Aortic_Ring_Workflow Start Start Isolate_Aorta Isolate thoracic aorta from a mouse or rat Start->Isolate_Aorta Clean_Aorta Remove periadventitial fibro-adipose tissue Isolate_Aorta->Clean_Aorta Section_Aorta Cross-section the aorta into ~1 mm thick rings Clean_Aorta->Section_Aorta Embed_Rings Embed individual rings in a collagen or BME gel Section_Aorta->Embed_Rings Add_Media Add culture medium containing test compounds (this compound, etc.) Embed_Rings->Add_Media Incubate_Rings Incubate for 7-14 days at 37°C Add_Media->Incubate_Rings Monitor_Sprouting Monitor and quantify microvessel outgrowth over time Incubate_Rings->Monitor_Sprouting End End Monitor_Sprouting->End

Caption: Workflow for the ex vivo aortic ring sprouting assay.

Protocol:

  • Aorta Dissection: Euthanize a mouse or rat and dissect the thoracic aorta. Place it in a sterile, ice-cold culture medium.[11][12]

  • Ring Preparation: Under a dissecting microscope, carefully remove the periadventitial fibro-adipose tissue. Cross-section the aorta into 1-2 mm thick rings.[11][12]

  • Embedding: Place a single aortic ring in the center of a well of a 48-well plate coated with a layer of collagen gel or BME. Cover the ring with another layer of the gel. Allow the gel to solidify at 37°C.[11][12]

  • Treatment and Culture: Add culture medium supplemented with growth factors (e.g., VEGF) and the test compounds (this compound or alternatives) to each well.

  • Incubation and Analysis: Incubate the plate at 37°C for 7-14 days, replacing the medium every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings using a microscope. Quantify the angiogenic response by measuring the length and number of sprouts.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.[13][14][15][16]

Protocol:

  • Sample Preparation: Collect conditioned media from cell cultures or prepare tissue lysates. Mix the samples with a non-reducing sample buffer.

  • Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin as a substrate.

  • Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity, at 37°C for 12-24 hours.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Analysis: The intensity of the clear bands corresponds to the level of MMP activity. Both the pro- and active forms of MMP-2 and MMP-9 can be identified based on their molecular weights.

Conclusion

This compound stands out as a potent and selective inhibitor of MMP-2 and MMP-9, offering a valuable tool for dissecting the specific roles of these gelatinases in angiogenesis. In comparison, broad-spectrum MMP inhibitors like Batimastat and Marimastat, while effective at inhibiting angiogenesis, may have more widespread effects due to their broader target profile. Endogenous inhibitors like TIMPs offer a more physiological means of MMP regulation and have demonstrated anti-angiogenic properties through both MMP-dependent and independent pathways. The choice of inhibitor will ultimately depend on the specific research question and the desired level of target selectivity. The provided experimental protocols offer standardized methods to quantitatively assess and compare the anti-angiogenic efficacy of these compounds.

References

A Comparative Guide: SB-3CT vs. siRNA Knockdown for MMP-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix (ECM), particularly type IV collagen.[1][2] Its overactivity is implicated in numerous pathological processes, including tumor metastasis, angiogenesis, and inflammation, making it a critical target for therapeutic intervention. This guide provides an objective comparison of two common laboratory methods for inhibiting MMP-2: the chemical inhibitor SB-3CT and siRNA-mediated gene knockdown.

Mechanism of Action: A Fundamental Divergence

The primary difference between this compound and siRNA lies in their mechanism of action. This compound is a mechanism-based inhibitor that directly targets the MMP-2 protein, while siRNA acts upstream by preventing the protein from being synthesized.

  • This compound (Chemical Inhibition): (4-Phenoxyphenylsulfonyl)methylthiirane, or this compound, is a selective, mechanism-based inhibitor of gelatinases (MMP-2 and MMP-9).[3][4] Its thiirane ring structure is key to its function. Within the enzyme's active site, a glutamate residue (Glu-404) abstracts a proton from the methylene group of this compound.[2][5] This action initiates the opening of the thiirane ring, forming a reactive thiolate that binds tightly to the catalytic zinc ion in the MMP-2 active site, thereby irreversibly inhibiting the enzyme.[2][6]

  • siRNA (Gene Knockdown): Small interfering RNA (siRNA) operates via the RNA interference (RNAi) pathway. A synthetic, double-stranded siRNA molecule designed to be complementary to a specific sequence of the MMP-2 messenger RNA (mRNA) is introduced into the cell.[7] The siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides it to the target MMP-2 mRNA. This binding leads to the cleavage and subsequent degradation of the mRNA, preventing its translation into the MMP-2 protein.[7]

G cluster_0 siRNA Knockdown (Transcriptional Level) cluster_1 This compound Inhibition (Post-Translational Level) DNA MMP-2 Gene (DNA) mRNA MMP-2 mRNA DNA->mRNA Transcription RISC RISC Complex mRNA->RISC Binding & Cleavage No_Protein No MMP-2 Protein siRNA siRNA siRNA->RISC RISC->No_Protein Degradation MMP2_Protein Active MMP-2 Protein Inactive_Complex Inactive MMP-2-SB-3CT Complex MMP2_Protein->Inactive_Complex Irreversible Binding ECM ECM Degradation MMP2_Protein->ECM Catalyzes SB3CT This compound SB3CT->Inactive_Complex No_ECM No ECM Degradation Inactive_Complex->No_ECM G cluster_0 This compound Inhibition Workflow cluster_1 siRNA Knockdown Workflow cluster_2 Downstream Analysis s1 Seed Cells s2 Culture (e.g., 24h) s1->s2 s3 Treat with this compound (e.g., 1-24h) s2->s3 s4 Collect Conditioned Media &/or Cell Lysate s3->s4 a1 Gelatin Zymography (Activity Assay) s4->a1 a2 Western Blot (Protein Level) s4->a2 a3 qRT-PCR (mRNA Level) s4->a3 Lysate only r1 Seed Cells r2 Transfect with MMP-2 siRNA (e.g., 4-6h) r1->r2 r3 Incubate (24-72h) for Knockdown r2->r3 r4 Collect Conditioned Media &/or Cell Lysate r3->r4 r4->a1 r4->a2 r4->a3 Lysate only G GF Growth Factors (e.g., TGF-β) Receptor Cell Surface Receptors GF->Receptor Chemokines Chemokines (e.g., CCL27) Chemokines->Receptor ERK ERK1/2 Pathway Receptor->ERK Pro_MMP2 Pro-MMP-2 (Transcription) ERK->Pro_MMP2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 BM Basement Membrane (Type IV Collagen) Active_MMP2->BM VEGF ECM-Bound VEGF Active_MMP2->VEGF Degraded_BM Degraded Membrane BM->Degraded_BM Free_VEGF Released VEGF VEGF->Free_VEGF Invasion Cell Invasion & Metastasis Degraded_BM->Invasion Angiogenesis Angiogenesis Free_VEGF->Angiogenesis

References

The Efficacy of SB-3CT in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SB-3CT is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting the gelatinases MMP-2 and MMP-9. These enzymes are crucial in the degradation of the extracellular matrix, a process integral to cancer progression, invasion, metastasis, and angiogenesis.[1][2] This guide provides a comprehensive overview of this compound's efficacy across various cancer cell lines, compares its characteristics to other MMP inhibitors, and details the experimental protocols used to evaluate its function.

Quantitative Efficacy of this compound Across Cancer Cell Lines

This compound has demonstrated significant anti-tumor effects in a range of cancer cell lines, primarily through its modulation of the tumor microenvironment and enhancement of anti-tumor immunity. Its efficacy is often characterized by the inhibition of tumor growth, reduction of key signaling molecules, and increased cancer cell susceptibility to immune-mediated killing.

Cancer TypeCell LineKey Effects of this compound TreatmentQuantitative Data
Melanoma SK-MEL-28Increased CD8+ T cell-mediated tumor cell killing; Downregulation of IFNγ-induced PD-L1Surface PD-L1 expression reduced from 98.6% to 14.4%[3]
A375Downregulation of IFNγ-induced PD-L1Surface PD-L1 expression reduced from 97.6% to 65.2%[3]
B16F10 (in vivo)Reduced tumor growth; Extended survival; Increased CD8+ T cell infiltration; Increased IFNγ+/CD8+ T cells; Increased GZMB+/CD8+ T cellsTumor size reduced from 2030 mm³ (control) to 1469 mm³ (this compound alone) and 339 mm³ (with anti-PD-1)[2]. IFNγ+/CD8+ T cell infiltration increased from 23.3% to 54.7%[2][3]. GZMB+/CD8+ T cell infiltration increased from 7.43% to 40.9%[2][3].
Lung Cancer A549Downregulation of IFNγ-induced PD-L1Surface PD-L1 expression reduced from 44.9% to 15.8%[3]
Lewis Lung Carcinoma (LLC) (in vivo)Reduced tumor growth; Extended survivalTumor size reduced from 2397 mm³ (control) to 1709 mm³ (this compound alone) and 316 mm³ (with anti-PD-1)[2].
Prostate Cancer PC3 (in vivo)Inhibited intraosseous tumor growthAssociated with reduced osteolytic response and intratumoral vascularity[4][5][6]

Inhibitory Profile of this compound

This compound is a competitive inhibitor with high selectivity for gelatinases over other MMPs. This specificity is a key differentiator from earlier, broad-spectrum MMP inhibitors.

Target EnzymeInhibition Constant (Ki)
MMP-2 13.9 nM[4][5]
MMP-9 600 nM (also reported as 400 ± 15 nM)[4][5]

Comparison with Alternative MMP Inhibitors

The development of MMP inhibitors for cancer therapy has a challenging history. First-generation inhibitors, such as Batimastat and Marimastat, were broad-spectrum, targeting multiple MMPs.[2][7] While they showed promise in preclinical models, they largely failed in clinical trials due to a lack of efficacy and significant side effects, such as musculoskeletal syndrome.[2][8][9]

The lack of success was attributed to several factors, including poor selectivity—as some MMPs may have protective or "anti-target" roles in cancer—and the administration to patients with advanced-stage disease.[3][8][10]

This compound represents a more targeted approach. Its high selectivity for MMP-2 and MMP-9, enzymes strongly associated with tumor progression and immune evasion, may offer a better therapeutic window and side-effect profile.[1][2] Unlike the broad inhibition of early compounds, this compound's mechanism is focused on pathways directly contributing to tumor growth and immune suppression.

InhibitorTarget SpecificityKey DifferentiatorsClinical Trial Status
This compound Selective for MMP-2 and MMP-9[4][5]High selectivity; Mechanism involves enhancing anti-tumor immunity by downregulating PD-L1.[1][3][11]Preclinical; Investigated in combination with immunotherapy.[1][3][11]
Marimastat Broad-spectrum[2][7][12]Orally bioavailable but failed in Phase III trials due to lack of efficacy and side effects.[2][9]Development terminated.[9]
Batimastat Broad-spectrum[7][13]First MMPI in clinical trials; Poor oral bioavailability required injection, leading to complications.[7][14]Development terminated.[14]

Signaling Pathways and Mechanism of Action

This compound functions by inhibiting the enzymatic activity of MMP-2 and MMP-9. This action prevents the degradation of the extracellular matrix and, crucially, modulates downstream signaling pathways that promote cancer growth and immune evasion. A key mechanism is the downregulation of Programmed Death-Ligand 1 (PD-L1) on cancer cells, which enhances the ability of the immune system, particularly CD8+ T cells, to recognize and eliminate tumor cells.[3][8][11] RNA sequencing has revealed that this compound treatment leads to the downregulation of several oncogenic pathways, including PI3K-Akt, AMPK, Hippo, HIF-1, and mTOR signaling.[3][8]

SB3CT_Mechanism cluster_inhibition This compound Action cluster_pathways Downstream Signaling cluster_effects Cellular Effects SB3CT This compound MMP2_9 MMP-2 / MMP-9 SB3CT->MMP2_9 Inhibits PI3K_Akt PI3K-Akt Pathway MMP2_9->PI3K_Akt Activates mTOR mTOR Pathway MMP2_9->mTOR Activates HIF1 HIF-1 Pathway MMP2_9->HIF1 Activates PDL1 PD-L1 Expression MMP2_9->PDL1 Inhibition leads to downregulation TumorGrowth Tumor Growth, Invasion, Angiogenesis MMP2_9->TumorGrowth Promotes PI3K_Akt->PDL1 Upregulates mTOR->PDL1 Upregulates HIF1->PDL1 Upregulates ImmuneEvasion Tumor Immune Evasion PDL1->ImmuneEvasion Promotes

This compound inhibits MMP-2/9, downregulating oncogenic pathways and PD-L1 expression.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to assess the efficacy of this compound.

T-Cell Mediated Tumor Cell Killing Assay

This assay quantifies the ability of immune cells to kill cancer cells, and how this is affected by this compound.

  • T-Cell Activation: Human peripheral blood mononuclear cells are cultured with T-cell activators (e.g., ImmunoCult Human CD3/CD28/CD2) and IL-2 (1000 U/mL) for approximately one week to generate activated T-cells.[3]

  • Co-culture: Target cancer cells (e.g., SK-MEL-28) are seeded in plates and allowed to adhere overnight.[3]

  • Treatment: Activated T-cells are added to the cancer cells at a specified ratio (e.g., 3:1) in the presence of various concentrations of this compound (e.g., 25 μM) or a vehicle control (DMSO).[3]

  • Incubation: The co-culture is incubated for 48 hours.[3]

  • Quantification: T-cells and debris are washed away with PBS. The remaining viable cancer cells are stained with crystal violet and quantified by measuring absorbance at 570 nm.[3]

T_Cell_Killing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis activate_t Activate T-Cells (1 week, IL-2) coculture Co-culture T-Cells and Cancer Cells with this compound or DMSO activate_t->coculture plate_cancer Plate Cancer Cells (overnight) plate_cancer->coculture incubate Incubate (48 hours) coculture->incubate wash Wash to Remove T-Cells incubate->wash stain Crystal Violet Staining wash->stain read Measure Absorbance (OD 570nm) stain->read

Workflow for the T-cell mediated tumor cell killing assay.
Flow Cytometry for PD-L1 Surface Expression

This protocol is used to quantify the percentage of cells expressing PD-L1 on their surface.

  • Cell Preparation: Cancer cells (e.g., A549, SK-MEL-28) are cultured and treated with this compound (e.g., 25 μM), IFNγ (to induce PD-L1), or a combination for 24 hours.[10]

  • Staining: Cells are harvested and stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells. Fc receptors are blocked (e.g., Human TruStain FcX).[3]

  • Antibody Incubation: Cells are incubated with a fluorescently-labeled anti-PD-L1 antibody (e.g., PE-PDL1).[3]

  • Data Acquisition: Stained cells are analyzed on a flow cytometer.

  • Data Analysis: The data is analyzed using software (e.g., FlowJo) to gate on live cells and determine the percentage of PD-L1 positive cells.[3]

Western Blot for Total Protein Expression

This method is used to detect and quantify the total amount of a specific protein (e.g., PD-L1) within a cell lysate.

  • Cell Lysis: Treated and control cancer cells are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined (e.g., using a BCA assay).

  • Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-PD-L1), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands. Band intensity is quantified relative to a loading control (e.g., β-actin).

References

Comparative Analysis of SB-3CT and Marimastat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of two prominent matrix metalloproteinase (MMP) inhibitors, SB-3CT and Marimastat. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and development decisions. The comparison covers their mechanisms of action, inhibitory profiles, clinical findings, and relevant experimental protocols.

Introduction to MMP Inhibitors: this compound and Marimastat

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] While essential for physiological processes like tissue remodeling, wound healing, and angiogenesis, their excessive activity is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1] This has made MMPs a significant target for therapeutic intervention.

Marimastat (BB-2516) is a first-generation, orally active, broad-spectrum MMP inhibitor.[3][4] Its development in the late 1990s marked a significant step in targeting MMPs for cancer therapy.[5] It functions as a hydroxamate-based inhibitor, chelating the zinc ion essential for the catalytic activity of MMPs.[2][4][6]

This compound , in contrast, is a more recent, mechanism-based inhibitor with high selectivity for the gelatinases, MMP-2 and MMP-9.[7][8][9] It operates as a "suicide inhibitor," where the enzyme's own catalytic activity triggers a chemical transformation in the inhibitor, leading to potent and stable inhibition.[1][8] Its unique mechanism and selectivity profile offer a different therapeutic approach compared to broad-spectrum inhibitors.

Mechanism of Action

The fundamental difference between Marimastat and this compound lies in their mode of inhibiting the target MMPs.

Marimastat employs a hydroxamate chemical group that mimics the peptide structure of natural MMP substrates.[10][11] This group binds directly and reversibly to the zinc ion within the active site of the enzyme, blocking its catalytic function.[4][6] This mechanism is common to many broad-spectrum MMP inhibitors.

This compound utilizes a more complex, irreversible mechanism. It contains a thiirane (episulfide) ring. The inhibition process involves an enzyme-catalyzed opening of this thiirane ring, which results in a stable, covalent bond with the enzyme.[1] This "suicide inhibition" is highly specific and contributes to the drug's selectivity for MMP-2 and MMP-9.[8]

G cluster_0 General MMP Inhibition (Marimastat) cluster_1 Mechanism-Based Inhibition (this compound) MMP MMP Active Site (with Zn²⁺ ion) Complex Inactive MMP-Marimastat Complex MMP->Complex Reversible Binding (Chelation of Zn²⁺) Marimastat Marimastat (Hydroxamate Inhibitor) Marimastat->Complex MMP2_9 MMP-2/MMP-9 Active Site (with Zn²⁺ ion) RingOpening Enzyme-Catalyzed Thiirane Ring Opening MMP2_9->RingOpening Catalysis SB3CT This compound (Thiirane Ring) SB3CT->RingOpening CovalentComplex Irreversibly Inactivated MMP-SB-3CT Adduct RingOpening->CovalentComplex Covalent Bonding

Caption: Comparative mechanisms of MMP inhibition for Marimastat and this compound.

Quantitative Data Comparison

The inhibitory activity and clinical performance of this compound and Marimastat differ significantly, reflecting their distinct mechanisms and selectivity.

Table 1: Comparative Inhibitory Activity (IC50 / Ki)

This table summarizes the concentrations required for this compound and Marimastat to inhibit various MMPs. Lower values indicate higher potency.

Matrix Metalloproteinase (MMP)This compound (Ki)Marimastat (IC50)
MMP-1 (Collagenase-1)206,000 nM[9]5 nM[6][12][13]
MMP-2 (Gelatinase-A)13.9 nM [7][9][14]6 nM[6][12][13][15]
MMP-3 (Stromelysin-1)15,000 nM[9]230 nM[15][16]
MMP-7 (Matrilysin)96,000 nM[9]13 nM[6][12][13]
MMP-9 (Gelatinase-B)600 nM [7][9][14]3 nM[6][12][13][15]
MMP-14 (MT1-MMP)Not reported9 nM[6][12][13]

Data compiled from multiple sources.[6][7][9][12][13][14][15][16]

Key Observation: Marimastat demonstrates broad-spectrum activity, potently inhibiting a wide range of MMPs.[12] In contrast, this compound is highly selective, showing potent inhibition of MMP-2 and, to a lesser extent, MMP-9, while having minimal effect on other MMPs at similar concentrations.[8][9]

Table 2: Clinical Trial and Side Effect Profile

This table contrasts the clinical development stage and observed side effects.

ParameterThis compoundMarimastat
Development Stage PreclinicalPhase I, II, and III Clinical Trials Completed
Indications Studied Stroke, Traumatic Brain Injury, Cancer (in animal models)[7][8][17]Various Cancers (Gastric, Pancreatic, Lung, Breast)[3][18][19]
Key Efficacy Findings Reduces tumor growth and metastasis in animal models; Neuroprotective effects[17][20][21]Limited survival benefit in Phase III trials for advanced cancers[19]
Common Side Effects Not evaluated in humansMusculoskeletal Toxicity: Joint and muscle pain and stiffness (often dose-limiting)[3][5][22][23]

Key Observation: Marimastat, despite its potent in vitro activity, faced significant challenges in clinical trials. Its broad inhibition of various MMPs, including those involved in normal tissue turnover, is believed to be responsible for the dose-limiting musculoskeletal side effects.[5][24][23] This lack of specificity ultimately limited its therapeutic success.[3][19] this compound remains in the preclinical stage, but its high selectivity for MMP-2/9 is hypothesized to potentially avoid the off-target side effects seen with broad-spectrum inhibitors like Marimastat.

Experimental Protocols

Accurate evaluation of MMP inhibitors requires robust and standardized assays. Below are methodologies for key experiments cited in the evaluation of compounds like this compound and Marimastat.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This assay quantifies the enzymatic activity of a specific MMP and its inhibition by a test compound.

1. Principle: A purified, recombinant MMP enzyme is incubated with a fluorogenic substrate. This substrate consists of a peptide sequence specific for the MMP, flanked by a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a lower fluorescent signal.

2. Materials:

  • Purified, active recombinant human MMP enzyme (e.g., MMP-2, MMP-9).
  • MMP-specific fluorogenic FRET-peptide substrate.
  • Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
  • Test inhibitors (this compound, Marimastat) dissolved in DMSO.
  • 96-well black microplates.
  • Fluorescence plate reader.

3. Procedure:

  • Prepare serial dilutions of the test inhibitors (e.g., from 1 nM to 100 µM) in assay buffer.
  • In a 96-well plate, add the diluted inhibitors to respective wells. Include a "no inhibitor" control (enzyme only) and a "no enzyme" blank (substrate only).
  • Add the purified MMP enzyme to all wells except the blank and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the fluorogenic substrate to all wells.
  • Immediately place the plate in a fluorescence reader pre-set to 37°C.
  • Measure the fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm) every 1-2 minutes for 30-60 minutes.
  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Gelatin Zymography

Zymography is an electrophoretic technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

1. Principle: Proteins in a sample are separated by size using SDS-PAGE. The polyacrylamide gel is co-polymerized with a substrate, typically gelatin. After electrophoresis, the SDS is removed by washing, allowing the separated enzymes in the gel to renature and digest the substrate. The gel is then stained (e.g., with Coomassie Brilliant Blue). Areas of enzymatic activity will appear as clear bands against a blue background, as the gelatin has been degraded and does not retain the stain.

2. Materials:

  • Polyacrylamide gels containing 0.1% gelatin.
  • SDS-PAGE running buffer and sample loading buffer (non-reducing).
  • Biological samples (e.g., cell culture media, tissue homogenates).
  • Renaturing buffer (e.g., 2.5% Triton X-100 in water).
  • Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5).
  • Staining solution (e.g., 0.5% Coomassie Blue R-250).
  • Destaining solution (e.g., 40% methanol, 10% acetic acid).

3. Procedure:

  • Prepare protein samples in non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.
  • Perform electrophoresis at 4°C until the dye front reaches the bottom of the gel.
  • Remove the gel and wash it twice for 30 minutes each in renaturing buffer at room temperature to remove SDS.
  • Incubate the gel in developing buffer overnight at 37°C to allow for enzymatic digestion of the gelatin.
  • Stain the gel with Coomassie Blue staining solution for 1 hour.
  • Destain the gel until clear bands of gelatinolysis are visible against a dark blue background. The molecular weight of the bands can be used to identify pro- and active forms of MMP-2 and MMP-9.

node [color="#4285F4", fontcolor="#202124"]; start [label="Start:\nPrepare Inhibitor Dilutions\n& MMP Enzyme"]; add_inhibitor [label="1. Add Inhibitor & Enzyme\nto 96-well Plate"]; incubate [label="2. Incubate at 37°C\n(Allow Binding)"]; add_substrate [label="3. Add Fluorogenic\nSubstrate"];

node [color="#34A853", fontcolor="#202124"]; read_fluorescence [label="4. Measure Fluorescence\nOver Time"]; calculate_rate [label="5. Calculate Reaction Rates"]; plot_data [label="6. Plot % Inhibition vs.\nConcentration"]; determine_ic50 [label="7. Determine IC50 Value"];

node [color="#EA4335", fontcolor="#202124"]; end [label="End:\nInhibitor Potency\nQuantified", shape=ellipse];

start -> add_inhibitor; add_inhibitor -> incubate; incubate -> add_substrate; add_substrate -> read_fluorescence; read_fluorescence -> calculate_rate; calculate_rate -> plot_data; plot_data -> determine_ic50; determine_ic50 -> end; }

Caption: Workflow for an in vitro MMP inhibitor screening assay.

Signaling Pathways and Broader Biological Impact

The inhibition of MMPs can have wide-ranging effects on cellular signaling. MMPs are not just ECM-degrading enzymes; they also process a variety of signaling molecules, including growth factors, cytokines, and cell surface receptors.

Marimastat's broad-spectrum activity can impact multiple pathways simultaneously. By inhibiting MMPs, it can prevent the release of matrix-bound growth factors (like VEGF and TGF-β) and inhibit the shedding of cell surface receptors, thereby modulating pathways involved in angiogenesis, cell proliferation, and invasion.

This compound's impact is more targeted. MMP-2 and MMP-9 are known to be key players in disrupting tissue barriers, such as the blood-brain barrier during stroke or the basement membrane during tumor metastasis.[1][17] Recent studies also suggest a role for this compound in modulating the tumor immune microenvironment. By inhibiting MMP-2/9, this compound has been shown to downregulate the expression of PD-L1 on cancer cells, an important immune checkpoint protein.[20][25] This suggests that selective MMP-9/2 inhibition could enhance anti-tumor immunity and potentially synergize with immune checkpoint blockade therapies.[20]

G cluster_0 Upstream Regulation cluster_1 MMP Activity & Inhibition cluster_2 Downstream Effects GF Growth Factors (e.g., TGF-β) CancerCell Cancer Cell GF->CancerCell Cytokines Pro-inflammatory Cytokines Cytokines->CancerCell MMP_Activation MMP-2 / MMP-9 Activation CancerCell->MMP_Activation Induces ECM ECM Degradation MMP_Activation->ECM Angiogenesis Angiogenesis MMP_Activation->Angiogenesis Promotes PDL1 PD-L1 Expression MMP_Activation->PDL1 Upregulates Inhibitors This compound / Marimastat Inhibitors->MMP_Activation Inhibits Metastasis Tumor Invasion & Metastasis ECM->Metastasis ImmuneSuppression Immune Suppression PDL1->ImmuneSuppression

Caption: Signaling pathways influenced by MMP-2/9 activity and their inhibitors.

Conclusion

This compound and Marimastat represent two distinct strategies for targeting matrix metalloproteinases. Marimastat is a broad-spectrum inhibitor whose clinical utility has been hampered by significant musculoskeletal side effects, likely due to its lack of selectivity. This compound is a highly selective, mechanism-based inhibitor of MMP-2 and MMP-9 that has shown promise in preclinical models of cancer and neurological disease. Its selectivity may offer a superior safety profile, and its recently discovered role in modulating immune pathways presents new therapeutic possibilities. Future research, including eventual clinical trials for this compound and other selective inhibitors, will be critical in determining whether the long-held promise of MMP inhibition can be realized in the clinic.

References

A Comparative Analysis of SB-3CT and its Analogs as Selective Gelatinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of SB-3CT, a potent and selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9, and its analogs. The information presented herein is intended to assist researchers in understanding the structure-activity relationships, inhibitory potencies, and experimental evaluation of this class of compounds.

Introduction to this compound and its Mechanism of Action

This compound, or (4-phenoxyphenylsulfonyl)methylthiirane, is a mechanism-based inhibitor that selectively targets gelatinases A (MMP-2) and B (MMP-9).[1][2] These zinc-dependent endopeptidases play a crucial role in the degradation of the extracellular matrix and are implicated in various pathological processes, including tumor metastasis, angiogenesis, and neuroinflammation.[1][2] The unique inhibitory mechanism of this compound involves an enzyme-catalyzed opening of its thiirane ring within the active site of the gelatinases. This reaction is initiated by the deprotonation of the methylene group adjacent to the sulfone by the glutamate residue in the enzyme's active site, leading to the formation of a stable zinc-thiolate complex that tightly binds to the catalytic zinc ion.[1] This "suicide" inhibition mechanism contributes to its high potency and selectivity.[2]

Comparative Analysis of Inhibitory Potency

The inhibitory potency of this compound and its analogs is typically evaluated by determining their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) against purified MMPs. The following tables summarize the available quantitative data for this compound and a selection of its key analogs.

CompoundTarget MMPKᵢ (nM)Reference
This compound MMP-213.9 - 28[3][4]
MMP-9400 - 600[3][4]
p-OH-SB-3CT (metabolite) MMP-26[4]
MMP-9160[4]
(R)-ND-336 MMP-2127[5]
MMP-919[5][6]
MMP-14119[5]
ND-336 MMP-285[7]
MMP-9150[7]
MMP-14120[7]

The following table presents data for representative biphenyl and monophenyl sulfonate-containing thiirane analogs, highlighting the impact of structural modifications on inhibitory activity.

CompoundTarget MMPKᵢ (nM)Inhibition TypeReference
Biphenyl analog 2a MMP-215 ± 2Slow-binding[9]
MMP-950 ± 5Slow-binding[9]
Biphenyl analog 2b MMP-210 ± 1Slow-binding[9]
MMP-940 ± 3Slow-binding[9]
Monophenyl analog 3a MMP-225 ± 3Slow-binding[9]
MMP-9>1000Linear-competitive[9]
MMP-7200 ± 20Slow-binding[9]
MMP-14300 ± 30Slow-binding[9]
Monophenyl analog 3b MMP-220 ± 2Slow-binding[9]
MMP-9>1000Linear-competitive[9]
MMP-7150 ± 15Slow-binding[9]
MMP-14250 ± 25Slow-binding[9]

Experimental Protocols

Gelatin Zymography

Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples. The method relies on the ability of these enzymes to degrade gelatin embedded within a polyacrylamide gel.

Materials:

  • Separating Gel Buffer (4X): 1.5 M Tris-HCl, pH 8.8, 0.4% SDS

  • Stacking Gel Buffer (4X): 0.5 M Tris-HCl, pH 6.8, 0.4% SDS

  • 30% Acrylamide/Bis-acrylamide solution

  • 10% Ammonium persulfate (APS)

  • TEMED

  • Gelatin solution (1% w/v)

  • Sample Buffer (2X): 125 mM Tris-HCl, pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue

  • Washing Buffer: 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂

  • Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid

  • Destaining Solution: 40% methanol, 10% acetic acid

Procedure:

  • Gel Preparation:

    • Prepare a 10% polyacrylamide separating gel containing 0.1% gelatin.

    • Overlay with a 4% stacking gel.

  • Sample Preparation and Electrophoresis:

    • Mix protein samples with 2X sample buffer. Do not heat or add reducing agents.

    • Load samples onto the gel and run electrophoresis at 4°C.

  • Enzyme Renaturation:

    • After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.

  • Enzyme Activity:

    • Incubate the gel in incubation buffer at 37°C for 16-24 hours.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue solution for 1 hour.

    • Destain the gel until clear bands appear against a blue background. Areas of gelatin degradation by MMPs will appear as clear bands.

Fluorescence-Based MMP Inhibitor Screening Assay

This is a general protocol for a high-throughput screening assay to determine the potency of MMP inhibitors using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Purified recombinant human MMP-2 or MMP-9

  • MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

  • A FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • A fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified MMP enzyme to the desired concentration in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Reaction:

    • In a 96-well microplate, add the MMP enzyme solution.

    • Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocities from the linear portion of the kinetic curves.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMP-2 and MMP-9, as well as a typical experimental workflow for evaluating MMP inhibitors.

MMP_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mmp MMP Expression and Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., TGF-β, PDGF) Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Kinase_Cascades Kinase Cascades (MAPK, PI3K/Akt) Cytokines->Kinase_Cascades Transcription_Factors Transcription Factors (NF-κB, AP-1) Kinase_Cascades->Transcription_Factors Pro_MMP9 Pro-MMP-9 Transcription_Factors->Pro_MMP9 gene transcription Pro_MMP2 Pro-MMP-2 Transcription_Factors->Pro_MMP2 gene transcription Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 activation ECM_Degradation ECM Degradation (Collagen IV, Laminin) Active_MMP9->ECM_Degradation Angiogenesis Angiogenesis Active_MMP9->Angiogenesis Growth_Factor_Release Release of Bioactive Molecules Active_MMP9->Growth_Factor_Release Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 activation Active_MMP2->ECM_Degradation Active_MMP2->Angiogenesis Active_MMP2->Growth_Factor_Release Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration

Caption: Upstream and downstream signaling pathways of MMP-2 and MMP-9.

Experimental_Workflow In_Vitro_Screening In Vitro MMP Inhibitor Screening (FRET) Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Determine_Ki Determine Ki and Inhibition Mechanism Determine_IC50->Determine_Ki Cell_Based_Assays Cell-Based Assays (Invasion, Migration) Determine_Ki->Cell_Based_Assays Gelatin_Zymography Gelatin Zymography Gelatin_Zymography->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies Compound_Synthesis Compound_Synthesis Compound_Synthesis->Gelatin_Zymography

References

Validating the Anti-Inflammatory Properties of SB-3CT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of SB-3CT, a selective gelatinase (MMP-2 and MMP-9) inhibitor, with other matrix metalloproteinase (MMP) inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Executive Summary

This compound is a potent, mechanism-based inhibitor of MMP-2 and MMP-9, demonstrating significant anti-inflammatory effects in various preclinical models.[1][2] Its therapeutic potential has been particularly highlighted in neurological conditions such as traumatic brain injury (TBI) and ischemic stroke, where it has been shown to reduce neuroinflammation and protect against neuronal damage.[3][4][5] This guide will delve into the comparative efficacy of this compound, its mechanism of action in modulating inflammatory pathways, and detailed experimental protocols for its validation.

Comparative Analysis of Anti-Inflammatory Efficacy

This compound's anti-inflammatory effects have been evaluated alongside other MMP inhibitors, notably the broad-spectrum inhibitor doxycycline.

Quantitative Data on Inflammatory Mediator Suppression

A study on murine central nervous system (CNS) tuberculosis demonstrated that adjunctive therapy with either this compound or doxycycline significantly suppressed the expression of key inflammatory mediators in brain homogenates. The following table summarizes the comparative effects on a panel of cytokines and chemokines.

Inflammatory MediatorEffect of this compound + ATTEffect of Doxycycline + ATT
Pro-inflammatory Cytokines
TNF-αSuppressedSuppressed
IFN-ɣSuppressedSuppressed
Chemokines
CXCL2SuppressedSuppressed
CXCL10SuppressedSuppressed
CCL2SuppressedSuppressed
CCL3SuppressedSuppressed
CCL7SuppressedSuppressed
CCL11SuppressedSuppressed
CCL19SuppressedSuppressed

ATT: Anti-tuberculous treatment. Data adapted from a study on murine CNS-tuberculosis.[6][7]

Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the selective inhibition of MMP-2 and MMP-9.[1][2] This targeted inhibition disrupts downstream inflammatory cascades, including the modulation of microglial activation and the NF-κB signaling pathway.

Modulation of Microglial Activation

In models of neuroinflammation, this compound has been shown to mitigate the activation of microglia, the resident immune cells of the central nervous system.[3] Activated microglia are a major source of pro-inflammatory cytokines and reactive oxygen species. By inhibiting MMP-9, this compound helps to maintain the integrity of the extracellular matrix and blood-brain barrier, thereby reducing the triggers for microglial activation.[3]

Interference with the NF-κB Signaling Pathway

Evidence suggests a reciprocal relationship between MMP-9 and the transcription factor NF-κB, a key regulator of inflammation.[9][10][11][12][13] MMP-9 can induce the activation of NF-κB, which in turn promotes the expression of various pro-inflammatory genes, including cytokines and even MMP-9 itself, creating a positive feedback loop. By inhibiting MMP-9, this compound can disrupt this cycle, leading to a downstream reduction in NF-κB-mediated inflammation.[9][10][11][12][13]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

SB3CT_Anti_Inflammatory_Pathway cluster_upstream Inflammatory Stimulus cluster_mmp MMP-9 Activation & Action cluster_cellular Cellular Response cluster_signaling Intracellular Signaling cluster_downstream Inflammatory Outcome Inflammatory Stimulus Inflammatory Stimulus MMP9 MMP-9 Inflammatory Stimulus->MMP9 ECM_Degradation ECM Degradation & BBB Disruption MMP9->ECM_Degradation NFkB NF-κB Activation MMP9->NFkB induces Microglia_Activation Microglia Activation ECM_Degradation->Microglia_Activation Microglia Microglia Microglia->Microglia_Activation Microglia_Activation->NFkB NFkB->MMP9 positive feedback Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines promotes transcription SB3CT This compound SB3CT->MMP9 inhibits

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental_Workflow cluster_model In Vivo Model cluster_treatment Treatment Groups cluster_analysis Post-mortem Analysis Animal_Model Induce Neuroinflammation (e.g., TBI, Stroke) Vehicle Vehicle Control Animal_Model->Vehicle SB3CT_Treatment This compound Animal_Model->SB3CT_Treatment Other_MMPi Other MMP Inhibitor (e.g., Doxycycline) Animal_Model->Other_MMPi Brain_Tissue Collect Brain Tissue Vehicle->Brain_Tissue SB3CT_Treatment->Brain_Tissue Other_MMPi->Brain_Tissue Zymography Gelatin Zymography (MMP-9 Activity) Brain_Tissue->Zymography IF Immunofluorescence (Microglial Activation) Brain_Tissue->IF ELISA ELISA (Cytokine Levels) Brain_Tissue->ELISA

Caption: Experimental workflow for validating this compound's anti-inflammatory properties.

Experimental Protocols

Gelatin Zymography for MMP-9 Activity

This protocol is adapted from standard zymography procedures to assess the enzymatic activity of MMP-9 in brain tissue homogenates.

Materials:

  • Brain tissue homogenates

  • Non-reducing sample buffer

  • Polyacrylamide gels containing 1 mg/mL gelatin

  • Tris-glycine SDS running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Prepare brain tissue homogenates in a non-denaturing lysis buffer.

  • Determine protein concentration of the homogenates using a standard protein assay.

  • Mix equal amounts of protein with non-reducing sample buffer.

  • Load samples onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis at 4°C until the dye front reaches the bottom of the gel.

  • After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.

  • Incubate the gel in zymogram developing buffer at 37°C for 18-24 hours.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

  • Quantify the bands using densitometry.

Immunofluorescence for Microglial Activation

This protocol outlines the steps for visualizing and quantifying activated microglia in brain sections using immunofluorescence.

Materials:

  • Fixed, cryo-sectioned brain tissue (10-20 µm thick)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody against a microglial marker (e.g., Iba1)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Wash brain sections with PBS to remove embedding medium.

  • Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

  • Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary antibody against Iba1 overnight at 4°C.

  • Wash the sections three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstain with DAPI for 5-10 minutes.

  • Wash the sections three times with PBS.

  • Mount the sections with mounting medium and coverslip.

  • Visualize and capture images using a fluorescence microscope. Analyze microglial morphology and density.

ELISA for Cytokine Measurement in Brain Tissue

This protocol describes the quantification of pro-inflammatory cytokines in brain tissue homogenates using a sandwich ELISA.[14][15][16][17][18]

Materials:

  • Brain tissue homogenates

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)

  • Coating antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Coat a 96-well microplate with the capture antibody overnight at 4°C.[18]

  • Wash the plate with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add brain tissue homogenates and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[18]

  • Wash the plate.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate.

  • Add TMB substrate and incubate until a color develops.

  • Stop the reaction with stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentration based on the standard curve.

References

A Head-to-Head Comparison: The Small Molecule Inhibitor SB-3CT versus Monoclonal Antibodies in Targeting Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the inhibition of matrix metalloproteinases (MMPs) presents a compelling therapeutic strategy for a host of diseases, including cancer, neuroinflammatory disorders, and cardiovascular conditions. This guide provides an objective comparison of two major classes of MMP inhibitors: the small molecule inhibitor SB-3CT and therapeutic monoclonal antibodies, with a focus on their performance and supporting experimental data.

This comparative analysis will delve into the mechanisms of action, inhibitory profiles, and in vivo efficacy of this compound, a selective gelatinase inhibitor, and monoclonal antibodies that target specific MMPs. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows, this guide aims to equip researchers with the critical information needed to select the most appropriate inhibitory strategy for their specific research and development endeavors.

At a Glance: Key Differences Between this compound and Anti-MMP Monoclonal Antibodies

FeatureThis compoundMonoclonal Antibodies (e.g., Andecaliximab)
Target(s) Primarily MMP-2 and MMP-9 (Gelatinases)Highly specific to a single MMP (e.g., MMP-9)
Mechanism Mechanism-based, irreversible covalent binding to the catalytic zinc ion.[1]Bind to specific epitopes on the MMP, often leading to allosteric inhibition or blocking substrate access.
Selectivity Selective for gelatinases over other MMPs.[2][3]High specificity for the target MMP, minimizing off-target effects.
Delivery Orally bioavailable small molecule, can cross the blood-brain barrier.Typically administered via intravenous or subcutaneous injection.
Clinical Stage Preclinical and clinical research.Several in clinical trials, with some having completed Phase III.[4][5]

In-Depth Analysis: this compound

This compound is a potent, mechanism-based inhibitor that selectively targets the gelatinases MMP-2 and MMP-9.[2][3] Its thiirane-based structure allows for covalent modification of the catalytic zinc ion within the active site of these MMPs, leading to irreversible inhibition.[1]

Inhibitory Profile of this compound

The inhibitory constants (Ki) of this compound demonstrate its high affinity for MMP-2 and MMP-9.

MMP TargetKi Value (nM)Reference
MMP-2 13.9 - 28[3][6]
MMP-9 400 - 600[3][6]
Other MMPs (e.g., MMP-1, -3, -7) Micromolar range[2]

Note: Ki values can vary slightly between different experimental conditions and sources.

Preclinical Efficacy of this compound

Numerous in vivo studies have demonstrated the therapeutic potential of this compound in various disease models. In models of traumatic brain injury, this compound treatment has been shown to reduce neuronal damage and improve behavioral outcomes.[7] In cancer research, this compound has been found to inhibit tumor growth and metastasis in models of prostate cancer and melanoma.[1][8][9] For instance, in a mouse model of melanoma, treatment with this compound significantly reduced tumor growth and improved survival.[8][9] Furthermore, studies have shown that this compound can modulate the tumor microenvironment by regulating PD-L1 expression, suggesting a role in enhancing immunotherapy.[8]

In-Depth Analysis: Monoclonal Antibodies Targeting MMPs

Therapeutic monoclonal antibodies represent a highly specific approach to MMP inhibition. By targeting unique epitopes on a particular MMP, these antibodies can achieve remarkable selectivity, thereby reducing the potential for off-target effects that have plagued earlier broad-spectrum MMP inhibitors. A notable example is Andecaliximab (GS-5745), a humanized monoclonal antibody that specifically targets MMP-9.

Inhibitory Profile of Andecaliximab (GS-5745)

While a precise Ki value is not always reported in the same manner as for small molecules, the high affinity and selectivity of Andecaliximab for MMP-9 have been demonstrated in clinical trials.[5] This antibody has been investigated for the treatment of gastric cancer and ulcerative colitis.[4][5]

Clinical Efficacy of Andecaliximab

Clinical trials of Andecaliximab have yielded mixed results. In a Phase 2/3 study for moderate to severe ulcerative colitis, Andecaliximab did not demonstrate a significant improvement in clinical remission rates compared to placebo.[4] However, in a Phase III trial for advanced gastric or gastroesophageal junction adenocarcinoma, the addition of Andecaliximab to standard chemotherapy (mFOLFOX6) did not improve overall survival in the general study population.[5] Interestingly, a subgroup analysis suggested a potential survival benefit in patients aged 65 years and older.[5] These findings highlight the complexities of targeting MMPs in different disease contexts and patient populations.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are crucial. Below are methodologies for key experiments frequently cited in the evaluation of MMP inhibitors.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases (MMP-2 and MMP-9).

Protocol:

  • Sample Preparation: Conditioned cell culture media or tissue lysates are mixed with a non-reducing sample buffer.

  • Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.

  • Renaturation: The gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

  • Incubation: The gel is incubated overnight in a developing buffer containing calcium and zinc ions, which are essential for MMP activity.

  • Staining: The gel is stained with Coomassie Brilliant Blue.

  • Visualization: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.[10][11]

Western Blotting for MMPs

Western blotting is used to detect the presence and quantity of specific MMP proteins.

Protocol:

  • Protein Extraction: Proteins are extracted from cells or tissues using a suitable lysis buffer.

  • SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the MMP of interest.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The membrane is treated with a chemiluminescent substrate, and the light emitted is captured on X-ray film or with a digital imager.[12][13]

In Vivo Animal Models of Metastasis

Animal models are essential for evaluating the anti-metastatic potential of MMP inhibitors.

Protocol (Spontaneous Metastasis Model):

  • Tumor Cell Implantation: Cancer cells are implanted into the primary organ of origin in immunocompromised mice (e.g., mammary fat pad for breast cancer).

  • Primary Tumor Growth: The primary tumor is allowed to grow to a specified size.

  • Inhibitor Treatment: Mice are treated with the MMP inhibitor (e.g., this compound) or a vehicle control according to a predetermined dosing schedule.

  • Surgical Resection: The primary tumor is surgically removed.

  • Metastasis Monitoring: The development of metastases in distant organs (e.g., lungs, liver) is monitored over time using methods such as bioluminescence imaging (if tumor cells are luciferase-tagged) or histological analysis of tissues at the experimental endpoint.

  • Data Analysis: The number and size of metastatic nodules are quantified and compared between the treatment and control groups.[14]

Visualizing the Molecular Landscape

To better understand the context in which these inhibitors function, the following diagrams illustrate the signaling pathways of MMP-2 and MMP-9, and the experimental workflows.

MMP9_Signaling_Pathway extracellular_signals Extracellular Signals (e.g., TNF-α, IL-1β, Growth Factors) receptor Cell Surface Receptors extracellular_signals->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt mapk MAPK Pathways (ERK, JNK, p38) receptor->mapk nf_kb NF-κB Pathway receptor->nf_kb transcription_factors Transcription Factors (AP-1, NF-κB, SP-1) pi3k_akt->transcription_factors mapk->transcription_factors nf_kb->transcription_factors mmp9_gene MMP-9 Gene transcription_factors->mmp9_gene pro_mmp9 Pro-MMP-9 mmp9_gene->pro_mmp9 active_mmp9 Active MMP-9 pro_mmp9->active_mmp9 ecm_degradation ECM Degradation active_mmp9->ecm_degradation cell_migration Cell Migration & Invasion active_mmp9->cell_migration angiogenesis Angiogenesis active_mmp9->angiogenesis growth_factor_release Growth Factor Release active_mmp9->growth_factor_release

Caption: Simplified MMP-9 signaling pathway.

MMP2_Signaling_Pathway growth_factors Growth Factors (e.g., TGF-β, PDGF) ras_pathway Ras/MAPK Pathway growth_factors->ras_pathway integrins Integrins integrins->ras_pathway mt1_mmp MT1-MMP (MMP-14) ras_pathway->mt1_mmp upregulates activation_complex Activation Complex (MT1-MMP/TIMP-2/Pro-MMP-2) mt1_mmp->activation_complex timp2 TIMP-2 timp2->activation_complex pro_mmp2 Pro-MMP-2 pro_mmp2->activation_complex active_mmp2 Active MMP-2 activation_complex->active_mmp2 ecm_degradation ECM Degradation (Collagen IV, Gelatin) active_mmp2->ecm_degradation cell_signaling Modulation of Cell Signaling active_mmp2->cell_signaling

Caption: MMP-2 activation and signaling cascade.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., Cancer Cells) inhibitor_treatment Inhibitor Treatment (this compound or mAb) cell_culture->inhibitor_treatment sample_collection Sample Collection (Conditioned Media, Lysates) inhibitor_treatment->sample_collection zymography Gelatin Zymography sample_collection->zymography western_blot Western Blot sample_collection->western_blot animal_model Animal Model of Disease (e.g., Metastasis) inhibitor_admin Inhibitor Administration animal_model->inhibitor_admin monitoring Tumor/Metastasis Monitoring inhibitor_admin->monitoring endpoint_analysis Endpoint Analysis (Histology, Imaging) monitoring->endpoint_analysis

Caption: General experimental workflow.

Conclusion: A Tale of Two Strategies

The choice between a small molecule inhibitor like this compound and a monoclonal antibody for targeting MMPs is not straightforward and depends heavily on the specific research question and therapeutic goals.

This compound offers the advantages of being a small molecule, including potential oral bioavailability and the ability to cross the blood-brain barrier, making it a valuable tool for neurological and systemic diseases. Its selectivity for the gelatinases MMP-2 and MMP-9 has been well-characterized, and it has demonstrated efficacy in a range of preclinical models.

Monoclonal antibodies , on the other hand, provide unparalleled specificity for a single MMP target, which can be crucial for minimizing off-target effects. While their development and administration can be more complex, their high specificity holds promise for targeted therapies. The clinical journey of Andecaliximab illustrates both the potential and the challenges of this approach.

Ultimately, both this compound and anti-MMP monoclonal antibodies are powerful tools in the arsenal of researchers and drug developers. A thorough understanding of their distinct properties, as outlined in this guide, is essential for making informed decisions in the ongoing quest to modulate MMP activity for therapeutic benefit.

References

A Researcher's Guide to SB-3CT: Unveiling its Specificity for Gelatinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and related scientific fields, the precise targeting of enzymes is paramount. This guide provides a comprehensive comparison of SB-3CT, a mechanism-based inhibitor, and its specificity for gelatinases, primarily matrix metalloproteinase-2 (MMP-2) and MMP-9. The following data and protocols have been compiled to offer an objective evaluation of this compound's performance against other alternatives.

Unveiling the Potency and Selectivity of this compound

This compound is a potent, competitive, and selective inhibitor of the gelatinases MMP-2 and MMP-9. Its mechanism of action is unique, functioning as a "suicide type" or mechanism-based inhibitor. This involves the enzyme-catalyzed opening of its thiirane ring, leading to the formation of a stable, tightly-bound complex with the catalytic zinc ion at the enzyme's active site.

The inhibitory potency of this compound is significantly higher for MMP-2 and MMP-9 compared to other MMPs, underscoring its specificity. The inhibition constants (Ki) are in the nanomolar range for gelatinases, while they are in the micromolar range for other MMPs, indicating a much lower affinity.

Quantitative Comparison of Inhibitor Potency

To contextualize the specificity of this compound, the following table summarizes its inhibition constants (Ki) against a panel of MMPs, alongside data for alternative broad-spectrum and selective inhibitors.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-8 (Collagenase-2)MMP-9 (Gelatinase B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)
This compound 206 µM13.9 nM 15 µM96 µM-600 nM --
Doxycycline >400 µM-30 µM28 µM--2 µM-
Batimastat (BB-94) 3 nM4 nM20 nM6 nM8 nM4 nM1 nM-
Marimastat (BB-2516) 5 nM9 nM7 nM13 nM-3 nM4 nM-
CT543 -<20 nM---<20 nM--

Note: A lower Ki or IC50 value indicates a higher inhibitory potency. Values for Batimastat and Marimastat are aggregated from various sources and represent approximate potencies for broad comparison.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of this compound action and a typical experimental workflow for determining inhibitor specificity.

SB3CT_Mechanism cluster_enzyme MMP Active Site Active_Site MMP Active Site (with Catalytic Zn2+) Ring_Opening Enzyme-Catalyzed Thiirane Ring Opening Active_Site->Ring_Opening Mechanism-Based SB3CT This compound (Thiirane Inhibitor) Binding Initial Reversible Binding SB3CT->Binding Binding->Active_Site Covalent_Complex Stable Covalent Enzyme-Inhibitor Complex Ring_Opening->Covalent_Complex Irreversible Inhibition

Mechanism of this compound Inhibition

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Set up Assay Plate: - Recombinant MMPs - Fluorogenic Substrate - Test Inhibitor (e.g., this compound) Start->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Zymography Gelatin Zymography (Optional): - Separate proteins - Incubate to allow gelatinolysis - Stain and visualize clearing zones Assay_Setup->Zymography Parallel Confirmation Measurement Measure Fluorescence Over Time Incubation->Measurement Data_Analysis Data Analysis: - Calculate Initial Velocities - Determine IC50/Ki Values Measurement->Data_Analysis Conclusion Conclusion: Determine Inhibitor Specificity and Potency Data_Analysis->Conclusion Zymography->Conclusion

Workflow for Determining Inhibitor Specificity

Detailed Experimental Protocols

The determination of inhibitor specificity and potency relies on robust experimental methodologies. Below are detailed protocols for two key assays.

Fluorogenic Substrate-Based MMP Activity Assay

This assay is used to determine the inhibition constants (Ki or IC50 values) of compounds against specific MMPs.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-2, MMP-9, etc.)

  • Fluorogenic MMP substrate (e.g., MOCAc-PLGL-A2pr(Dnp)-AR-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • This compound and other test inhibitors dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors (e.g., this compound) in Assay Buffer.

  • In a 96-well plate, add the recombinant MMP enzyme to each well.

  • Add the diluted inhibitors to the respective wells. Include a control with DMSO only (no inhibitor).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) kinetically over a period of 30-60 minutes.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive.

Gelatin Zymography

This technique is used to detect the activity of gelatinases in biological samples and to qualitatively assess the effect of inhibitors.

Materials:

  • Polyacrylamide gels (e.g., 10%) co-polymerized with gelatin (1 mg/mL)

  • Samples containing MMPs (e.g., conditioned cell culture media)

  • Non-reducing sample buffer

  • Electrophoresis running buffer

  • Washing Buffer: 2.5% (v/v) Triton X-100 in water

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂

  • Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid

  • Destaining Solution: 40% methanol, 10% acetic acid

Procedure:

  • Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Do not heat the samples.

  • Perform electrophoresis under non-reducing conditions at 4°C.

  • After electrophoresis, remove the gel and wash it twice for 30 minutes each in Washing Buffer with gentle agitation to remove SDS and allow enzyme renaturation.

  • Incubate the gel in Incubation Buffer at 37°C for 16-24 hours. To test an inhibitor, it can be included in the Incubation Buffer.

  • Stain the gel with Coomassie Brilliant Blue solution for 1-2 hours.

  • Destain the gel with Destaining Solution until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by active gelatinases. The molecular weight of the active enzymes can be estimated by comparison to protein standards.

Comparative Proteomics of SB-3CT Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the proteomic effects of SB-3CT, a selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9. While direct, comprehensive proteomic datasets from this compound-treated cells are not widely available in published literature, this guide synthesizes known information about its mechanism and the functions of its targets to present a likely proteomic profile. This is supplemented with a detailed, representative experimental protocol for conducting such a study.

Introduction to this compound

This compound is a potent, mechanism-based inhibitor that selectively targets gelatinases, specifically MMP-2 and MMP-9.[1] Its mechanism of action involves the enzyme-catalyzed opening of its thiirane ring, which leads to the formation of a stable complex with the zinc ion in the active site of the MMPs.[2][3] This selectivity for MMP-2 and MMP-9 makes this compound a valuable tool for studying the specific roles of these proteases in various physiological and pathological processes, including cancer metastasis, angiogenesis, and neuroinflammation.[4][5]

Comparative Proteomic Analysis: Expected Changes

A comparative proteomic analysis of cells treated with this compound versus untreated cells or cells treated with broad-spectrum MMP inhibitors would likely reveal significant changes in the abundance of extracellular matrix (ECM) components and proteins involved in cell signaling pathways. Based on the known substrates of MMP-2 and MMP-9, the following table summarizes the expected quantitative changes in protein expression upon this compound treatment.

Disclaimer: The following table is a hypothetical representation of expected proteomic changes based on the known functions of MMP-2 and MMP-9. It is intended to guide researchers in their experimental design and data analysis.

Protein CategoryPotential Protein TargetsExpected Change with this compoundRationale
Extracellular Matrix Collagens (Type IV, V, VII, X), Gelatin, Laminin, Fibronectin, VitronectinIncreaseInhibition of MMP-2 and MMP-9, which are major proteases responsible for the degradation of these ECM components.
Cell Adhesion Integrin subunits, CadherinsIncrease in full-length formsMMPs can cleave cell adhesion molecules, affecting cell-cell and cell-matrix interactions. Inhibition by this compound would prevent this cleavage.
Growth Factors & Cytokines Pro-TGF-β, Pro-TNF-α, IL-1βDecrease in active formsMMP-2 and MMP-9 are known to activate certain growth factors and cytokines from their precursor forms.
Cell Signaling Programmed death-ligand 1 (PD-L1)DecreaseStudies have shown that this compound treatment can lead to a reduction in both mRNA and protein levels of PD-L1 in cancer cells.[6]
Angiogenesis Factors Pro-VEGFDecrease in active VEGFMMP-9 can release VEGF from the ECM, promoting angiogenesis. This compound would inhibit this process.
Other MMP Substrates Amyloid precursor protein (APP)Increase in full-length formMMP-2 and MMP-9 are involved in the cleavage of APP.

Experimental Protocols

To generate the quantitative proteomic data for a direct comparison, the following experimental workflow is recommended:

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line known to express MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer cells).

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.

  • Treatment: Treat cells with a predetermined optimal concentration of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours). Include a positive control with a broad-spectrum MMP inhibitor if desired.

  • Cell Harvest: After treatment, wash the cells with ice-cold PBS and harvest them for protein extraction.

Protein Extraction and Preparation
  • Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Reduction, Alkylation, and Digestion:

    • Reduce the disulfide bonds in the proteins with dithiothreitol (DTT).

    • Alkylate the free sulfhydryl groups with iodoacetamide (IAA).

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

Quantitative Proteomic Analysis (LC-MS/MS)
  • Liquid Chromatography (LC): Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column.

  • Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.

    • Perform statistical analysis to identify proteins that are significantly differentially expressed between the treatment groups.

Visualizing the Impact of this compound

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_ms_analysis Mass Spectrometry cell_line Select Cell Line culture Culture Cells cell_line->culture treatment This compound Treatment culture->treatment lysis Cell Lysis treatment->lysis quant Quantification lysis->quant digest Digestion quant->digest lcms LC-MS/MS digest->lcms data_analysis Data Analysis lcms->data_analysis sb3ct_pathway cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects sb3ct This compound mmp2_9 MMP-2 / MMP-9 sb3ct->mmp2_9 Inhibits ecm ECM Degradation mmp2_9->ecm Decreases angiogenesis Angiogenesis mmp2_9->angiogenesis Decreases pd_l1 PD-L1 Expression mmp2_9->pd_l1 Decreases metastasis Cell Invasion & Metastasis ecm->metastasis Leads to Decreased angiogenesis->metastasis Leads to Decreased

References

A Head-to-Head Comparison of SB-3CT and the Novel MMP Inhibitor Andecaliximab (GS-5745)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of matrix metalloproteinase (MMP) inhibition, the quest for potent and selective agents is paramount for therapeutic advancement in oncology, neurology, and inflammatory diseases. This guide provides a detailed head-to-head comparison of SB-3CT, a well-established mechanism-based inhibitor, and Andecaliximab (GS-5745), a novel, highly selective monoclonal antibody targeting MMP-9.

At a Glance: Key Differences

FeatureThis compoundAndecaliximab (GS-5745)
Inhibitor Type Small molecule, thiirane-basedHumanized monoclonal antibody (IgG4)
Primary Targets MMP-2 and MMP-9 (Gelatinases)MMP-9
Mechanism of Action Mechanism-based, "suicide" inhibitor; covalent modification of the catalytic zinc ion.Non-competitive, allosteric inhibitor; prevents zymogen activation and inhibits active enzyme.[1][2]
Selectivity High selectivity for gelatinases over other MMPs.Highly selective for MMP-9 with minimal cross-reactivity to other MMPs, including MMP-2.[1]
Route of Administration Preclinical: Intraperitoneal, IntravenousClinical: Intravenous, Subcutaneous
Blood-Brain Barrier YesNo (typical for monoclonal antibodies)
Development Stage PreclinicalClinical (Phase 1-3 trials for various indications).[2]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory activity of this compound and Andecaliximab against a panel of MMPs.

MMP TargetThis compound (Ki, nM)Andecaliximab (GS-5745)
MMP-1206,000[3]>500-fold less potent than against MMP-9
MMP-213.9[4][5][6]>500-fold less potent than against MMP-9
MMP-315,000[3]>500-fold less potent than against MMP-9
MMP-796,000[3]Not reported
MMP-9600[4][5][6]High affinity and selectivity

Note: Specific Ki or IC50 values for Andecaliximab against a full panel of MMPs are not publicly available in the format of a comprehensive table. The data reflects its high selectivity for MMP-9 as reported in literature.

Mechanism of Action

The distinct mechanisms of action of this compound and Andecaliximab are a critical point of comparison.

This compound functions as a mechanism-based or "suicide" inhibitor.[7] Its thiirane ring structure is key to its function. The inhibitor coordinates with the catalytic zinc ion in the active site of MMP-2 and MMP-9, leading to an enzyme-catalyzed ring-opening of the thiirane. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.

SB3CT This compound (Thiirane) MMP_Active_Site MMP-2/9 Active Site (with Catalytic Zinc) SB3CT->MMP_Active_Site Binds to Active Site Covalent_Complex Irreversible Covalent This compound-MMP Complex MMP_Active_Site->Covalent_Complex Catalyzes Thiirane Ring Opening

Mechanism of this compound Inhibition.

Andecaliximab (GS-5745) is a humanized monoclonal antibody that acts as a non-competitive, allosteric inhibitor of MMP-9.[1][2] It binds to a site on MMP-9 that is distinct from the catalytic active site, at the junction of the pro-domain and the catalytic domain.[1][8] This binding has a dual inhibitory effect: it prevents the proteolytic cleavage of the pro-domain, which is necessary for the activation of the zymogen (pro-MMP-9), and it allosterically inhibits the enzymatic activity of the already active form of MMP-9.[2]

cluster_0 Inhibition of Zymogen Activation cluster_1 Inhibition of Active Enzyme Pro_MMP9 pro-MMP-9 (Zymogen) Andecaliximab Andecaliximab Pro_MMP9->Andecaliximab Binds allosterically Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Proteolytic Cleavage (Blocked) Andecaliximab2 Andecaliximab Active_MMP9->Andecaliximab2 Binds allosterically Cleaved_Substrate Cleaved Substrate Active_MMP9->Cleaved_Substrate Catalysis (Inhibited) Substrate Substrate Substrate->Active_MMP9

Dual Mechanism of Andecaliximab Inhibition.

Signaling Pathways

MMP-2 and MMP-9 are key downstream effectors in several signaling pathways that regulate cell proliferation, migration, invasion, and angiogenesis. Their inhibition by this compound and Andecaliximab can modulate these pathological processes.

cluster_upstream Upstream Signaling cluster_mmp MMP Regulation cluster_inhibitors Inhibitor Action cluster_downstream Downstream Effects TGFb TGF-β Smad Smad Pathway TGFb->Smad TNFa TNF-α NFkB NF-κB Pathway TNFa->NFkB EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MMP2_exp MMP-2 Expression Smad->MMP2_exp MMP9_exp MMP-9 Expression NFkB->MMP9_exp PI3K_Akt->MMP9_exp ECM_degradation ECM Degradation MMP2_exp->ECM_degradation MMP9_exp->ECM_degradation Angiogenesis Angiogenesis MMP9_exp->Angiogenesis SB3CT This compound SB3CT->MMP2_exp Inhibits SB3CT->MMP9_exp Inhibits Andecaliximab Andecaliximab Andecaliximab->MMP9_exp Inhibits Cell_migration Cell Migration & Invasion ECM_degradation->Cell_migration start Prepare Serial Dilutions of Inhibitor add_inhibitor Add Inhibitor to 96-well Plate start->add_inhibitor add_enzyme Add Activated MMP and Incubate add_inhibitor->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate read_fluorescence Kinetic Reading in Plate Reader add_substrate->read_fluorescence calculate_velocity Calculate Initial Reaction Velocity read_fluorescence->calculate_velocity plot_data Plot % Inhibition vs. [Inhibitor] calculate_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for SB-3CT

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of SB-3CT, a potent and selective inhibitor of matrix metalloproteinases (MMPs) MMP-2 and MMP-9. Following these guidelines will ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is governed by local, state, and federal regulations. The following is a general procedural workflow based on standard laboratory practices and information from safety data sheets (SDS).

  • Consult Local Regulations : Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Regulations can vary significantly, and adherence to local protocols is mandatory.

  • Prepare for Disposal :

    • Solid Waste : Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other waste streams unless explicitly permitted by your EHS office.

    • Solutions : Solutions containing this compound should be collected in a labeled, leak-proof container. If the solvent is flammable, store the waste container in a designated solvent waste accumulation area.

  • Waste Collection and Storage :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Toxic").

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Professional Disposal : Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data: this compound Solubility

Understanding the solubility of this compound is crucial for its effective use in experiments and for preparing it for disposal. The following table summarizes its solubility in various common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO61199.08
DMF2581.59
Ethanol26.53
DMF:PBS (pH 7.2) (1:5)0.10.33

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the specific chemical neutralization or deactivation of this compound for disposal purposes. The recommended procedure is to treat it as a chemical waste product and dispose of it through a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SB3CT_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage & Disposal start Start: Unused or Contaminated this compound ppe Don Appropriate PPE start->ppe consult_ehs Consult Institutional EHS Guidelines ppe->consult_ehs is_solid Solid Waste? consult_ehs->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_solution Collect in Labeled Liquid Waste Container is_solid->collect_solution No store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_solution->store_waste contact_disposal Arrange for Professional Disposal store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Personal protective equipment for handling SB-3CT

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for SB-3CT

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound, a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9.[1][2][3] It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 292605-14-2[1][2]
Molecular Formula C₁₅H₁₄O₃S₂[1]
Molecular Weight 306.4 g/mol [1]
Purity ≥98%
Solubility - 100 mM in DMSO- 20 mM in Ethanol- 25 mg/mL in DMF[1]- 0.1 mg/mL in DMF:PBS (pH 7.2) (1:5)[1]
Storage Store at -20°C

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a potent bioactive compound intended for research, stringent adherence to safety protocols is mandatory. The following personal protective equipment should be worn at all times when handling this compound.

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
Body Protection A standard laboratory coat must be worn. For procedures with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.
Respiratory Protection For handling the powdered form of this compound or when preparing solutions, it is advisable to work in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles. If a fume hood is not available, a properly fitted respirator may be necessary based on a risk assessment.

Operational Plans: Handling and Experimental Protocols

This compound is a selective inhibitor of gelatinases MMP-2 and MMP-9 and has been utilized in various preclinical studies, including models of traumatic brain injury, cerebral ischemia, and cancer.[1][2][4]

Solution Preparation

This compound is typically supplied as a powder.[5] When preparing solutions, it is crucial to use a fume hood to minimize inhalation exposure. Based on published experimental protocols, common solvents include DMSO, ethanol, and DMF.[1][5] For in vivo studies, this compound has been administered as a suspension in a vehicle solution such as 10% DMSO in normal saline.[4][6]

Experimental Workflow: In Vivo Administration

The following diagram illustrates a typical workflow for an in vivo experiment involving the administration of this compound to an animal model, based on protocols described in the literature.[4][6]

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Prepare this compound Solution (e.g., 10% DMSO in saline) administer Administer this compound (e.g., Intraperitoneal Injection) prep_solution->administer Vehicle Control & this compound Groups animal_prep Prepare Animal Model animal_prep->administer monitor Monitor Animal (Behavioral & Physiological) administer->monitor collect_samples Collect Samples (Tissue, Blood) monitor->collect_samples analyze Analyze Samples collect_samples->analyze

A representative workflow for in vivo studies using this compound.

Disposal Plan

All waste materials contaminated with this compound, including unused solutions, empty vials, and contaminated PPE, must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Disposal Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.